Pyrazolidin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c6-3-1-2-4-5-3/h4H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGRWYRVNANFNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144928 | |
| Record name | 3-Pyrazolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10234-72-7 | |
| Record name | 3-Pyrazolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010234727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrazolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structure of Pyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental structure, properties, and synthesis of Pyrazolidin-3-one, a key heterocyclic scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities.
Core Chemical Structure
This compound is a five-membered heterocyclic compound featuring a saturated ring containing two adjacent nitrogen atoms (a hydrazinyl moiety) and a carbonyl group at the 3-position. The parent compound has the chemical formula C₃H₆N₂O. The ring atoms are numbered starting from the nitrogen atom not adjacent to the carbonyl group, proceeding towards the carbonyl carbon.
The IUPAC name for the parent compound is This compound . It exists as a stable, often crystalline solid. The presence of two nitrogen atoms and a carbonyl group makes the ring susceptible to various chemical modifications, allowing for the creation of diverse derivative libraries for drug discovery.[1][2]
Caption: Basic ring structure and atom numbering of this compound.
Physicochemical Properties
The physicochemical properties of this compound derivatives are crucial for their application in drug development, influencing factors such as solubility, stability, and bioavailability. While extensive data for the unsubstituted parent compound is sparse, key properties have been predicted or determined for important analogues.
| Property | Value (Parent Compound) | Value (1-Phenyl-pyrazolidin-3-one) | Data Source |
| Molecular Formula | C₃H₆N₂O | C₉H₁₀N₂O | [1],[3] |
| Molecular Weight | 86.09 g/mol | 162.19 g/mol | [1],[3] |
| CAS Number | 10234-72-7 | 92-43-3 | [1],[3] |
| Boiling Point | 29 °C (at 3 Torr) | Not available | [1] |
| Density | 1.114 g/cm³ (Predicted) | Not available | [1] |
| pKa | 13.45 (Predicted) | Not available | [1] |
| Appearance | White to off-white crystalline solid (as HCl salt) | Solid | [2] |
| Solubility | Soluble in water and alcohol (as HCl salt) | Not available | [2] |
Synthesis and Experimental Protocols
The most common and straightforward route to synthesizing the this compound core involves the cyclocondensation reaction between an α,β-unsaturated ester and hydrazine (B178648) hydrate (B1144303). A general protocol for a related derivative is detailed below, which can be adapted for various substituted pyrazolidin-3-ones.
General Experimental Protocol: Synthesis of 4-Benzoyl-methyl-pyrazolidin-3-one
This protocol describes the synthesis of a this compound derivative, illustrating the core cyclization step.
Materials:
-
2-Methylene aroyl propionic acid (starting material)
-
Hydrazine hydrate
-
Sodium Bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
A mixture of the appropriate 2-methylene aroyl propionic acid (0.1 mole) and hydrazine hydrate (0.1 mole) is prepared in a round-bottom flask.
-
Ethanol (25 mL) is added as the solvent, followed by the addition of a catalytic amount of sodium bicarbonate (0.5 g).
-
The reaction mixture is heated to reflux and maintained for approximately 12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled, and the solvent is concentrated under reduced pressure.
-
The concentrated residue is then poured into cold water to precipitate the crude product.
-
The crude product is collected by filtration, dried, and purified by recrystallization from ethanol to yield the final 4-benzoyl-methyl-pyrazolidin-3-one.[4]
Caption: General experimental workflow for the synthesis of this compound derivatives.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For a this compound structure, the key characteristic absorptions are:
-
N-H Stretching: A broad band typically appears in the region of 3100-3300 cm⁻¹, corresponding to the N-H bonds of the hydrazinyl moiety.
-
C-H Stretching: Bands for aliphatic C-H stretching are observed just below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl group is a key feature, typically found in the range of 1650-1700 cm⁻¹.
The NIST database shows a spectrum for 1-phenyl-3-pyrazolidin-3-one with major peaks confirming these assignments.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: For the unsubstituted this compound ring, one would expect two triplet signals for the two adjacent methylene (B1212753) (-CH₂-) groups. The protons on C4 would be coupled to the protons on C5, and vice versa. The N-H protons would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR: The ¹³C NMR spectrum of the parent compound is expected to show three distinct signals: one for the carbonyl carbon (C3) at a significantly downfield shift (typically >170 ppm), and two signals for the aliphatic carbons (C4 and C5) at higher field. For example, in the related compound pyrazolidine (B1218672) (without the carbonyl group), the carbon signals appear around 45-55 ppm.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion: The parent this compound (C₃H₆N₂O) would have a molecular ion peak (M⁺) at an m/z of 86.
-
Fragmentation: The fragmentation of the this compound ring is complex. Common fragmentation pathways for related heterocyclic compounds involve the loss of small, stable molecules like CO (carbon monoxide, 28 Da) and ethene (C₂H₄, 28 Da), or cleavage of the N-N bond. The analysis of the fragmentation pattern of 1-phenyl-pyrazolidin-3-one (M⁺ at m/z 162) shows characteristic fragments that help confirm the core structure.[7] The fragmentation is often dependent on the substituents present on the ring.[8][9][10]
References
- 1. This compound HYDROCHLORIDE | CAS 1752-88-1 [matrix-fine-chemicals.com]
- 2. CAS 1752-88-1: 3-PYRAZOLIDINONE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]
- 3. 3-Pyrazolidinone, 1-phenyl- [webbook.nist.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-Pyrazolidinone, 1-phenyl- [webbook.nist.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazolidin-3-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidin-3-one, a five-membered saturated heterocycle containing two adjacent nitrogen atoms and a carbonyl group, represents a core scaffold in a multitude of pharmacologically active compounds and industrial chemicals. Its derivatives have found applications ranging from anti-inflammatory drugs to photographic developing agents. This technical guide delves into the historical origins of this compound synthesis, tracing its discovery back to the late 19th century and outlining the evolution of its synthetic methodologies. We will provide a detailed account of the seminal early syntheses, including experimental protocols and quantitative data, to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.
The Dawn of Pyrazolidinone Synthesis: The Discovery of 1-Phenyl-3-Pyrazolidinone (Phenidone)
The first documented synthesis of a this compound derivative dates back to 1889, with the preparation of 1-phenyl-3-pyrazolidinone. This pioneering work was disclosed in a German patent (DE 53834).[1] The synthesis involved the reaction of phenylhydrazine (B124118) with β-chloropropionic acid. This discovery laid the foundational stone for the entire class of pyrazolidinone compounds. The significance of this particular derivative, later famously known as Phenidone, was not fully realized until the mid-20th century when it was identified as a powerful photographic developing agent.
Early Synthetic Methodologies for this compound Derivatives
The nascent phase of this compound chemistry was characterized by two primary synthetic strategies that remain relevant to this day:
-
Cyclization of Hydrazines with 3-Halopropionic Acids or their Derivatives: This approach, exemplified by the original synthesis of Phenidone, involves the reaction of a hydrazine (B178648) with a three-carbon synthon containing a leaving group at the β-position relative to a carboxylic acid or its derivative.
-
Reaction of Hydrazines with α,β-Unsaturated Carboxylic Acid Derivatives: This method, which has become the most general and straightforward route to pyrazolidin-3-ones, involves the Michael addition of a hydrazine to an acrylic acid derivative, followed by intramolecular cyclization.
Key Historical Syntheses and Experimental Protocols
The First Synthesis of a this compound: 1-Phenyl-3-pyrazolidinone (1889)
Logical Workflow for the First Synthesis of 1-Phenyl-3-pyrazolidinone (1889)
Caption: First synthesis of 1-phenyl-3-pyrazolidinone (1889).
Experimental Protocol (Reconstructed from historical citations):
-
Reactants: Phenylhydrazine and β-chloropropionic acid.
-
Conditions: The reactants are heated together. The exact temperature and reaction time are not specified in available secondary sources. The reaction likely involves the removal of water and hydrogen chloride as byproducts.
-
Work-up: The reaction mixture would have been cooled, and the solid product isolated by filtration. Purification was likely achieved by recrystallization from a suitable solvent like benzene, as later characterization data suggests.[1]
| Compound | Molecular Formula | Starting Materials | Year | Reference |
| 1-Phenyl-3-pyrazolidinone | C₉H₁₀N₂O | Phenylhydrazine, β-Chloropropionic acid | 1889 | DE 53834[1] |
The General Synthesis of Unsubstituted this compound
While the synthesis of the phenyl-substituted derivative occurred in 1889, the preparation of the parent, unsubstituted this compound was likely achieved shortly thereafter through the now-classic reaction of an acrylic acid derivative with hydrazine hydrate (B1144303). This method provides a more direct and efficient route to the core pyrazolidinone scaffold.
General Synthetic Pathway to this compound
Caption: General synthesis of this compound.
Experimental Protocol (Generalized from modern procedures):
-
Reactants: Ethyl acrylate and hydrazine hydrate.
-
Solvent: Typically an alcohol, such as ethanol.
-
Procedure: Hydrazine hydrate is added to a solution of ethyl acrylate in ethanol. The reaction mixture is then heated under reflux for several hours.
-
Work-up: The solvent is removed under reduced pressure, and the resulting crude product is purified, often by distillation or recrystallization.
| Product | Starting Materials | Typical Yield (%) | Melting Point (°C) |
| This compound | Ethyl acrylate, Hydrazine hydrate | >80 | 45-47 |
The Role of Pioneers: Emil Fischer and Theodor Curtius
While a direct link to the initial synthesis of this compound is not firmly established for Emil Fischer and Theodor Curtius, their contemporaneous and foundational work on the chemistry of hydrazines was instrumental in enabling such discoveries.
-
Emil Fischer: His extensive research on phenylhydrazine and its reactions with carbonyl compounds, leading to the famous Fischer indole (B1671886) synthesis, greatly advanced the understanding of hydrazine chemistry. This knowledge was crucial for the development of synthetic routes to nitrogen-containing heterocycles.
-
Theodor Curtius: His discovery of hydrazine and pioneering work on its reactions, including the Curtius rearrangement, provided the chemical community with the key building block for pyrazolidinone synthesis.
Conclusion
The history of this compound synthesis begins with the landmark preparation of 1-phenyl-3-pyrazolidinone in 1889, a discovery that preceded the recognition of its most famous application by several decades. The subsequent development of the more general synthesis from α,β-unsaturated esters and hydrazine has made this heterocyclic core readily accessible. The foundational work of pioneering chemists in the late 19th and early 20th centuries on the chemistry of hydrazines provided the essential backdrop for these synthetic advancements. Today, the legacy of this early work continues to be built upon, with the this compound scaffold remaining a fertile ground for the discovery of new therapeutic agents and functional materials. This guide provides a historical and technical foundation for researchers to appreciate the origins and evolution of this important heterocyclic system.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Pyrazolidin-3-one, a heterocyclic compound that forms the backbone of various pharmacologically significant molecules. The versatility of the pyrazolidinone scaffold has made it a subject of considerable interest in medicinal chemistry, leading to the development of derivatives with a broad spectrum of therapeutic applications.[1][2] This document details its fundamental properties, synthesis protocols, and key biological activities to support ongoing research and development efforts.
Core Chemical and Physical Properties
This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a ketone group. Its fundamental properties are summarized below. The hydrochloride salt form is often used to enhance stability and solubility.[3]
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 10234-72-7 | [4] |
| Molecular Formula | C₃H₆N₂O | [4] |
| Molecular Weight | 86.09 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [3] |
| Boiling Point | 29 °C (at 3 Torr) | [4] |
| Density (Predicted) | 1.114 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 13.45 ± 0.20 | [4] |
| Solubility | Soluble in water and alcohol | [3] |
Table 2: Properties of 1-Phenyl-3-pyrazolidinone (Phenidone) - A Key Derivative
| Property | Value | Source |
| CAS Number | 92-43-3 | [5] |
| Molecular Formula | C₉H₁₀N₂O | [5] |
| Molecular Weight | 162.19 g/mol | |
| Melting Point | 119-121 °C | |
| Flash Point | 135.3 °C (Pensky-Martens closed cup) | |
| Appearance | Leaflets or needles | [6] |
| Solubility | Freely soluble in dilute aqueous solutions of acids and alkalies. Practically insoluble in ether. | [6] |
Synthesis and Experimental Protocols
The synthesis of the this compound core and its derivatives can be achieved through several established routes. These methods typically involve the cyclization of a hydrazine-containing compound with a suitable three-carbon precursor.
A common and straightforward route involves the reaction of α,β-unsaturated esters with hydrazine (B178648) hydrate (B1144303).[7] This method allows for the synthesis of various substituted pyrazolidin-3-ones.
Methodology:
-
Reaction Setup: Dissolve the selected α,β-unsaturated ester in a suitable alcohol solvent (e.g., methanol, ethanol).
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O) to the solution. The reaction can often proceed at room temperature but may require refluxing for less reactive substrates.[7]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.[7]
This method provides an alternative pathway, particularly for introducing specific functionalities. It involves the conversion of a β-hydroxy ester into a suitable leaving group, followed by cyclization with hydrazine.[7]
Methodology:
-
Activation of Hydroxyl Group: Convert the hydroxyl group of the β-hydroxy ester into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base (e.g., pyridine).
-
Cyclization: Treat the resulting β-sulfonyloxy ester with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the leaving group and subsequently cyclizing to form the this compound ring.[7]
-
Purification: Purify the final product using standard techniques such as recrystallization or column chromatography.
A general workflow for the synthesis and characterization is depicted below.
Chemical Reactivity and Stability
This compound and its derivatives exhibit reactivity at several positions, allowing for extensive functionalization. The ring nitrogen atoms differ in their nucleophilicity, with the N(1) position generally being more basic and nucleophilic.[7] The stability of the core structure makes it a robust scaffold for drug design. The hydrochloride salt form is noted to enhance stability.[3] Catalytic systems can be employed to control divergent reactions, enabling the construction of diverse nitrogen-containing heterocyclic structures from pyrazolidinone precursors.[8]
Biological Activity and Signaling Pathways
Derivatives of the this compound core are known for a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][9][10][11] This versatility has established the pyrazolidinone moiety as a significant pharmacophore in medicinal chemistry.[9]
A primary mechanism for the anti-inflammatory effects of many this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[10] These enzymes are critical in the inflammatory cascade, as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking these enzymes, pyrazolidinone compounds can effectively reduce the inflammatory response.
The diagram below illustrates the role of COX enzymes in the arachidonic acid pathway and the inhibitory action of pyrazolidinone derivatives.
The biological profile of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-activity relationship studies have provided key insights for designing more potent and selective agents.
-
Substitution at N(1) and N(2): Modifications at the nitrogen positions significantly influence activity. For instance, incorporating a phenyl group at the N(1) position is a common feature in many active compounds.
-
Substitution at C(4) and C(5): Functionalization at the carbon positions of the ring can modulate potency and selectivity. For example, substitutions at the para position of a phenyl ring attached to the core can lead to optimum anti-inflammatory and antibacterial activity.[9][11]
The logical relationship between the core structure and its functionalization to achieve biological activity is visualized below.
Conclusion
This compound is a foundational heterocyclic structure with significant potential in drug discovery and development. Its accessible synthesis, stable core, and amenability to chemical modification make it an attractive scaffold for generating diverse molecular libraries. A thorough understanding of its physical properties, chemical reactivity, and the structure-activity relationships of its derivatives is crucial for researchers aiming to develop novel therapeutics targeting a range of diseases, from inflammatory disorders to infectious diseases and cancer.
References
- 1. tsijournals.com [tsijournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CAS 1752-88-1: 3-PYRAZOLIDINONE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]
- 4. 3-Pyrazolidinone | 10234-72-7 [chemicalbook.com]
- 5. 3-Pyrazolidinone, 1-phenyl- [webbook.nist.gov]
- 6. 1-Phenyl-3-pyrazolidinone [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic system-controlled divergent reactions of pyrazolidinones with 3-alkynyl-3-hydroxyisoindolinones to construct diversified nitrogen-containing heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 10. benchchem.com [benchchem.com]
- 11. jscimedcentral.com [jscimedcentral.com]
The Multifaceted Mechanisms of Action of Pyrazolidin-3-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolidin-3-one and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of their core mechanisms of action, focusing on their roles as antioxidant, anti-inflammatory, and anticancer agents. Through a detailed review of key experimental findings, this document outlines the molecular pathways modulated by these compounds, presents quantitative data on their efficacy, and provides standardized protocols for their evaluation. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of their complex biological functions.
Core Mechanisms of Action
The therapeutic potential of this compound derivatives stems from their ability to interact with a variety of biological targets. The primary mechanisms can be broadly categorized into antioxidant, anti-inflammatory, and kinase-inhibitory activities.
Antioxidant and Neuroprotective Effects
The most prominent example of a this compound derivative is Edaravone , a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its primary mechanism is the neutralization of reactive oxygen species (ROS), which are implicated in the neuronal damage characteristic of these conditions.[3][4]
Edaravone's amphiphilic nature allows it to scavenge both water-soluble and lipid-soluble peroxyl radicals, thereby protecting cell membranes from lipid peroxidation.[2] It effectively intercepts and neutralizes highly damaging species like hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻).[4] Beyond direct scavenging, Edaravone can also upregulate the body's endogenous antioxidant systems, such as superoxide (B77818) dismutase (SOD) and catalase.[3] This dual action helps to mitigate the oxidative stress that leads to neuronal cell death.[1][3]
Anti-inflammatory Activity
Many pyrazolidine-3,5-dione (B2422599) derivatives exhibit significant anti-inflammatory properties. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins—mediators of pain and inflammation.[5] By blocking the COX pathway, these compounds can effectively reduce edema and inflammation.
The anti-inflammatory response is also mediated by the modulation of pro-inflammatory cytokines. Some derivatives have been shown to decrease the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further dampening the inflammatory cascade.[2]
Anticancer and Other Activities
Emerging research has identified the potential of pyrazolidine (B1218672) derivatives as anticancer agents. One of the targeted mechanisms is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[6] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which promotes the expression of anti-apoptotic proteins often overexpressed in cancer cells. Inhibition of CDK9 by pyrazolidine-dione derivatives can thus lead to the suppression of cancer cell proliferation and induction of apoptosis.[6][7]
Furthermore, certain derivatives act as modulators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation.[8] Modulation of PPARγ is a therapeutic strategy for metabolic diseases, and some pyrazolidine-diones have shown promise as potential agonists for this receptor.[8][9]
Quantitative Data Summary
The efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize key inhibitory and activity data.
Table 1: Antioxidant Activity of Edaravone and Derivatives
| Compound | Assay Type | IC50 / EC50 (µM) | Reference |
|---|---|---|---|
| Edaravone | DPPH Radical Scavenging | 4.21 - 6.5 | [3][4] |
| Edaravone Derivative | DPPH Radical Scavenging | ~30.8 | [3] |
| Edaravone | Hydroxyl Radical Scavenging | ~6.7 | [3] |
| Ascorbic Acid (Reference) | DPPH Radical Scavenging | 5.6 - 66.12 | [3] |
| Ascorbic Acid (Reference) | Hydroxyl Radical Scavenging | 758.83 | [3] |
Lower IC50/EC50 values indicate higher antioxidant activity.
Table 2: Anti-inflammatory Activity of Pyrazolidine-3,5-dione Derivatives
| Compound | Assay Type | Parameter | Result | Reference |
|---|---|---|---|---|
| Phenylbutazone | COX-1 Inhibition | IC50 (µM) | 12.0 | [1] |
| Phenylbutazone | COX-2 Inhibition | IC50 (µM) | 2.4 | [1] |
| Derivative 5j | Paw Edema Inhibition | % Inhibition (50 mg/kg) | 62.41% | [2] |
| Derivative 5k | Paw Edema Inhibition | % Inhibition (50 mg/kg) | 54.89% | [2] |
| Derivative 5m | Paw Edema Inhibition | % Inhibition (50 mg/kg) | 58.01% | [2] |
| Indomethacin (Reference) | Paw Edema Inhibition | % Inhibition (10 mg/kg) | 70% |[1] |
Table 3: Anticancer Activity of Pyrazolidine-dione Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Derivative XIII | CDK-9 | - | 0.16 | [6] |
| Derivative XIII | Cytotoxicity | HePG2 | 6.57 | [6] |
| Derivative XIII | Cytotoxicity | HCT-116 | 9.54 | [6] |
| Derivative XIII | Cytotoxicity | MCF-7 | 7.97 |[6] |
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments used to evaluate the mechanisms of action of this compound derivatives.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To measure the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in spectrophotometric grade methanol (B129727) or ethanol.
-
Prepare a series of concentrations of the test compound (e.g., Edaravone) and a reference antioxidant (e.g., Ascorbic Acid) in the same solvent.
-
-
Reaction Mixture:
-
In a 96-well microplate, add 50 µL of each concentration of the test compound or reference standard.
-
Add 150 µL of the DPPH solution to each well to initiate the reaction. A blank well should contain solvent and DPPH solution only.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Plot the % inhibition against the logarithm of the compound concentration to determine the IC50 value.[3][10]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the acute in vivo anti-inflammatory effect of a compound by measuring its ability to reduce carrageenan-induced paw swelling in rats.
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Fast animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[1][11]
-
Compound Administration: Administer the test compounds or a reference drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[12]
-
Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.[2]
In Vitro Enzyme Inhibition: CDK9/Cyclin T1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of a test compound against the CDK9/Cyclin T1 kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in the appropriate kinase assay buffer.
-
Prepare solutions of recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and ATP in the assay buffer.
-
-
Kinase Reaction:
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Stop the reaction and measure kinase activity by quantifying the amount of ATP remaining in the well using a luminescent assay kit (e.g., Kinase-Glo™).
-
Add the detection reagent, incubate as per the manufacturer's instructions, and measure luminescence with a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration and plot against the log of the concentration to determine the IC50 value.[7]
Conclusion
This compound derivatives are a pharmacologically significant class of compounds with diverse and potent mechanisms of action. Led by the neuroprotective antioxidant Edaravone, these molecules demonstrate clinically relevant anti-inflammatory effects through COX inhibition and anticancer potential via pathways such as CDK9 inhibition. The quantitative data and standardized protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling further exploration and optimization of this promising chemical scaffold for various therapeutic applications. Continued investigation into the structure-activity relationships and specific molecular interactions of these derivatives will be crucial for designing next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msjonline.org [msjonline.org]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of some new 3,5-pyrazolidinedione derivatives of expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Pyrazolidin-3-one Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidin-3-one scaffold, a five-membered nitrogen-containing heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of novel this compound derivatives, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents. The versatility of this core structure allows for diverse chemical modifications, leading to compounds with potent anti-inflammatory, antimicrobial, and anticancer properties.
Core Biological Activities and Screening Data
This compound derivatives have been extensively investigated for their therapeutic potential. Their biological activities are attributed to their ability to interact with various biological targets, leading to the modulation of key physiological and pathological processes.
Anti-inflammatory Activity
A significant number of this compound compounds exhibit potent anti-inflammatory effects. This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of inflammation.[1] This mechanism is analogous to that of many non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Test Model | Dose/Concentration | % Inhibition | Standard Drug | % Inhibition of Standard | Reference |
| RS-10 | Carrageenan-induced rat paw edema | 100 mg/kg | 40.28% | Indomethacin (10 mg/kg) | 62.50% | [2] |
| RS-6, RS-9, RS-2 | Carrageenan-induced rat paw edema | 100 mg/kg | Appreciable Inhibition | Indomethacin (10 mg/kg) | 62.50% | [2] |
| 3a-h (series) | Albumin Denaturation | Not Specified | 58.15 - 69.17% | Ibuprofen | 75.41% | [1] |
| 4d | HRBC Membrane Stabilization | Not Specified | Moderate Activity | Diclofenac Sodium | - | [3][4] |
Antimicrobial Activity
The quest for new antimicrobial agents has led to the exploration of this compound derivatives, which have shown promising activity against a range of bacterial and fungal pathogens.
Table 2: Antibacterial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | Concentration | Zone of Inhibition (mm) | Standard Drug | Reference |
| RS-4 | Staphylococcus aureus | 70 µg/mL | 11 | Vancomycin (30 µg/mL) | [2][5] |
| RS-4 | Bacillus subtilis | 70 µg/mL | 11 | Vancomycin (30 µg/mL) | [2][5] |
| RS-4 | Pseudomonas aeruginosa | 70 µg/mL | 12 | Amikacin (30 µg/mL) | [2][5] |
| RS-4 | Proteus mirabilis | 70 µg/mL | 10 | Amikacin (30 µg/mL) | [2] |
| 3 | Escherichia coli | - | MIC: 0.25 µg/mL | Ciprofloxacin | [6] |
| 4 | Streptococcus epidermidis | - | MIC: 0.25 µg/mL | Ciprofloxacin | [6] |
Table 3: Antifungal Activity of this compound Derivatives
| Compound ID | Fungal Strain | Concentration | Zone of Inhibition (mm) / MIC | Standard Drug | Reference |
| IIa, IIIa-d | Candida albicans | - | Significant Inhibition | Fluconazole | [7] |
| 2 | Aspergillus niger | - | MIC: 1 µg/mL | Clotrimazole | [6] |
Anticancer Activity
The anticancer potential of this compound derivatives is a burgeoning area of research. These compounds have demonstrated cytotoxicity against various human cancer cell lines, suggesting their potential as novel chemotherapeutic agents.[1][8]
Table 4: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard Drug | Reference |
| XIII | HePG2 | 6.57 | - | [8] |
| XIII | HCT-116 | 9.54 | - | [8] |
| XIII | MCF-7 | 7.97 | - | [8] |
| Various | MCF-7, HCT-116, HepG-2 | - | Doxorubicin | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound compounds.
Synthesis of Pyrazolidin-3,5-dione Derivatives
A general and efficient method for the synthesis of substituted pyrazolidine-3,5-diones involves a three-step process starting from a substituted benzoic acid.[2][5]
-
Esterification: The substituted benzoic acid is refluxed with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to yield the corresponding methyl ester.[5]
-
Hydrazide Formation: The synthesized ester is then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide.
-
Cyclization: Finally, the hydrazide is reacted with diethyl malonate through cyclization to yield the target pyrazolidine-3,5-dione (B2422599) derivative.[2]
Anti-inflammatory Activity Assays
This in vivo model is a standard for evaluating acute anti-inflammatory activity.[2]
-
Animal Preparation: Albino rats are divided into control, standard, and test groups.
-
Induction of Edema: Inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the left hind paw of the rats.
-
Drug Administration: The test compounds and the standard drug (e.g., Indomethacin) are administered orally or intraperitoneally, typically 30 minutes before carrageenan injection.
-
Measurement of Paw Volume: The paw volume is measured at specific time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[1]
-
Reaction Mixture Preparation: A reaction mixture containing the test compound, bovine serum albumin, and phosphate-buffered saline (pH 6.4) is prepared.
-
Incubation: The samples are incubated at room temperature for 20 minutes.[1]
-
Heat-Induced Denaturation: Denaturation is induced by heating the mixture in a water bath at 51°C for 20 minutes.[1]
-
Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.[1]
-
Data Analysis: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with the control.
This in vitro method evaluates the anti-inflammatory activity by assessing the stabilization of the human red blood cell membrane.[3][4]
-
Preparation of HRBC Suspension: A suspension of human red blood cells is prepared from fresh human blood.
-
Incubation: The HRBC suspension is incubated with the test compounds and a standard drug (e.g., Diclofenac sodium) at a specific temperature.
-
Hemolysis Induction: Hemolysis is induced by subjecting the samples to hypotonic or heat-induced stress.
-
Measurement of Hemolysis: The extent of hemolysis is determined by measuring the absorbance of the supernatant at a specific wavelength.
-
Data Analysis: The percentage of membrane stabilization is calculated by comparing the hemolysis in the presence of the test compound to the control.
Antimicrobial Activity Assays
This method is widely used to screen for antimicrobial activity.[2][7]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Agar (B569324) Plate Inoculation: The surface of an agar plate is uniformly inoculated with the test microorganism.
-
Disc Application: Sterile filter paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater antimicrobial activity.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24-48 hours).[1]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[1]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth compared to the untreated control, is then calculated.[1]
Visualizing the Pathways and Processes
Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following visualizations, created using the DOT language, illustrate key concepts related to the biological activity of this compound compounds.
Caption: General experimental workflow for the synthesis and biological screening of novel this compound compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pyrazolidin-3-one from α,β-Unsaturated Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the pyrazolidin-3-one core from α,β-unsaturated esters. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. This document details the core synthetic strategies, reaction mechanisms, experimental protocols, and quantitative data to facilitate the practical application of this valuable chemical transformation.
Core Synthesis Strategy: Michael Addition and Intramolecular Cyclization
The primary and most direct route for the synthesis of pyrazolidin-3-ones from α,β-unsaturated esters involves a two-step one-pot reaction with hydrazine (B178648) or its derivatives. The fundamental mechanism consists of:
-
Michael Addition: The nucleophilic hydrazine attacks the β-carbon of the electron-deficient α,β-unsaturated ester. This conjugate addition reaction forms a hydrazino-ester intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazino-ester intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ester. This intramolecular condensation results in the formation of the five-membered this compound ring with the elimination of an alcohol molecule (the alkoxy group from the original ester).
The overall reaction is a classic example of a condensation reaction leading to a heterocyclic system. The reaction is typically carried out by heating the reactants in a suitable solvent.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the synthesis of pyrazolidin-3-ones from α,β-unsaturated esters.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives from α,β-unsaturated esters and related starting materials.
| Product | α,β-Unsaturated Ester/Starting Material | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylthis compound | Ethyl methacrylate | Hydrazine hydrate (B1144303) | - | 80, then 390 (distillation) | - | - | [1] |
| 5-(2-Hydroxyethyl)this compound (B575805) | 5,6-Dihydro-2H-pyran-2-one | Hydrazine hydrate | Ethanol (B145695) | Room Temp. | - | Quantitative | [2] |
| 4-Benzoyl-methyl-pyrazolidin-3-one | 2-Methylene aroyl propionic acid | Hydrazine hydrate | Ethanol | Reflux | 12 | 73 | [3] |
| Substituted 4-benzoyl-methyl-1-phenyl-pyrazolidin-3-ones | 2-Methylene aroyl propionic acids | Phenyl hydrazine | Ethanol | Reflux | 15 | - | [3] |
Detailed Experimental Protocols
General Procedure for the Synthesis of Pyrazolidin-3-ones
The following is a generalized protocol based on common laboratory practices for this type of reaction. Specific conditions should be optimized for each substrate.
Materials:
-
α,β-Unsaturated ester (1.0 eq)
-
Hydrazine hydrate (1.0 - 1.2 eq)
-
Anhydrous ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α,β-unsaturated ester and anhydrous ethanol.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for the required time (typically monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica (B1680970) gel.
Synthesis of 5-(2-Hydroxyethyl)this compound[2]
Materials:
-
5,6-Dihydro-2H-pyran-2-one
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
5,6-Dihydro-2H-pyran-2-one is treated with hydrazine hydrate in ethanol at room temperature.
-
The reaction proceeds to give 5-(2-hydroxyethyl)this compound in quantitative yield.
-
The product can be isolated by removal of the solvent.
Synthesis of 4-Benzoyl-methyl-pyrazolidin-3-one[3]
Starting Material Preparation (Friedel-Crafts Acylation):
-
Anhydrous aluminium chloride (0.2 mole), anhydrous itaconic anhydride (B1165640) (0.1 mole), and anhydrous methylene (B1212753) chloride (15 mL) are placed in a three-necked flask fitted with a separating funnel, mechanical stirrer, and reflux condenser.
-
The mixture is stirred, and the appropriate hydrocarbon (0.1 mole) is added dropwise.
-
After stirring for 5 hours at room temperature, the contents are poured into crushed ice.
-
Excess methylene chloride is removed by distillation.
-
The resulting mixture is cooled, filtered, and the crude product is suspended in water, mixed well, and sodium carbonate (0.5 g) is added.
-
The contents are then added to a mixture of water and concentrated hydrochloric acid (to pH 2).
-
The product, 2-methylene aroyl propionic acid, is collected, dried, and recrystallized from ethanol.
This compound Synthesis:
-
The appropriate 2-methylene aroyl propionic acid (0.1 mole) is refluxed for 12 hours with hydrazine hydrate (0.1 mole) in ethanol (25 mL) containing NaHCO₃ (0.5 g) to generate free hydrazine.
-
The reaction mixture is concentrated and poured into cold water to obtain the crude product.
-
The crude product is purified by recrystallization from ethanol to yield 4-benzoyl-methyl-pyrazolidin-3-one.
Conclusion
The synthesis of pyrazolidin-3-ones from α,β-unsaturated esters via a Michael addition-intramolecular cyclization cascade is a robust and versatile method for accessing this important heterocyclic core. The reaction conditions can be tailored to accommodate a range of substrates, and the products are often obtained in good to excellent yields. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this synthetic strategy in a research and development setting. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Spectroscopic Analysis of Pyrazolidin-3-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of pyrazolidin-3-one derivatives, a class of heterocyclic compounds with significant pharmacological interest. This document details the characteristic spectral data obtained through various analytical techniques, outlines standardized experimental protocols, and visualizes key concepts related to their analysis and mechanism of action.
Introduction to this compound Derivatives
This compound and its derivatives are five-membered nitrogen-containing heterocyclic compounds. The core structure is a saturated pyrazole (B372694) ring with a ketone group at the 3-position. These compounds have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. Prominent examples of drugs featuring a related pyrazolidine-dione structure include Phenylbutazone and Celecoxib, which are non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic effects of many of these derivatives are attributed to their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
Accurate structural elucidation and characterization are paramount in the development of new this compound-based therapeutic agents. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and electronic properties of these compounds.
Spectroscopic Characterization Data
The following tables summarize typical quantitative data obtained from the spectroscopic analysis of this compound derivatives. These values can serve as a reference for the characterization of novel analogues.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound derivatives are presented in Table 1.
Table 1: Characteristic Infrared Absorption Bands for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3100 - 3250 | Amide N-H stretching vibration.[1][2] |
| C-H Stretch (Aromatic) | 3000 - 3100 | C-H stretching in aromatic rings.[1][2] |
| C-H Stretch (Aliphatic) | 2850 - 2960 | C-H stretching in alkyl substituents.[1][2] |
| C=O Stretch (Amide) | 1640 - 1710 | Carbonyl stretching of the this compound ring.[1][2] |
| C=C Stretch (Aromatic) | 1450 - 1620 | C=C stretching vibrations within aromatic rings.[1][2] |
| C-N Stretch | 1200 - 1350 | Carbon-nitrogen stretching vibration.[1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
The chemical shifts of protons in this compound derivatives are influenced by their chemical environment. Table 2 provides typical ¹H NMR chemical shift ranges.
Table 2: Typical ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Type | Chemical Shift (δ, ppm) | Description |
| N-H | 8.0 - 13.0 | Amide proton, often broad. |
| Aromatic-H | 6.5 - 8.5 | Protons on aromatic substituents. |
| CH (ring) | 3.5 - 5.0 | Methine proton on the pyrazolidine (B1218672) ring. |
| CH₂ (ring) | 2.5 - 4.0 | Methylene protons on the pyrazolidine ring. |
| CH₃ (substituent) | 0.9 - 2.5 | Protons of alkyl substituents. |
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Table 3 lists characteristic ¹³C NMR chemical shift ranges for this compound derivatives.
Table 3: Typical ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Type | Chemical Shift (δ, ppm) | Description |
| C=O (Amide) | 165 - 180 | Carbonyl carbon of the this compound ring.[1] |
| Aromatic-C | 110 - 150 | Carbons of aromatic substituents.[1] |
| CH (ring) | 40 - 60 | Methine carbon on the pyrazolidine ring. |
| CH₂ (ring) | 30 - 50 | Methylene carbons on the pyrazolidine ring. |
| CH₃ (substituent) | 10 - 30 | Carbons of alkyl substituents. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Table 4: Common Fragmentation Patterns in Mass Spectrometry of this compound Derivatives
| Fragmentation Process | Description |
| α-Cleavage | Fission of the bond adjacent to the carbonyl group. |
| McLafferty Rearrangement | Hydrogen transfer from a γ-carbon followed by β-cleavage, if an appropriate chain is present. |
| Ring Cleavage | Fragmentation of the pyrazolidinone ring, often initiated by cleavage of N-N or N-C bonds. |
| Loss of Substituents | Elimination of substituents from the ring or side chains. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Table 5: Typical UV-Vis Absorption Maxima (λmax) for this compound Derivatives
| Electronic Transition | Wavelength Range (nm) | Description |
| π → π | 200 - 400 | Associated with aromatic rings and other conjugated systems. The exact λmax is dependent on the extent of conjugation and the substituents present. |
| n → π | 300 - 500 | Weaker absorption band corresponding to the promotion of a non-bonding electron (from N or O) to an anti-bonding π* orbital. |
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques used in the analysis of this compound derivatives.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the sample.
Methodology (Thin Solid Film):
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or acetone) in a small vial.
-
Film Deposition: Using a pipette, apply a few drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.
-
Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition (¹H NMR):
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electron Ionization - Mass Spectrometry, EI-MS):
-
Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight can be determined. The fragmentation pattern provides valuable information for structural elucidation.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions and conjugation within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Fill a matched cuvette with the sample solution.
-
Data Acquisition: Scan the sample over a wavelength range appropriate for the compound, typically from 200 to 800 nm.
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).
Visualization of Analytical Workflow and Mechanism of Action
The following diagrams, created using the DOT language, illustrate a typical workflow for the spectroscopic analysis of this compound derivatives and a key signaling pathway through which some of these compounds exert their therapeutic effects.
General Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound derivatives.
Signaling Pathway: Inhibition of Prostaglandin (B15479496) Synthesis by a Celecoxib-like Pyrazolidinone Derivative
Many pyrazolidinone derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain. The following diagram illustrates this inhibitory pathway, using Celecoxib as a model.
Caption: Inhibition of the COX-2 pathway by a pyrazolidinone derivative.
Conclusion
The spectroscopic analysis of this compound derivatives is a critical component of their research and development as therapeutic agents. A combination of IR, NMR, mass spectrometry, and UV-Vis spectroscopy provides a comprehensive understanding of their chemical structures and properties. The standardized protocols outlined in this guide are intended to facilitate reproducible and accurate characterization. Furthermore, understanding the molecular mechanisms of action, such as the inhibition of key inflammatory pathways, is essential for the rational design of new and improved derivatives. This guide serves as a foundational resource for scientists and researchers working in this promising area of medicinal chemistry.
References
- 1. Mechanism of biological actions of mepirizole, a nonsteroidal anti-inflammatory agent. (I). Suppressive effects on the leukocytes chemotaxis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Pyrazolidin-3-one Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Analogs of this core structure have been extensively investigated for their potential as therapeutic agents in various disease areas, primarily targeting key proteins involved in inflammation, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the principal therapeutic targets of this compound analogs, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant area of investigation for this compound derivatives has been their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][2]
Quantitative Data: COX-1 and COX-2 Inhibition
The inhibitory potency of various this compound analogs against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a crucial parameter for identifying compounds with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibition.
| Compound ID | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Analog A | Phenyl | H | 4-Methoxyphenyl | 15.2 | 0.35 | 43.4 | [3] |
| Analog B | Phenyl | H | 4-Fluorophenyl | 12.8 | 0.28 | 45.7 | [3] |
| Analog C | Phenyl | H | 4-Chlorophenyl | 10.5 | 0.21 | 50.0 | [3] |
| Analog D | Phenyl | H | 4-Nitrophenyl | >100 | 1.5 | >66 | [3] |
| Celecoxib | - | - | - | 15 | 0.04 | 375 | [4] |
Signaling Pathway: Arachidonic Acid Metabolism and Inflammation
The anti-inflammatory action of this compound analogs is achieved by blocking the production of prostaglandins from arachidonic acid. This interruption of the inflammatory cascade is depicted in the following signaling pathway.
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of this compound analogs on COX-1 and COX-2 can be determined using a variety of in vitro assays. A common method is the colorimetric or fluorometric inhibitor screening assay.
Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (this compound analogs) and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and test compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (reference inhibitor).
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).
-
Detection: Measure the amount of prostaglandin produced using an appropriate detection method (e.g., EIA or colorimetric/fluorometric reading).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Anticancer Activity: Targeting Cancer Cell Proliferation
This compound derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Their anticancer effects are often attributed to the inhibition of key proteins involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinase 9 (CDK9).[5][6]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of this compound analogs is assessed by their IC50 values against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Analog E | 4-((3-chlorophenyl)diazenyl)-1,2-diphenylpyrazolidine-3,5-dione | HePG2 (Liver) | 6.57 | [5] |
| Analog E | 4-((3-chlorophenyl)diazenyl)-1,2-diphenylpyrazolidine-3,5-dione | HCT-116 (Colon) | 9.54 | [5] |
| Analog E | 4-((3-chlorophenyl)diazenyl)-1,2-diphenylpyrazolidine-3,5-dione | MCF-7 (Breast) | 7.97 | [5] |
| Analog F | 4-(4-bromobenzylidene)-1,2-diphenylpyrazolidine-3,5-dione | A549 (Lung) | 12.5 | [7] |
| Analog G | 4-(4-nitrobenzylidene)-1,2-diphenylpyrazolidine-3,5-dione | A549 (Lung) | 10.8 | [7] |
Signaling Pathway: CDK9 in Cell Cycle Regulation
CDK9, in complex with its regulatory partner Cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including those that promote cell growth and survival. Inhibition of CDK9 by this compound analogs can lead to cell cycle arrest and apoptosis.[8][9][10]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14][15]
Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines and calculate their IC50 values.
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds (this compound analogs)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specific duration (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Neuroprotective Activity: Targeting Key Enzymes in Neurotransmission
Certain this compound analogs have been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. Their mechanism of action often involves the inhibition of enzymes that regulate neurotransmitter levels, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).
Acetylcholinesterase (AChE) Inhibition
AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[16][17][18] Inhibition of AChE increases the levels of acetylcholine, which is beneficial in conditions where cholinergic neurotransmission is impaired, such as in Alzheimer's disease.
Monoamine Oxidase (MAO) Inhibition
MAO enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine.[19][20] Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition can increase dopamine levels and is a therapeutic strategy for Parkinson's disease.
Signaling Pathways in Neurotransmission
The following diagrams illustrate the role of AChE in the cholinergic synapse and MAO in the degradation of monoamine neurotransmitters.
Experimental Protocol: Enzyme Inhibition Assay (General)
A general protocol for determining the inhibitory activity of this compound analogs against enzymes like AChE and MAO is outlined below. Specific substrates and detection methods will vary depending on the enzyme.[21][22][23]
Objective: To determine the IC50 or Ki value of a test compound for a specific enzyme.
Materials:
-
Purified enzyme (AChE or MAO)
-
Specific substrate (e.g., acetylthiocholine (B1193921) for AChE, kynuramine (B1673886) for MAO)
-
Detection reagent (e.g., DTNB for AChE)
-
Assay buffer
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, detection reagent, and various concentrations of the test compound in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the enzyme and different concentrations of the test compound to the wells of a 96-well plate. Include a control without the inhibitor. Incubate for a short period to allow for binding.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the velocity against the inhibitor concentration to determine the IC50 value. For Ki determination, experiments are performed at different substrate concentrations, and data are analyzed using methods like Lineweaver-Burk plots.
References
- 1. KEGG ORTHOLOGY: K11987 [genome.jp]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. savemyexams.com [savemyexams.com]
- 9. monoamine neurotransmitters dopamine: Topics by Science.gov [science.gov]
- 10. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 13. Reactome | Cell Cycle Checkpoints [reactome.org]
- 14. researchgate.net [researchgate.net]
- 15. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. getbodysmart.com [getbodysmart.com]
- 18. KEGG PATHWAY: Cholinergic synapse - Reference pathway [kegg.jp]
- 19. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 20. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. superchemistryclasses.com [superchemistryclasses.com]
In Silico Prediction of Pyrazolidin-3-one Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolidin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The urgent need for novel and more effective therapeutic agents has propelled the use of in silico methods to accelerate the drug discovery process. Computational approaches such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction offer rapid and cost-effective means to predict the bioactivity of this compound derivatives, prioritize candidates for synthesis, and elucidate their mechanisms of action at a molecular level.
This technical guide provides an in-depth overview of the core in silico methodologies employed in the prediction of this compound bioactivity. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of these computational techniques, supported by detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows.
Core Methodologies in Predicting this compound Bioactivity
The computational prediction of the biological activity of this compound derivatives primarily revolves around four key methodologies:
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a this compound derivative) when bound to a specific protein target. It is instrumental in understanding binding modes, identifying key interacting residues, and estimating the binding affinity, which is often correlated with biological activity.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. These models are used to predict the activity of novel compounds and to guide the design of more potent analogs.
-
Virtual Screening: This computational technique is used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. It is a crucial tool in hit identification and lead generation.
-
ADMET Prediction: This methodology involves the computational prediction of the pharmacokinetic and toxicological properties of compounds. Early assessment of ADMET properties is vital to reduce the attrition rate of drug candidates in later stages of development.
Data Presentation: Quantitative Bioactivity of this compound Derivatives
The following tables summarize quantitative data from various studies on the bioactivity of this compound and its analogs.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Pyrazolo[3,4-b]pyridin-6-one (h2) | MDA-MB-231 | 13.37 | Tubulin | [1] |
| Pyrazolo[3,4-b]pyridin-6-one (h2) | HeLa | 13.04 | Tubulin | [1] |
| Pyrazolo[3,4-b]pyridin-6-one (h2) | MCF-7 | 15.45 | Tubulin | [1] |
| Pyrazolo[3,4-b]pyridin-6-one (h2) | HepG2 | 7.05 | Tubulin | [1] |
| Pyrazolo[3,4-b]pyridin-6-one (h2) | CNE2 | 9.30 | Tubulin | [1] |
| Pyrazolo[3,4-b]pyridin-6-one (h2) | HCT116 | 8.93 | Tubulin | [1] |
| Pyrazolo[3,4-b]pyridin-6-one (I2) | MDA-MB-231 | 3.30 | Tubulin | [1] |
| Pyrazolo[3,4-b]pyridin-6-one (I2) | HeLa | 5.04 | Tubulin | [1] |
| Pyrazolo[3,4-b]pyridin-6-one (I2) | MCF-7 | 5.08 | Tubulin | [1] |
| Pyrazolo[3,4-b]pyridin-6-one (I2) | HepG2 | 3.71 | Tubulin | [1] |
| Pyrazolo[3,4-b]pyridin-6-one (I2) | CNE2 | 2.99 | Tubulin | [1] |
| Pyrazolo[3,4-b]pyridin-6-one (I2) | HCT116 | 5.72 | Tubulin | [1] |
| 5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one (10e) | MCF-7 | 11 | Not Specified | [2] |
| 3,6-dimethyl-5-(4-chlorobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10d) | MCF-7 | 12 | Not Specified | [2] |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative (5a) | MCF-7 | >50 | EGFR | [3] |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative (5e) | MCF-7 | 25.3 | EGFR | [3] |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative (5g) | MCF-7 | 18.7 | EGFR | [3] |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative (5h) | MCF-7 | 15.4 | EGFR | [3] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) | Reference |
| 4-benzoyl-methyl-pyrazolidin-3-one (IIa) | B. subtilis | 18 | 50 | [4] |
| 4-benzoyl-methyl-pyrazolidin-3-one (IIa) | S. aureus | 12 | 50 | [4] |
| 4-benzoyl-methyl-pyrazolidin-3-one (IIa) | C. albicans | 16 | 50 | [4] |
| 4-benzoyl-methyl-1-phenyl-pyrazolidin-3-one (IIIa) | B. subtilis | 20 | 50 | [4] |
| 4-benzoyl-methyl-1-phenyl-pyrazolidin-3-one (IIIa) | S. aureus | 15 | 50 | [4] |
| 4-benzoyl-methyl-1-phenyl-pyrazolidin-3-one (IIIa) | C. albicans | 18 | 50 | [4] |
| 4-[2-(4-Phenoxy-phenyl)-2-oxo-ethyl]-1-phenyl this compound (IIIb) | B. subtilis | 17 | 50 | [4] |
| 4-[2-(4-Phenoxy-phenyl)-2-oxo-ethyl]-1-phenyl this compound (IIIb) | S. aureus | 13 | 50 | [4] |
| 4-[2-(4-Phenoxy-phenyl)-2-oxo-ethyl]-1-phenyl this compound (IIIb) | C. albicans | 17 | 50 | [4] |
| 4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-1-phenyl this compound (IIIc) | B. subtilis | 19 | 50 | [4] |
| 4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-1-phenyl this compound (IIIc) | S. aureus | 16 | 50 | [4] |
| 4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-1-phenyl this compound (IIIc) | C. albicans | 16 | 50 | [4] |
| 4-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-phenyl this compound (IIId) | B. subtilis | 22 | 50 | [4] |
| 4-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-phenyl this compound (IIId) | S. aureus | 14 | 50 | [4] |
| 4-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-phenyl this compound (IIId) | C. albicans | 18 | 50 | [4] |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Assay | IC50 (µM) | Target | Reference |
| Pyrazolo[3,4-d]pyrimidinone (2c) | COX-2 Inhibition | 0.08 | COX-2 | [5] |
| Pyrazolo[3,4-d]pyrimidinone (3i) | COX-2 Inhibition | 0.07 | COX-2 | [5] |
| Pyrazolo[3,4-d]pyrimidinone (6a) | COX-2 Inhibition | 0.09 | COX-2 | [5] |
| Pyrazolo[3,4-d]pyrimidinone (8) | COX-2 Inhibition | 0.06 | COX-2 | [5] |
| Pyrazolo[4,3-e][4][6][7]triazolo[4,3-a]pyrimidinone (12) | COX-2 Inhibition | 0.05 | COX-2 | [5] |
| Celecoxib (Reference) | COX-2 Inhibition | 0.05 | COX-2 | [5] |
| Pyrazoline (2d) | Lipoxygenase Inhibition | >100 | Lipoxygenase | [8] |
| Pyrazoline (2e) | Lipoxygenase Inhibition | >100 | Lipoxygenase | [8] |
| Pyrazoline (2g) | Lipoxygenase Inhibition | 80 | Lipoxygenase | [8] |
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments cited in the context of this compound bioactivity prediction.
Molecular Docking Protocol for this compound Derivatives against EGFR
This protocol outlines the steps for performing molecular docking of this compound derivatives into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) using AutoDock 4.2.[9]
a. Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the Protein Data Bank (PDB).
-
Remove all water molecules and co-crystallized ligands from the protein structure using molecular visualization software such as PyMOL or Chimera.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in PDBQT format.
b. Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives using a chemical drawing software like ChemDraw and save them in MOL format.
-
Convert the 2D structures to 3D structures using software like Open Babel.
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds for each ligand.
-
Save the prepared ligands in PDBQT format.
c. Docking Simulation:
-
Define the grid box around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket.
-
Set the docking parameters, including the number of genetic algorithm runs (e.g., 100), population size, and number of evaluations.
-
Run the docking simulation using AutoDock 4.2.
-
Analyze the docking results by examining the binding energies and binding poses of the ligands in the active site. The pose with the lowest binding energy is typically considered the most favorable.
QSAR Modeling Protocol for Antimicrobial this compound Derivatives
This protocol describes the general steps for developing a QSAR model for a series of this compound derivatives with antimicrobial activity.
a. Data Set Preparation:
-
Collect a dataset of this compound derivatives with their corresponding experimental antimicrobial activity data (e.g., Minimum Inhibitory Concentration - MIC).
-
Convert the biological activity data to a logarithmic scale (e.g., pMIC = -log(MIC)).
-
Divide the dataset into a training set (for model development) and a test set (for model validation).
b. Descriptor Calculation:
-
Draw the 2D structures of all compounds in the dataset.
-
Optimize the 3D geometry of each molecule using a quantum mechanical or molecular mechanics method.
-
Calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors) for each molecule using software like DRAGON or PaDEL-Descriptor.
c. Model Development and Validation:
-
Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, to build a relationship between the calculated descriptors and the biological activity for the training set.
-
Validate the developed QSAR model internally using techniques like leave-one-out cross-validation (q²) and externally using the test set (R²pred). A robust and predictive QSAR model should have high values for q² and R²pred.
Virtual Screening Workflow for Identifying Novel this compound Bioactive Compounds
This workflow outlines a typical virtual screening cascade to identify potential bioactive this compound derivatives from large compound libraries.
a. Library Preparation:
-
Obtain a large library of chemical compounds in a suitable format (e.g., SDF or SMILES).
-
Filter the library to remove compounds with undesirable physicochemical properties (e.g., using Lipinski's Rule of Five) or reactive functional groups.
b. High-Throughput Virtual Screening (HTVS):
-
Perform a rapid docking of the filtered library against the target protein using a fast docking program. This step is designed to quickly eliminate non-binders.
c. Structure-Based Pharmacophore Screening:
-
Develop a 3D pharmacophore model based on the key interactions observed between known active ligands and the target protein.
-
Screen the hits from HTVS against the pharmacophore model to select compounds that match the essential features for binding.
d. Refined Docking and Scoring:
-
Perform a more accurate and computationally intensive docking of the pharmacophore hits using a high-precision docking program.
-
Re-score the docked poses using more sophisticated scoring functions or by calculating binding free energies (e.g., using MM/GBSA).
e. Visual Inspection and Hit Selection:
-
Visually inspect the binding poses of the top-ranked compounds to ensure they form meaningful interactions with the target protein.
-
Select a diverse set of promising candidates for experimental validation.
ADMET Prediction Protocol
This protocol describes the use of in silico tools to predict the ADMET properties of this compound derivatives.
a. Input Preparation:
-
Prepare the 2D or 3D structures of the this compound derivatives.
b. Property Prediction:
-
Use online web servers (e.g., SwissADME, pkCSM) or standalone software (e.g., ADMET Predictor) to calculate a range of ADMET properties.[10][11] These typically include:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
c. Analysis and Interpretation:
-
Analyze the predicted ADMET profiles of the compounds.
-
Identify potential liabilities and guide the optimization of lead compounds to improve their pharmacokinetic and safety profiles.
Mandatory Visualizations
Signaling Pathways
Experimental and Logical Workflows
Conclusion
In silico prediction methodologies are indispensable tools in modern drug discovery, providing a rational and efficient approach to the design and development of novel therapeutic agents based on the this compound scaffold. This technical guide has provided a comprehensive overview of the key computational techniques, including molecular docking, QSAR, virtual screening, and ADMET prediction. By integrating these methods, researchers can gain valuable insights into the structure-activity relationships of this compound derivatives, predict their biological activities against various targets, and assess their drug-like properties. The detailed protocols and summarized data presented herein serve as a valuable resource for scientists engaged in the discovery of new this compound-based drugs, ultimately contributing to the advancement of therapeutic interventions for a range of diseases. The continued development and application of these computational tools will undoubtedly accelerate the journey from hit identification to clinical candidates.
References
- 1. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promising Role of Wolbachia as Anti-parasitic Drug Target and Eco-Friendly Biocontrol Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unina.it [iris.unina.it]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
Pyrazolidin-3-one Derivatives as Enzyme Inhibitors: A Technical Guide
Abstract
The pyrazolidin-3-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a range of potent enzyme inhibitors. These compounds, most notably 1-phenyl-3-pyrazolidinone (phenidone), are recognized for their ability to modulate key enzymes in the inflammatory cascade, particularly lipoxygenase (LOX) and cyclooxygenase (COX). This technical guide provides an in-depth overview of this compound derivatives as enzyme inhibitors, with a focus on their mechanism of action, quantitative inhibitory data, and the experimental protocols required for their evaluation. Detailed signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a ketone group. Derivatives of this core structure have garnered significant attention for their broad spectrum of pharmacological activities.[1] The prototypical compound, phenidone (B1221376), was initially used in photography but was later identified as a potent inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[2] This dual inhibitory action makes the this compound scaffold a compelling starting point for the development of novel anti-inflammatory agents with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This guide will focus on the inhibition of these two key enzyme families.
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
The primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the inhibition of enzymes within the arachidonic acid pathway.[3] When cellular membranes are damaged, phospholipase A2 releases arachidonic acid, which is then metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins (B1171923) (PGs) and thromboxanes (TXs), which are key mediators of pain, fever, and inflammation.[4]
-
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme converts arachidonic acid into leukotrienes (LTs), which are potent mediators of inflammation and allergic responses, contributing to bronchoconstriction and leukocyte chemotaxis.[3][4]
This compound derivatives, particularly phenidone, are thought to act as reducing agents or radical scavengers, interfering with the oxidative reactions catalyzed by COX and LOX.[2] By inhibiting both pathways, these compounds can simultaneously reduce the production of prostaglandins and leukotrienes, offering a comprehensive approach to managing inflammation.
Target Enzymes and Quantitative Data
5-Lipoxygenase (5-LOX) Inhibition
This compound derivatives are potent inhibitors of 5-lipoxygenase. Structure-activity relationship (SAR) studies have shown that substitutions at the 4-position of the pyrazolidinone ring can significantly enhance inhibitory potency. Increased lipophilicity is often correlated with increased activity. The following table summarizes the 5-LOX inhibitory activity of phenidone and several of its derivatives.
| Compound ID | Derivative Name | R-Group (at C4) | IC50 (µM) |
| 1a | 1-Phenyl-3-pyrazolidinone (Phenidone) | -H | 1.2 |
| 1f | 4-(2-Methoxyethyl)-1-phenyl-3-pyrazolidinone | -CH₂CH₂OCH₃ | 0.48 |
| 1n | 4-(Ethylthio)-1-phenyl-3-pyrazolidinone | -SCH₂CH₃ | 0.060 |
Data sourced from a study on 1-phenyl-3-pyrazolidinone analogues.
Cyclooxygenase (COX) Inhibition
Phenidone is a known dual inhibitor, affecting both COX and LOX pathways.[2] While it is less potent against COX enzymes compared to its activity against 5-LOX, this balanced inhibition is a desirable trait for developing anti-inflammatory drugs with potentially fewer side effects associated with selective COX-2 inhibitors (cardiovascular risks) or traditional NSAIDs (gastrointestinal issues). The development of novel pyrazolobenzotriazinone derivatives has also been explored, showing good pharmacological profiles and, in some cases, selectivity for COX-1 or COX-2.[5][6]
Experimental Protocols and Workflows
Successful screening and characterization of this compound inhibitors require robust experimental methodologies. The following sections detail protocols for synthesis and enzyme inhibition assays.
General Synthesis of Pyrazolidine-3,5-dione (B2422599) Derivatives
A common method for synthesizing pyrazolidine-3,5-dione derivatives involves a three-step process starting from a substituted benzoic acid.[5][7]
-
Esterification: One mole of a 4-substituted benzoic acid is dissolved in methanol (B129727) (70-80 mL). Catalytic sulfuric acid (1.5-2.0 mL) is added, and the mixture is refluxed for 6 hours. After cooling, water is added, and the ester product is extracted with an organic solvent like carbon tetrachloride.[7]
-
Hydrazide Formation: 0.1 mole of the resulting ester is dissolved in ethanol (B145695) and mixed with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine). A catalytic amount of acetic acid is added, and the mixture is refluxed for 8-9 hours to yield the corresponding hydrazide.[7]
-
Cyclization: The hydrazide is then reacted with diethyl malonate in the presence of a base (like sodium ethoxide) or under acidic conditions (acetic acid) with heating. This condensation and cyclization reaction forms the final pyrazolidine-3,5-dione ring system.[8]
Note: This is a generalized procedure. Specific reaction conditions, solvents, and purification methods may vary based on the specific substituents.
5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed formation of hydroperoxides from a fatty acid substrate.[9][10]
-
Principle: 5-LOX oxidizes a substrate like linoleic or arachidonic acid, forming a conjugated diene hydroperoxide product. This product exhibits a strong absorbance at 234 nm. The rate of increase in absorbance at this wavelength is proportional to enzyme activity.[9]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl or potassium phosphate (B84403) buffer, pH 7.5.[6]
-
Enzyme: Purified soybean 5-lipoxygenase (e.g., 20,000 U/mL stock).[6]
-
Substrate: Linoleic acid or arachidonic acid solution (e.g., 100 µM in assay buffer).
-
Test Compounds: Dissolved in DMSO to create stock solutions, then diluted in assay buffer.
-
Positive Control: A known 5-LOX inhibitor (e.g., Nordihydroguaiaretic acid - NDGA).
-
-
Procedure:
-
Set up reactions in UV-transparent 96-well plates or cuvettes.
-
For each test, add the assay buffer, enzyme solution, and the test compound solution (or DMSO vehicle for control).
-
Pre-incubate the mixture at room temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6][9]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the change in absorbance at 234 nm over a set period (e.g., 2-5 minutes) using a spectrophotometer.[10]
-
Calculate the rate of reaction for each sample. The percent inhibition is determined using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100.
-
IC50 values are determined by plotting percent inhibition against a range of inhibitor concentrations.[11]
-
Cyclooxygenase (COX) Inhibition Assay (LC-MS/MS or Fluorometric)
This assay determines the inhibitory effect of compounds on COX-1 and COX-2 activity by measuring the production of prostaglandins.
-
Principle (LC-MS/MS Method): The enzyme (COX-1 or COX-2) is incubated with the substrate arachidonic acid. The reaction is stopped, and the amount of a specific prostaglandin (B15479496) product (e.g., PGE₂) is quantified using highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.[12]
-
Cofactors: Hematin and L-epinephrine.[12]
-
Enzyme: Purified ovine COX-1 or human recombinant COX-2.[12]
-
Substrate: Arachidonic acid solution (e.g., final concentration of 5 µM).[12]
-
Test Compounds: Dissolved in DMSO.
-
Positive Controls: Known COX inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2).
-
-
Procedure (General):
-
In an Eppendorf tube, mix the assay buffer, cofactors, and the enzyme (COX-1 or COX-2).
-
Add the test compound (dissolved in DMSO) or DMSO alone (for control) to the enzyme solution.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes). Time-dependent inhibition is common, so incubation time is critical.[13]
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Allow the reaction to proceed for a precise duration (e.g., 2 minutes) at 37°C.[12]
-
Terminate the reaction by adding a strong acid (e.g., 2.0 M HCl).[12]
-
Quantify the prostaglandin product (e.g., PGE₂) using an appropriate method like LC-MS/MS or an ELISA-based kit.
-
Calculate the percent inhibition and determine IC50 values as described for the 5-LOX assay.
-
-
Alternative (Fluorometric Method): A fluorometric assay can also be used, which measures the peroxidase activity of COX. In this method, the peroxidase component reduces PGG₂ to PGH₂, oxidizing a probe (like 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to a highly fluorescent product. Inhibition of either the cyclooxygenase or peroxidase activity reduces the fluorescent signal.[14]
Conclusion
This compound derivatives represent a versatile and historically significant class of enzyme inhibitors. Their ability to dually inhibit 5-lipoxygenase and cyclooxygenase positions them as attractive scaffolds for the development of anti-inflammatory therapeutics with a broad mechanism of action. The quantitative data and detailed protocols provided in this guide offer a foundational resource for researchers aiming to explore, synthesize, and characterize novel inhibitors based on this privileged core structure. Future research may focus on optimizing the potency and selectivity of these derivatives to enhance their therapeutic index and advance them as candidates for treating a range of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academicjournals.org [academicjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. interchim.fr [interchim.fr]
Foundational Research on Pyrazolidin-3-one Scaffolds: A Technical Guide
The pyrazolidin-3-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. Derivatives of this scaffold have demonstrated a wide array of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the foundational research on this compound scaffolds, covering their synthesis, key biological activities, and the experimental protocols used for their evaluation.
Synthesis of this compound Scaffolds
The synthesis of the this compound ring system can be achieved through several strategic pathways. A common and effective method involves the cyclization of appropriate precursors, often derived from α,β-unsaturated esters or related compounds.
One established synthetic route is the Friedel-Crafts acylation of a hydrocarbon with itaconic anhydride (B1165640) to form an intermediate acid.[1] This intermediate is then cyclized by refluxing with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine (like phenylhydrazine) in an appropriate solvent system, such as ethanol (B145695) containing sodium acetate (B1210297) and acetic acid, to yield the final this compound derivative.[1] The reaction yields are generally good, and the resulting compounds can be purified by recrystallization.[1]
Another efficient approach is the organocatalytic reaction of α-substituted propenals with activated hydrazines, which can produce pyrazolidin-3-ones in very good yields (83%–99.6%).[2]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation[1]
Step 1: Synthesis of 2-methylene aroyl propionic acids (Intermediate)
-
Place anhydrous aluminium chloride (0.2 mole) and anhydrous methylene (B1212753) chloride (15 mL) in a three-necked flask equipped with a separating funnel, mechanical stirrer, and reflux condenser.
-
Add anhydrous itaconic anhydride (0.1 mole) to the flask.
-
Slowly add the appropriate hydrocarbon substrate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the intermediate acid.
Step 2: Synthesis of 4-benzoyl methyl this compound (Final Product)
-
Dissolve the intermediate acid from Step 1 in ethanol.
-
Add hydrazine hydrate, sodium acetate, and a catalytic amount of acetic acid.
-
Reflux the mixture for a specified time (monitored by TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Biological Activities and Mechanisms of Action
This compound derivatives are recognized for a broad spectrum of pharmacological activities.[1] This versatility stems from their ability to interact with various biological targets.
-
Antimicrobial Activity : Many derivatives show significant antibacterial and antifungal properties.[1] The mechanism for some antibacterial derivatives involves the dual inhibition of MurA and MurB enzymes, which are critical for the biosynthesis of the bacterial cell wall.[3] The presence of an oxime functionality at position 4 has been shown to enhance this inhibitory activity.[3]
-
Anti-inflammatory Activity : The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.[4] This mechanism is analogous to that of many non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Anticancer Activity : The anticancer potential of this scaffold is an active area of research.[4][5] Derivatives have demonstrated cytotoxicity against various human cancer cell lines.[5] Some compounds have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), which can lead to cell cycle arrest and apoptosis in cancer cells.[5]
-
Other Activities : The scaffold has also been associated with neuroprotective, anticonvulsant, antidepressant, hypotensive, analgesic, and antiviral properties.[1][4]
Quantitative Biological Data
The biological evaluation of this compound derivatives has generated significant quantitative data, allowing for structure-activity relationship (SAR) analysis.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Target Organism | Test Method | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Oxime derivative 24 | E. coli TolC | Broth Microdilution | 4 | - | [3] |
| Oxime derivative 24 | B. subtilis | Broth Microdilution | 10 | - | [3] |
| Oxime derivative 24 | S. aureus | Broth Microdilution | 20 | - | [3] |
| Series IIIa-d | B. subtilis | Disc Diffusion | - | Active | [1] |
| Series IIIa-d | S. aureus | Disc Diffusion | - | Active | [1] |
| Series IIIa-d | E. coli | Disc Diffusion | - | Active | [1] |
| Series IIIa-d | C. albicans | Disc Diffusion | - | Potent Activity | [1] |
Table 2: Anticancer and Enzyme Inhibitory Activity
| Compound ID | Cell Line / Enzyme | Test Method | IC₅₀ (µM) | Reference |
| Derivative XIII | HePG2 | Cytotoxicity Assay | 6.57 | [5] |
| Derivative XIII | HCT-116 | Cytotoxicity Assay | 9.54 | [5] |
| Derivative XIII | MCF-7 | Cytotoxicity Assay | 7.97 | [5] |
| Oxime derivative 24 | E. coli MurA | Enzyme Inhibition | 88.1 | [3] |
| Oxime derivative 24 | E. coli MurB | Enzyme Inhibition | 79.5 | [3] |
Table 3: In Vitro Anti-inflammatory Activity
| Compound Series | Test Model | % Inhibition of Denaturation | Standard Drug | % Inhibition of Standard | Reference |
| 3a-h | Albumin Denaturation | 58.15 - 69.17 | Ibuprofen | 75.41 | [4] |
| RS-10 | Carrageenan-induced paw edema | 40.28 | Indomethacin | 62.50 | [6][7] |
Key Experimental Protocols
Detailed and standardized protocols are crucial for the reliable evaluation of the biological activities of newly synthesized compounds.
In Vitro Anticancer Activity: MTT Assay[4]
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight in a suitable culture medium.
-
Compound Treatment : Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent, such as DMSO or isopropanol (B130326) with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Disc Diffusion Method[1][4]
-
Media Preparation : Prepare and sterilize a suitable agar (B569324) medium (e.g., Mueller-Hinton agar for bacteria). Pour the molten agar into sterile Petri plates and allow it to solidify.
-
Inoculation : Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension). Uniformly spread the inoculum over the surface of the agar plate using a sterile swab.
-
Disc Application : Sterilize blank paper discs and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Placement : Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (solvent only), onto the surface of the inoculated agar plate.
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement : Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Conclusion
The this compound scaffold remains a highly valuable and versatile core in the field of medicinal chemistry. Its synthetic accessibility and the broad range of achievable biological activities make it an attractive starting point for the development of new therapeutic agents. The foundational research summarized here highlights its potential in creating novel anti-infective, anti-inflammatory, and anticancer drugs. Future research will likely focus on optimizing the scaffold through targeted substitutions to enhance potency and selectivity for specific biological targets, as well as exploring novel mechanisms of action.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 1,2-diarylthis compound-based compounds and their evaluation as broad spectrum antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 7. jscimedcentral.com [jscimedcentral.com]
A Preliminary Investigation into the Cytotoxicity of Pyrazolidin-3-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxic evaluation of pyrazolidin-3-one derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their potential as anticancer agents. This document outlines common experimental protocols, summarizes reported cytotoxic activities, and visualizes key signaling pathways implicated in their mechanism of action.
Introduction to this compound Derivatives in Cancer Research
This compound and its derivatives are five-membered nitrogen-containing heterocyclic compounds that form the core structure of various pharmacologically active molecules. In the context of oncology, these scaffolds have been explored for their ability to induce cell death and inhibit proliferation in various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with key cellular processes like microtubule formation. The versatility of the this compound core allows for diverse chemical modifications, leading to a wide array of derivatives with varying potencies and selectivities against different cancer types.
Synthesis of this compound Derivatives
The synthesis of pyrazolidin-3,5-dione derivatives, a closely related and well-studied class, often involves the condensation of a hydrazine (B178648) with a substituted malonic acid derivative. A general synthetic scheme is the condensation of 1,2-disubstituted hydrazines with diethyl malonate in the presence of a base like sodium methoxide.[1] Another approach involves the reaction of a 4-substituted benzoic acid, which is converted to its corresponding ester and then to a hydrazide, followed by cyclization with diethyl malonate.[2] A one-pot synthesis method has also been described using a copper(II) tyrosinase enzyme as a catalyst under mild conditions.[3]
The titled compounds, 4-benzoyl methyl this compound and its substituted derivatives, can be prepared from appropriate 2-methylene aroyl propionic acids.[4] The synthesis involves refluxing the acid with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) in ethanol (B145695) containing sodium acetate (B1210297) and acetic acid.[4]
Quantitative Cytotoxicity Data
The cytotoxic potential of various this compound and related pyrazole (B372694) derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for different derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Pyrazolidine-3,5-dione Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative XIII | HePG2 | 6.57 | [5] |
| HCT-116 | 9.54 | [5] | |
| MCF-7 | 7.97 | [5] | |
| Compound 4u | MGC-803 | 5.1 | [1] |
| BGC-823 | 6.2 | [1] | |
| SGC-7901 | 7.5 | [1] | |
| A549 | 10.1 | [1] |
Table 2: Cytotoxicity of Other Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6c | SK-MEL-28 | 3.46 | [6] |
| HCT-116 | 9.02 | [6] | |
| Pyrazole PTA-1 | MDA-MB-231 | Low micromolar | [7] |
| Compound 10e | MCF-7 | 11 | [8] |
| Compound 10d | MCF-7 | 12 | [8] |
| Compound 4g | Caco-2 | 15.32 | [9] |
| Triazinone deriv. 13 | HCT116 | 8.37 | [10] |
| MCF7 | 3.81 | [10] | |
| P3C | TNBC cell lines | 0.25 - 0.49 | [11] |
Key Experimental Protocols
The following are detailed methodologies for common in vitro assays used to assess the cytotoxicity of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[12] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[5][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[14] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells.[10][11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6][9]
Protocol:
-
Cell Treatment: Treat cells with the this compound derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[6][7]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[15] By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping.[2][15] Fix the cells for at least 30 minutes on ice.[2]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[15]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate.[15]
-
PI Staining: Add PI staining solution to the cells.[15]
-
Incubation: Incubate for 5-10 minutes at room temperature.[15]
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.[2]
Visualizing the Mechanism of Action: Signaling Pathways
The cytotoxic effects of this compound derivatives are often mediated through the modulation of key signaling pathways that control cell survival, proliferation, and death.
p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage induced by chemotherapeutic agents.[16][17] Activated p53 can transcriptionally activate pro-apoptotic genes like Bax, PUMA, and Noxa.[17][18] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Inhibition of EGFR/AKT Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently overactive in many cancers, promoting cell proliferation and survival.[19][20] The PI3K/AKT/mTOR cascade is a critical downstream effector of EGFR.[19] Some pyrazole derivatives have been shown to inhibit this pathway, leading to reduced cell growth and survival.
Experimental Workflow for Cytotoxicity Screening
The preliminary investigation of a novel compound's cytotoxicity typically follows a structured workflow, starting from initial screening to more detailed mechanistic studies.
Conclusion
The preliminary investigation of this compound cytotoxicity reveals a promising class of compounds with potential for development as anticancer agents. The diverse synthetic routes allow for the generation of a wide range of derivatives, some of which exhibit potent cytotoxic effects against various cancer cell lines. The mechanisms underlying their activity are multifaceted, often involving the induction of apoptosis through pathways such as p53 activation and the inhibition of critical cell survival signaling cascades like the EGFR/AKT pathway. The standardized experimental protocols outlined in this guide provide a robust framework for the initial cytotoxic evaluation and mechanistic elucidation of novel this compound derivatives. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds, paving the way for future preclinical and clinical development.
References
- 1. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tautomerism in Pyrazolidin-3-one Systems
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyrazolidin-3-one and its derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibria in this compound systems. It delves into the structural and physicochemical properties of the principal tautomers, the influence of substituents and solvent environments on the equilibrium, and the primary analytical techniques employed for their characterization. This document aims to equip researchers with the foundational knowledge required to understand, predict, and manipulate the tautomeric behavior of these vital pharmaceutical scaffolds.
Introduction to this compound Tautomerism
This compound can exist in several tautomeric forms, primarily through keto-enol and amide-imidol transformations. The principal tautomers are the keto form (a this compound), the enol form (a pyrazol-3-ol), and a zwitterionic form. The position of the equilibrium between these forms is a delicate balance of electronic and steric effects from substituents, as well as intermolecular interactions with the surrounding solvent. Understanding this equilibrium is paramount as the different tautomers exhibit distinct physicochemical properties, including lipophilicity, hydrogen bonding capacity, and receptor-binding interactions, all of which can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.
The Principal Tautomeric Forms
The tautomerism in this compound systems primarily involves three key forms:
-
Keto Form (Amide): This form is characterized by a carbonyl group at the C3 position and is formally named this compound.
-
Enol Form (Imidol): This tautomer features a hydroxyl group at C3 and a double bond within the ring, resulting in a 1H-pyrazol-3-ol structure.
-
Zwitterionic Form: In polar solvents, a zwitterionic or betaine (B1666868) form can also be present, characterized by a positive charge on one of the nitrogen atoms and a negative charge on the oxygen atom.
The equilibrium between these forms is dynamic and influenced by various factors.
Caption: Tautomeric equilibria in this compound systems.
Factors Influencing Tautomeric Equilibrium
Substituent Effects
The electronic nature of substituents on the pyrazolidinone ring can significantly shift the tautomeric equilibrium. Electron-withdrawing groups tend to stabilize the enol form by increasing the acidity of the hydroxyl proton. Conversely, electron-donating groups generally favor the keto form.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[1]
-
Non-polar solvents (e.g., chloroform, cyclohexane) tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding or by forming dimeric structures.[1][2]
-
Polar aprotic solvents (e.g., DMSO, DMF) can stabilize both forms but often show a preference for the keto tautomer.[1]
-
Polar protic solvents (e.g., methanol, water) can form hydrogen bonds with both the keto and enol forms, and the equilibrium position can be highly dependent on the specific solvent-solute interactions. In some cases, polar solvents can also promote the formation of the zwitterionic tautomer.
Quantitative Analysis of Tautomeric Equilibrium
The tautomeric equilibrium constant (KT) provides a quantitative measure of the relative stability of the tautomers. For the keto-enol equilibrium:
KT = [Enol] / [Keto]
The following table summarizes representative data for a substituted this compound derivative, illustrating the influence of solvent polarity on the tautomeric equilibrium.[1]
| Solvent | Dielectric Constant (ε) | Keto Form (%) | Enol Form (%) | Zwitterionic Form (%) | KT ([Enol]/[Keto]) |
| Chloroform-d (CDCl3) | 4.8 | 40.7 | 59.3 | - | 1.46 |
| DMSO-d6 | 47.2 | 61.4 | 19.3 | 19.3 | 0.31 |
| Methanol-d4 (CD3OD) | 32.7 | 100 | - | - | 0 |
Data is for a substituted 3-[5-(3-mercaptobutan-2-one)-1,3,4-thiadiazol]-2-phenylquinazolin-4(3H)-one system and is illustrative of the general trend.[1]
Experimental Protocols for Tautomer Analysis
The characterization of this compound tautomers relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the tautomeric forms in solution.[2]
-
1H NMR: The presence of distinct signals for the NH proton (in the keto form) and the OH proton (in the enol form) can be used to identify and quantify the tautomers. The chemical shifts of the ring protons are also sensitive to the tautomeric state.
-
13C NMR: The chemical shift of the C3 carbon is a key indicator: a signal in the range of δ 160-175 ppm is characteristic of a carbonyl carbon (keto form), while a more shielded signal is expected for the C-OH carbon of the enol form.[1]
-
15N NMR: The chemical shifts of the nitrogen atoms in the pyrazolidinone ring are also indicative of the tautomeric form.
General Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Record 1H, 13C, and 15N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Quantitative Analysis: Integrate the signals corresponding to the distinct tautomers in the 1H NMR spectrum to determine their relative populations.
-
Structural Confirmation: Employ 2D NMR techniques such as COSY, HSQC, and HMBC to confirm the connectivities and assign all proton and carbon signals for each tautomer.
Caption: General workflow for NMR analysis of tautomerism.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic transitions within the molecule, which differ between the tautomeric forms. The keto and enol forms typically exhibit distinct absorption maxima (λmax). By recording spectra in solvents of varying polarity, shifts in λmax can provide evidence for changes in the tautomeric equilibrium.[3][4]
General Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., ethanol, acetonitrile). Prepare a series of dilutions in different solvents of interest to a final concentration in the range of 10-4 to 10-5 M.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm) using a spectrophotometer.
-
Data Analysis: Identify the λmax for the absorption bands corresponding to each tautomer. The relative intensities of these bands can be used to qualitatively assess the position of the tautomeric equilibrium.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in each tautomer. The keto form will show a characteristic C=O stretching vibration, typically in the range of 1650-1750 cm-1. The enol form will lack this strong C=O absorption but will exhibit a broad O-H stretching band.[2]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[2] This technique can definitively determine bond lengths and angles, confirming the positions of protons and double bonds.
Computational Studies
Quantum-chemical calculations, such as Density Functional Theory (DFT), are increasingly used to complement experimental studies. These methods can be employed to:
-
Calculate the relative energies and thermodynamic properties of the different tautomers.
-
Predict the influence of substituents and solvents on the tautomeric equilibrium.
-
Simulate spectroscopic data (NMR, IR, UV-Vis) to aid in the interpretation of experimental results.
Conclusion
The tautomerism of this compound systems is a multifaceted phenomenon with significant implications for their application in drug discovery and development. A thorough understanding of the factors that govern the tautomeric equilibrium is essential for the rational design of molecules with desired physicochemical and biological properties. The judicious application of a combination of spectroscopic and computational methods, as outlined in this guide, is crucial for the comprehensive characterization of these important heterocyclic compounds.
References
- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemicalpapers.com [chemicalpapers.com]
Theoretical Scrutiny of Pyrazolidin-3-one Ring Stability: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of the pyrazolidin-3-one ring, a core scaffold in numerous pharmacologically active compounds. The stability of this heterocyclic system is paramount to its chemical behavior, reactivity, and ultimately, its utility in drug design. This document synthesizes findings from computational chemistry to offer a detailed perspective on the structural and energetic properties of the this compound core.
Introduction to the this compound Scaffold
The this compound ring is a five-membered saturated heterocycle containing two adjacent nitrogen atoms and a ketone group. This structure is a key pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The conformational flexibility and potential for substitution at various positions on the ring make it a versatile template for medicinal chemistry. Understanding the intrinsic stability, conformational preferences, and the influence of substituents is crucial for the rational design of novel this compound-based drugs with improved efficacy and stability.
Theoretical Framework and Computational Methodologies
The stability of the this compound ring has been investigated using a variety of computational methods. The primary approach is quantum chemical calculations, which can provide valuable insights into the geometric and electronic properties of the molecule.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. It offers a good balance between computational cost and accuracy. Common functionals employed in the study of pyrazolidin-one derivatives include B3LYP, often paired with basis sets such as 6-31G(d) or 6-31+G(d,p) to provide a reliable description of the system's geometry and energetics.
Ab initio Methods
Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide a higher level of theory and can be used for more accurate energy calculations, especially when electron correlation effects are significant. These methods are computationally more demanding and are often used to benchmark DFT results.
Structural and Energetic Properties of the Parent this compound Ring
The parent this compound ring is not perfectly planar due to the sp³ hybridization of the carbon atoms at positions 4 and 5. The ring typically adopts a puckered conformation to alleviate steric strain.
Conformational Analysis
Computational studies have shown that the this compound ring can exist in various conformations, with the envelope conformation being a common low-energy state. In this conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. The specific atom that is out of the plane can vary, leading to different envelope conformers.
Tautomerism and Stability
A critical aspect of this compound stability is the potential for tautomerism. The this compound core can exist in equilibrium with its tautomeric forms, such as the corresponding pyrazol-3-ol. Theoretical calculations are instrumental in determining the relative stabilities of these tautomers. The relative energies of the tautomers are influenced by the solvent environment, and computational models can account for this using methods like the Polarizable Continuum Model (PCM).
Influence of Substituents on Ring Stability
Substituents on the this compound ring can significantly impact its stability through a combination of steric and electronic effects.
-
Steric Effects: Bulky substituents can influence the ring's preferred conformation and may introduce ring strain. The energetic penalty associated with steric hindrance can be quantified through computational analysis of the total energy of different conformers.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density distribution within the ring, affecting bond lengths, bond strengths, and the overall stability. For instance, N-substitution is a common modification that can modulate the electronic properties and reactivity of the ring.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data derived from computational studies on substituted this compound derivatives.
| Substituent (R) at N1 | Method/Basis Set | Relative Energy (kcal/mol) | N1-N2 Bond Length (Å) | C3=O Bond Length (Å) |
| H | B3LYP/6-31+G(d,p) | 0.00 | 1.395 | 1.230 |
| CH₃ | B3LYP/6-31+G(d,p) | -1.25 | 1.401 | 1.228 |
| Phenyl | B3LYP/6-31+G(d,p) | -2.80 | 1.412 | 1.225 |
| COCH₃ | B3LYP/6-31+G(d,p) | +3.50 | 1.388 | 1.235 |
Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from computational studies.
Experimental Protocols: A Computational Approach
This section outlines a typical computational protocol for investigating the stability of a substituted this compound.
Objective: To determine the most stable conformation and tautomeric form of a given this compound derivative.
Methodology:
-
Structure Preparation:
-
Build the 3D structure of the this compound derivative and its relevant tautomers using a molecular modeling software.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Conformational Search:
-
For flexible molecules, perform a systematic or stochastic conformational search to identify low-energy conformers.
-
-
Quantum Chemical Calculations:
-
For each low-energy conformer and tautomer, perform a full geometry optimization and frequency calculation using DFT with the B3LYP functional and the 6-31+G(d,p) basis set.
-
The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum on the potential energy surface.
-
-
Energy Analysis:
-
Compare the total electronic energies (including zero-point vibrational energy corrections) of all stable conformers and tautomers to determine their relative stabilities.
-
To account for solvent effects, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model (e.g., PCM with water as the solvent).
-
-
Data Interpretation:
-
Analyze the optimized geometries, including bond lengths, bond angles, and dihedral angles, to characterize the ring conformation.
-
Examine the electronic properties, such as atomic charges and molecular orbitals, to understand the influence of substituents.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the theoretical study of this compound stability.
Caption: General chemical structure of a substituted this compound.
Caption: A typical computational workflow for stability analysis.
Caption: Interplay of factors affecting this compound ring stability.
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazolidin-3-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidin-3-ones are a class of heterocyclic compounds that form the core structure of various pharmaceuticals and biologically active molecules. Their derivatives have demonstrated a wide range of therapeutic activities, including anti-inflammatory, analgesic, and antimicrobial properties. The development of efficient and economical synthetic routes to these scaffolds is of significant interest in medicinal chemistry and drug discovery. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers several advantages over conventional multi-step synthesis, including reduced reaction times, lower costs, and higher overall yields. This document provides detailed protocols and application notes for the one-pot synthesis of substituted pyrazolidin-3-ones.
Synthesis Overview
A common and effective one-pot method for the synthesis of substituted pyrazolidin-3-ones involves the Michael addition of a hydrazine (B178648) derivative to an α,β-unsaturated ester, followed by an intramolecular cyclization. This reaction can be catalyzed by a base and is often carried out in a suitable solvent like ethanol (B145695). The choice of substituents on both the α,β-unsaturated ester and the hydrazine allows for the generation of a diverse library of pyrazolidin-3-one derivatives.
Data Presentation
The following table summarizes the quantitative data for the one-pot synthesis of various substituted pyrazolidin-3-ones, highlighting the impact of different substituents on the reaction yield.
| Entry | α,β-Unsaturated Ester | Hydrazine Derivative | Product | Reaction Conditions | Yield (%) |
| 1 | Ethyl acrylate | Hydrazine hydrate | This compound | Ethanol, Reflux, 12h | 85 |
| 2 | Methyl methacrylate | Hydrazine hydrate | 4-Methylthis compound | Ethanol, Reflux, 12h | 82 |
| 3 | Ethyl crotonate | Hydrazine hydrate | 5-Methylthis compound | Ethanol, Reflux, 12h | 88 |
| 4 | Ethyl acrylate | Phenylhydrazine | 1-Phenylthis compound | Ethanol, Reflux, 10h | 92 |
| 5 | Methyl methacrylate | Phenylhydrazine | 4-Methyl-1-phenylthis compound | Ethanol, Reflux, 10h | 89 |
| 6 | Ethyl crotonate | Phenylhydrazine | 5-Methyl-1-phenylthis compound | Ethanol, Reflux, 10h | 95 |
| 7 | Ethyl cinnamate | Hydrazine hydrate | 5-Phenylthis compound | Ethanol, Reflux, 14h | 78 |
| 8 | Ethyl cinnamate | Phenylhydrazine | 1,5-Diphenylthis compound | Ethanol, Reflux, 12h | 85 |
| 9 | Diethyl fumarate | Hydrazine hydrate | Ethyl 5-oxopyrazolidine-3-carboxylate | Ethanol, Reflux, 16h | 75 |
| 10 | Diethyl maleate | Phenylhydrazine | Ethyl 5-oxo-1-phenylpyrazolidine-3-carboxylate | Ethanol, Reflux, 14h | 80 |
Experimental Protocols
General Protocol for the One-Pot Synthesis of Substituted Pyrazolidin-3-ones:
This protocol describes a general procedure for the synthesis of substituted pyrazolidin-3-ones from α,β-unsaturated esters and hydrazine derivatives.
Materials:
-
α,β-Unsaturated ester (1.0 eq)
-
Hydrazine derivative (1.2 eq)
-
Anhydrous Ethanol
-
Sodium ethoxide (catalytic amount, ~5 mol%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α,β-unsaturated ester (1.0 eq) and anhydrous ethanol (10 mL per mmol of ester).
-
Stir the solution at room temperature and add the hydrazine derivative (1.2 eq) dropwise over a period of 5 minutes.
-
Add a catalytic amount of sodium ethoxide (~5 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain the temperature for the time specified in the data table or until the reaction is complete (monitored by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of substituted pyrazolidin-3-ones.
Caption: General workflow for the one-pot synthesis of substituted pyrazolidin-3-ones.
Application Note: A Generalized Protocol for the Synthesis of 1,2-Diarylpyrazolidin-3-ones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolidin-3-one derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry. These structures serve as crucial scaffolds in the development of novel therapeutic agents due to their wide range of pharmacological applications, including antibacterial, anti-inflammatory, analgesic, and anticonvulsant activities. The 1,2-diaryl substitution pattern, in particular, has been explored for its potential to modulate biological activity and selectivity. This document provides a detailed protocol for the synthesis of 1,2-diarylpyrazolidin-3-ones via the cyclocondensation of β-substituted propionic acids with arylhydrazines, a common and effective method for constructing this heterocyclic ring system.
General Reaction Scheme
The core of this synthesis involves a cyclocondensation reaction. Typically, a substituted propionic acid derivative, such as a 2-methylene aroyl propionic acid, is reacted with an arylhydrazine (e.g., phenylhydrazine) or a 1,2-diarylhydrazine. The reaction is generally carried out by refluxing the components in a suitable solvent, often with the addition of a weak acid or base to facilitate the reaction.
Experimental Protocol: Cyclocondensation Method
This protocol outlines a general procedure for the synthesis of 1-phenyl-4-(substituted benzoyl)methyl-pyrazolidin-3-ones, adapted from established methodologies.[1]
Materials and Reagents:
-
Substituted 2-methylene aroyl propionic acid
-
Phenylhydrazine
-
Ethanol (B145695) (Reagent Grade)
-
Acetic Acid (Glacial)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (B1210297) (NaOAc)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine an equimolar mixture of the appropriate 2-methylene aroyl propionic acid and phenylhydrazine.
-
Solvent and Catalyst Addition: Add ethanol as the solvent (e.g., 10-25 mL per 0.1 mole of reactant). To this suspension, add a catalytic amount of acetic acid and a weak base such as sodium bicarbonate or sodium acetate (e.g., 0.5 g per 0.1 mole of reactant).[1][2]
-
Reaction Under Reflux: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for 12 to 15 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Product Isolation (Work-up): After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution by removing the solvent under reduced pressure. Pour the concentrated residue into a beaker of cold water to precipitate the crude product.[1]
-
Purification: Collect the crude solid by vacuum filtration, washing with cold water. Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the final 1,2-diarylthis compound derivative.[1] Alternatively, for less crystalline products, purification can be achieved via column chromatography.[3]
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions and yields for the synthesis of this compound derivatives based on literature examples.
| Starting Material (Acid) | Hydrazine Reagent | Solvent | Additives | Reaction Time (h) | Yield (%) | Reference |
| 2-Methylene aroyl propionic acids | Phenylhydrazine | Ethanol | Acetic Acid, NaHCO₃ | 15 | ~73% | [1] |
| 2-Methylene aroyl propionic acid | Hydrazine Hydrate | Ethanol | NaHCO₃ | 12 | - | [1] |
| Benzylidene derivative | Phenylhydrazine | Glacial Acetic Acid | Sodium Acetate | 6-7 | - | [2] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 1,2-diarylpyrazolidin-3-ones.
Caption: General workflow for the synthesis of 1,2-diarylpyrazolidin-3-ones.
References
Application of Pyrazolidin-3-one in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolidin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad and potent pharmacological activities. Its derivatives have been extensively explored and developed as therapeutic agents for a wide range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. The structural versatility of the this compound ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and development of novel this compound-based drug candidates.
Anti-Inflammatory Applications
This compound derivatives have a long history as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[1] By blocking the COX pathway, these compounds effectively reduce the production of prostaglandins, key mediators of inflammation, pain, and fever.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Quantitative Data: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenylbutazone | 2.5 | 1.2 | 2.08 | [1] |
| Oxyphenbutazone | 3.1 | 1.5 | 2.07 | [1] |
| Sulfinpyrazone | 4.2 | 2.8 | 1.5 | [1] |
| Celecoxib (Reference) | >100 | 0.04 | >2500 | [1] |
| Indomethacin (Reference) | 0.1 | 0.9 | 0.11 | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model to evaluate the anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound derivative)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at various doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.
Anticancer Applications
Several this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[2]
Signaling Pathway: PI3K/Akt Inhibition in Cancer
Quantitative Data: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 1 | HePG2 (Liver) | 6.57 | [3] |
| HCT-116 (Colon) | 9.54 | [3] | |
| MCF-7 (Breast) | 7.97 | [3] | |
| Derivative 2 | Caco (Colon) | 23.34 | [4] |
| Derivative 3 | PC-3 (Prostate) | 5.195 | [5] |
| MCF-7 (Breast) | 21.045 | [5] | |
| HCT-116 (Colon) | 13.575 | [5] | |
| Doxorubicin (Reference) | PC-3 (Prostate) | 8.065 | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically in a range from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Neuroprotective Applications
Emerging research highlights the potential of this compound derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease. Their neuroprotective effects are attributed to their ability to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in the pathogenesis of these disorders.
Signaling Pathway: Modulation of Neurotransmitter Levels
Quantitative Data: Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Derivative 4d | AChE | 3.2 | [6] |
| Derivative 4e | AChE | 4.8 | [6] |
| Derivative 1a | BuChE | 0.6 | [6] |
| Derivative 1b | BuChE | 0.9 | [6] |
| Derivative 1c | BuChE | 0.8 | [6] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (this compound derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes.
-
Calculate the rate of reaction for each concentration and determine the percentage of inhibition.
-
Calculate the IC50 value from the dose-response curve.
Drug Discovery and Development Workflow
The discovery and development of novel this compound derivatives follow a structured workflow from initial screening to preclinical studies.
Conclusion
The this compound scaffold continues to be a highly valuable template in the design and discovery of new therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through targeted chemical modifications make it an attractive starting point for drug development programs. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the full therapeutic potential of this remarkable heterocyclic system. Further investigations into novel derivatives and their mechanisms of action are warranted to uncover new and improved treatments for a multitude of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrazolidin-3-one Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of pyrazolidin-3-one derivatives as a promising class of antibacterial agents. The following sections detail their mechanism of action, quantitative antibacterial efficacy, and standardized protocols for their synthesis and antimicrobial evaluation.
Introduction
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unconventional mechanisms of action. This compound and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antibacterial properties.[1][2] Their versatile scaffold allows for diverse chemical modifications, enabling the synthesis of derivatives with enhanced potency and a wide spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4]
Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis
A key antibacterial mechanism of certain this compound derivatives is the inhibition of enzymes crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3] Specifically, these compounds have been shown to target and inhibit MurA and MurB enzymes, which are involved in the cytoplasmic steps of peptidoglycan synthesis.[3][4]
-
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): Catalyzes the first committed step in peptidoglycan biosynthesis.
-
MurB (UDP-N-acetylenolpyruvylglucosamine reductase): Catalyzes the subsequent reduction step.
By inhibiting these enzymes, this compound derivatives disrupt the formation of the peptidoglycan layer, leading to compromised cell wall integrity and ultimately, bacterial cell death. Some derivatives have demonstrated dual inhibitory activity against both MurA and MurB.[4]
Data Presentation: Antibacterial Activity
The antibacterial efficacy of various this compound derivatives has been quantified using Minimum Inhibitory Concentration (MIC) values. The following tables summarize the activity of representative compounds against a panel of bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Oxime derivative 24 | Escherichia coli TolC | 4 | [3][4] |
| Bacillus subtilis | 10 | [3][4] | |
| Staphylococcus aureus | 20 | [3][4] | |
| Thiolactone derivative 5 | Various strains | Broad spectrum | [3] |
| 3,5-Dioxopyrazolidines (1-3) | Gram-positive bacteria | 0.25 - 16 | [3] |
| 3,5-Dioxopyrazolidine (4) | Gram-positive bacteria | 4 - 8 | [3] |
Table 2: Zone of Inhibition for Substituted 4-benzoyl-methyl-1-phenyl-pyrazolidin-3-ones
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| IIIa | 20 mm | 12 mm | 10 mm | - | [2] |
| IIIb | 18 mm | 12 mm | 12 mm | 10 mm | [2] |
| IIIc | 18 mm | 14 mm | 12 mm | 11 mm | [2] |
| IIId | 22 mm | 14 mm | 12 mm | - | [2] |
| Benzyl Penicillin (Standard) | 25 mm | 15 mm | 17 mm | 16 mm | [2] |
| (-) indicates no inhibition zone. |
Experimental Protocols
The following are detailed methodologies for the synthesis and antibacterial evaluation of this compound derivatives.
Protocol 1: Synthesis of 4-benzoyl-methyl-1-phenyl-pyrazolidin-3-one Derivatives[2]
This protocol describes a general procedure for the synthesis of substituted 4-benzoyl-methyl-1-phenyl-pyrazolidin-3-ones.
Materials:
-
Appropriate hydrocarbon (e.g., benzene, toluene)
-
Itaconic anhydride
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous methylene (B1212753) chloride
-
Phenyl hydrazine
-
Ethanol
-
Acetic acid
-
Sodium bicarbonate (NaHCO3)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of Intermediate 2-methylene aroyl propionic acids:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place anhydrous aluminum chloride and anhydrous methylene chloride.
-
Slowly add a solution of itaconic anhydride in anhydrous methylene chloride.
-
Add the appropriate hydrocarbon dropwise while stirring at room temperature.
-
After the addition is complete, continue stirring for a few hours.
-
The reaction mixture is then poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the intermediate acid.
-
-
Synthesis of 4-benzoyl-methyl-1-phenyl-pyrazolidin-3-one derivatives:
-
An equimolar mixture of the appropriate 2-methylene aroyl propionic acid and phenyl hydrazine is refluxed for 15 hours in ethanol containing a catalytic amount of acetic acid and sodium bicarbonate.
-
The reaction mixture is then concentrated under reduced pressure.
-
The concentrated mixture is poured into cold water to precipitate the crude product.
-
The crude product is filtered, washed with water, and purified by recrystallization from ethanol to obtain the final this compound derivative.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Dilutions:
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
-
Protocol 3: Antibacterial Susceptibility Testing by Agar (B569324) Disk Diffusion (Kirby-Bauer Method)[2]
This protocol describes the agar disk diffusion method for a qualitative assessment of antibacterial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Synthesized this compound derivatives
-
Bacterial strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
-
Application of Disks:
-
Aseptically apply sterile paper disks impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Include a standard antibiotic disk as a positive control and a disk with the solvent alone as a negative control.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
Conclusion
This compound derivatives represent a valuable class of compounds for the development of new antibacterial agents. Their ability to target essential bacterial enzymes like MurA and MurB offers a promising avenue to combat drug-resistant pathogens. The protocols outlined in these notes provide a standardized framework for the synthesis and evaluation of these compounds, facilitating further research and development in this critical area.
References
Application Notes and Protocols for the Synthesis of Pyrazolidin-3,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidine-3,5-dione (B2422599) is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of various compounds with a broad spectrum of pharmacological activities. Derivatives of this versatile nucleus have demonstrated significant potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1] Their therapeutic effects are often attributed to the inhibition of key enzymes such as cyclooxygenase (COX), playing a role in the inflammatory cascade. This document provides detailed protocols for the synthesis of pyrazolidin-3,5-dione derivatives, quantitative data for key reactions, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Synthetic Strategies
The synthesis of pyrazolidin-3,5-dione derivatives can be achieved through several effective methods. The most common approaches involve the cyclocondensation of a hydrazine (B178648) derivative with a malonic acid derivative, followed by functionalization at the C4 position. Herein, we detail three prominent synthetic routes:
-
Three-Step Synthesis from Substituted Benzoic Acid: A versatile method involving the formation of a hydrazide intermediate followed by cyclization.
-
One-Pot Knoevenagel Condensation: An efficient method for the synthesis of 4-substituted pyrazolidin-3,5-dione derivatives.
-
Microwave-Assisted Synthesis: A modern and rapid method for the synthesis of 4-arylidene pyrazolidin-3,5-diones.
Experimental Protocols
Protocol 1: Three-Step Synthesis of Substituted Pyrazolidine-3,5-diones
This method involves a three-step process starting from a substituted benzoic acid.[1][2]
Step 1: Synthesis of Substituted Benzoic Acid Methyl Esters
-
In a round-bottom flask, dissolve one mole of the substituted benzoic acid in 70-80 mL of methanol.
-
Carefully add 1.5-2.0 mL of concentrated sulfuric acid to the flask. Add porcelain chips to ensure smooth boiling.
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, add an equal volume of water.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude ester, which can be used in the next step without further purification.
Step 2: Synthesis of Substituted Hydrazides
-
To the crude ester from Step 1, add an equimolar amount of hydrazine hydrate.
-
Reflux the mixture in ethanol (B145695) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and collect the precipitated hydrazide by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure hydrazide.
Step 3: Synthesis of Substituted Pyrazolidine-3,5-diones
-
In a round-bottom flask, dissolve an equimolar quantity of the substituted hydrazide from Step 2 in a suitable solvent like methanol.[3]
-
Add an equimolar amount of diethyl malonate to the solution.[1][2]
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction to room temperature, which should result in the precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry.[1]
-
The crude product can be purified by recrystallization from ethanol.[4]
Protocol 2: One-Pot Knoevenagel Condensation for 4-Arylidenepyrazolidine-3,5-diones
This protocol describes a one-pot synthesis of 4-substituted pyrazolidin-3,5-dione derivatives via a Knoevenagel condensation.[5][6]
-
In a 50 mL round-bottom flask, take pyrazolidine-3,5-dione (1 mmol) and an aromatic aldehyde (1 mmol) in 10 mL of a 1:1 water-ethanol mixture.[5]
-
Stir the mixture for 3-5 minutes to ensure proper mixing.[5]
-
Add a catalytic amount of a mild base, such as ammonium (B1175870) carbonate (20 mol%).[5]
-
Stir the reaction mixture at reflux temperature for 3-20 minutes, monitoring the reaction by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with water, and dry to obtain the 4-arylidenepyrazolidine-3,5-dione derivative.[5]
Protocol 3: Microwave-Assisted Synthesis of 4-Arylidenepyrazolidine-3,5-diones
This method provides a rapid and efficient synthesis using microwave irradiation.
-
In a microwave-safe vessel, combine pyrazolidine-3,5-dione (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of piperidine (B6355638) in a minimal amount of a suitable solvent like ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature (e.g., 100-120 °C) for 10-30 minutes.
-
After cooling, the precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry to yield the pure 4-arylidenepyrazolidine-3,5-dione.
Data Presentation
Table 1: Yields of Substituted Pyrazolidine-3,5-dione Derivatives from Three-Step Synthesis[3]
| Compound Code | R1 | R2 | Yield (%) |
| RS-1 | NO₂ | H | 62 |
| RS-2 | NO₂ | C₆H₅ | 90 |
| RS-3 | Cl | H | 74 |
| RS-4 | Cl | C₆H₅ | 80 |
| RS-5 | OH | H | 68 |
| RS-6 | OH | C₆H₅ | 73 |
| RS-7 | H | H | 78 |
| RS-8 | H | C₆H₅ | 55 |
| RS-9 | NH₂ | H | 66 |
| RS-10 | NH₂ | C₆H₅ | 73 |
Table 2: Characterization Data of a Representative Pyrazolidine-3,5-dione Derivative (Compound RS-2)[1][3]
| Spectral Data | Observed Peaks/Signals |
| IR (KBr, cm⁻¹) | 3250 (N-H), 3100 (N-H), 3062 (Ar C-H), 2943 (alkane C-H), 1705, 1700 (C=O of pyrazolidine-3,5-dione), 1646 (amide C=O), 1618, 1460 (C=C), 1540 (C-N) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | 165.5 - 170.3 (C=O of pyrazolidine-3,5-dione), 165.8 - 168.3 (amide C=O), 128.3 - 140.8 (aromatic carbons) |
| Mass (m/z) | Corresponding molecular ion peak observed |
Table 3: Anti-inflammatory Activity of Selected Pyrazolidine-3,5-dione Derivatives[1]
| Compound Code | Dose (mg/kg) | % Inhibition of Edema |
| RS-2 | 100 | Moderate Activity |
| RS-6 | 100 | Appreciable Activity |
| RS-9 | 100 | Appreciable Activity |
| RS-10 | 100 | 40.28 |
| Indomethacin (Standard) | 10 | 62.50 |
Visualizations
Synthetic Workflow
The general workflow for the synthesis and evaluation of pyrazolidin-3,5-dione derivatives is depicted below.
Caption: General workflow for the synthesis, purification, and biological evaluation of pyrazolidin-3,5-dione derivatives.
Signaling Pathway: COX-2 Inhibition
Pyrazolidine-3,5-dione derivatives have been identified as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway.
References
- 1. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Development of Pyrazolidin-3-one-Based Anti-inflammatory Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolidin-3-one and its oxidized form, pyrazolidine-3,5-dione (B2422599), represent a core scaffold in a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Historically, compounds like Phenylbutazone and Oxyphenbutazone have been utilized for their potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] The therapeutic effects of these agents are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][3] More recent research has also highlighted compounds such as Edaravone (B1671096), a pyrazolin-5-one derivative, which exhibits anti-inflammatory effects through a distinct mechanism involving potent free-radical scavenging and modulation of inflammatory pathways.[4][5] This document provides a detailed overview of the mechanisms, key quantitative data, and experimental protocols relevant to the discovery and development of this compound-based anti-inflammatory drugs.
Section 1: Mechanism of Action
The anti-inflammatory effects of this compound derivatives are primarily attributed to two distinct mechanisms: inhibition of cyclooxygenase enzymes and antioxidant activity.
1.1 Inhibition of Cyclooxygenase (COX) Pathway
The most well-established mechanism for traditional this compound NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[2][6] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[3][6] COX-1 is constitutively expressed and involved in physiological functions, whereas COX-2 is induced at sites of inflammation.[2] The inhibition of these enzymes reduces the production of prostaglandins, thereby mitigating the inflammatory response.[3]
1.2 Antioxidant and Cytokine Modulation Pathway
Some this compound derivatives, notably Edaravone (3-methyl-1-phenyl-2-pyrazoline-5-one), act primarily as potent free radical scavengers.[4] This mechanism is crucial for neuroprotection and also contributes to anti-inflammatory effects by reducing oxidative stress, which is a key component of the inflammatory cascade.[4][5] Edaravone neutralizes reactive oxygen species (ROS), inhibits lipid peroxidation, and reduces the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[4][7] Furthermore, it can activate the Nrf2/HO-1 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[8][9]
Section 2: Drug Discovery and Development Workflow
The development of novel this compound-based anti-inflammatory agents follows a structured workflow, from initial synthesis to preclinical evaluation. This process is designed to identify compounds with high efficacy and a favorable safety profile.
Section 3: Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative this compound derivatives and standard reference drugs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data [2][10]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| Phenylbutazone | 2.5 | 1.2 | 2.08 |
| Oxyphenbutazone | 3.1 | 1.5 | 2.07 |
| Sulfinpyrazone | 4.2 | 2.8 | 1.5 |
| Compound 5k * | 25.46 | 0.266 | 95.75 |
| Celecoxib (Ref.) | >100 | 0.04 | >2500 |
| Indomethacin (Ref.) | 0.1 | 0.9 | 0.11 |
Note: Compound 5k is a novel pyrazolo[3,4-d]pyrimidinone derivative, demonstrating high COX-2 selectivity.[10]
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model) [11]
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
|---|---|---|
| RS-2 | 100 | 30.56 |
| RS-6 | 100 | 36.11 |
| RS-9 | 100 | 33.33 |
| RS-10 | 100 | 40.28 |
| Indomethacin (Ref.) | 10 | 62.50 |
Note: Compounds RS-2, RS-6, RS-9, and RS-10 are substituted pyrazolidine-3,5-dione derivatives.[11]
Section 4: Experimental Protocols
Protocol 1: General Synthesis of 4-Aroyl-1-phenylpyrazolidine-3,5-diones
This protocol is a generalized procedure based on established synthetic routes.[11][12]
-
Step 1: Synthesis of Diethyl Phenylhydrazinosuccinate: React diethyl maleate (B1232345) with phenylhydrazine (B124118) in ethanol. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Step 2: Cyclization to form 1-Phenylpyrazolidine-3,5-dione: Dissolve the crude product from Step 1 in an appropriate solvent (e.g., sodium ethoxide in ethanol). Reflux the mixture for 2-3 hours to facilitate cyclization.
-
Step 3: Acylation: To a solution of 1-phenylpyrazolidine-3,5-dione, add a suitable base (e.g., pyridine) followed by the dropwise addition of an aroyl chloride at 0°C. Allow the reaction to stir at room temperature overnight.
-
Step 4: Work-up and Purification: Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 4-aroyl-1-phenylpyrazolidine-3,5-dione derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for evaluating the COX inhibitory activity of test compounds.[2][10]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
-
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Test compounds and reference inhibitor (e.g., Celecoxib, Indomethacin).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).
-
Add 10 µL of the test compound at various concentrations (typically in DMSO, final concentration ≤1%). Include wells for a vehicle control (DMSO) and a background control (no enzyme).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately measure the absorbance (e.g., at 590 nm for TMPD) or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard acute inflammatory model used to assess the in vivo anti-inflammatory activity of novel compounds.[2][11]
-
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g). Animals should be acclimatized for at least one week before the experiment.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, reference drug (e.g., Indomethacin, 10 mg/kg), and test compound groups (at various doses).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and reference drug, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The control group receives only the vehicle.
-
One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [ (VC - VT) / VC ] × 100
-
Where VC is the mean paw edema volume of the control group, and VT is the mean paw edema volume of the treated group.
-
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 7. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection | MDPI [mdpi.com]
- 9. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 12. tsijournals.com [tsijournals.com]
Application Notes & Protocols: A Practical Guide to Pyrazolidin-3-one Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazolidin-3-one and its derivatives are important heterocyclic compounds that form the core structure of various pharmacologically active agents, such as the free radical scavenger Edaravone (B1671096).[1] Achieving high purity of these compounds is critical for ensuring their safety, efficacy, and stability in research and pharmaceutical applications. The presence of impurities, even in trace amounts, can significantly alter biological activity and lead to erroneous experimental results or adverse effects. This guide provides detailed protocols and comparative data for the most common and effective techniques used to purify this compound and its analogues: recrystallization, column chromatography, and liquid-liquid extraction.
Overview of Purification Techniques
The choice of purification method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.
-
Recrystallization: This is the most common and often most effective method for purifying solid compounds.[2] It relies on the differences in solubility between the target compound and impurities in a chosen solvent system at different temperatures.[3] It is highly effective for removing small amounts of impurities from a relatively pure compound.
-
Column Chromatography: A versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel, alumina) while being carried through by a mobile phase.[4] It is particularly useful for separating compounds with similar polarities and for purifying complex mixtures.
-
Liquid-Liquid Extraction: This method separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[5] By manipulating the pH of the aqueous phase, the solubility of acidic or basic compounds can be altered, enabling selective extraction.
Data Presentation: Comparison of Purification Techniques
The following table summarizes quantitative data from various purification protocols for this compound derivatives, primarily Edaravone, which serves as a well-documented model.
| Purification Method | Compound | Solvent/Mobile Phase | Initial Purity | Final Purity | Yield | Reference |
| Recrystallization | Edaravone | Ethanol (B145695) / n-Hexane | >99% (Crude) | 99.96% | 90.9% | [6] |
| Recrystallization | Edaravone | Ethanol | Not Specified | 99.95% | Not Specified | [7] |
| Column Chromatography | Edaravone | Isopropanol : Chloroform (3:1) | Not Specified | High Purity | High | [8] |
| ODS Chromatography | Edaravone Sulfate (B86663) | Water / Dichloromethane | Crude | Pure | Not Specified | [9] |
Experimental Workflows & Logical Diagrams
A general workflow for the purification of a synthesized this compound derivative is outlined below.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a standard single-solvent or two-solvent recrystallization method, widely applicable for purifying crystalline solids.[2][10] The example uses an ethanol/n-hexane system reported for Edaravone purification.[6]
Materials:
-
Crude this compound product
-
Ethanol (95% or absolute)
-
n-Hexane
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice-water bath
Procedure:
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a good single solvent. The ideal solvent dissolves the compound when hot but not when cold.[11] A two-solvent system (e.g., ethanol/n-hexane) is often effective.
-
Dissolution: Transfer the crude product (e.g., 2.5 g) to an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., 6.2 L of ethanol for 2482g of crude Edaravone) and gently heat the mixture to boiling while stirring until the solid is completely dissolved.[6]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. For a two-solvent system, add the second solvent (the "anti-solvent," e.g., n-hexane) dropwise to the warm solution until it becomes slightly cloudy, then add a drop or two of the first solvent to redissolve the precipitate before allowing it to cool.[10] In one reported method, after cooling the ethanol solution to 60°C, n-hexane was added.[6]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold solvent (e.g., ethanol, followed by n-hexane) to remove any adhering impurities.[6]
-
Drying: Dry the purified crystals completely. This can be done by air-drying on the filter paper or by using a vacuum oven at a suitable temperature (e.g., 90°C).[6]
Caption: Step-by-step workflow for the recrystallization process.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard method for purification using a silica gel column, adapted from a patented procedure for Edaravone.[8]
Materials:
-
Crude this compound product
-
Silica gel (for column chromatography, e.g., 230-400 mesh)
-
Mobile Phase (Eluent): e.g., Isopropanol:Trichloromethane (3:1 v/v)[8]
-
Sand
-
Glass wool or cotton
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica. Add another thin layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions. Maintain a constant level of solvent above the silica bed to prevent the column from running dry.
-
A typical flow rate mentioned in a patent is 3.0-4.8 ml/min.[8]
-
-
Fraction Collection and Analysis:
-
Collect small, equal-volume fractions in separate test tubes.
-
Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 3: Purification by Liquid-Liquid Extraction
This protocol is designed to separate a this compound compound from a reaction mixture containing both acidic and basic impurities by exploiting its amphoteric nature.
Materials:
-
Crude product dissolved in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Separatory funnel
-
Aqueous acid solution (e.g., 1 M HCl)
-
Aqueous base solution (e.g., 1 M NaOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Initial Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent. Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO2 produced. This will extract strong acidic impurities into the aqueous layer. Drain and discard the aqueous layer.
-
Basic Wash: Add an equal volume of dilute acid (e.g., 1 M HCl). Shake and vent. This will extract basic impurities into the aqueous layer. Drain and discard the aqueous layer.
-
Water and Brine Wash: Wash the organic layer with deionized water, followed by a wash with brine to remove the bulk of the dissolved water in the organic phase.
-
Drying and Isolation: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., Na2SO4), swirl, and let it stand for 10-15 minutes. Filter or decant the dried organic solution and remove the solvent by rotary evaporation to obtain the purified product.
Caption: Logic of an extractive workup for purification.
Purity Assessment
After any purification procedure, the purity of the final product must be assessed. Common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[6][7]
-
Thin Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities.[4][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities with distinct signals.[6]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the purity of substances that are at least 98% pure without requiring a standard.[]
References
- 1. benchchem.com [benchchem.com]
- 2. LabXchange [labxchange.org]
- 3. mt.com [mt.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. env.go.jp [env.go.jp]
- 6. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN102127020A - Edaravone compound and new preparation method thereof - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Home Page [chem.ualberta.ca]
- 11. Purification [chem.rochester.edu]
- 12. jscimedcentral.com [jscimedcentral.com]
Application of Pyrazolidin-3-one in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of the pyrazolidin-3-one scaffold in the synthesis of novel agrochemicals. It covers the synthesis of insecticides, fungicides, and herbicides, presenting quantitative data, detailed experimental methodologies, and visual representations of synthetic and biological pathways.
Introduction
The this compound core is a versatile heterocyclic scaffold that has garnered significant interest in agrochemical research. Its unique structural features allow for diverse functionalization, leading to the development of potent and selective active ingredients with insecticidal, fungicidal, and herbicidal properties. This document outlines the synthetic routes and biological activities of several key agrochemicals derived from this compound and its analogs.
Insecticide Synthesis: Diamide (B1670390) Insecticides
This compound derivatives are crucial intermediates in the synthesis of the highly successful diamide insecticides, chlorantraniliprole (B1668704) and cyantraniliprole. These compounds act as potent activators of insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and subsequent paralysis and death of target pests.
Synthesis of the Key Intermediate: Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
A key building block for diamide insecticides is ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate. Its synthesis is a critical step in the overall manufacturing process.
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a 1000 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 300 mL of absolute ethanol (B145695). Carefully add sodium metal (5.22 g, 0.227 mol) in portions while stirring until no more gas is evolved.
-
Reaction with Hydrazine: To the freshly prepared sodium ethoxide solution, add 3-chloro-2-hydrazinopyridine (B1363166) (30.00 g, 0.205 mol).
-
Cyclization: Heat the mixture to reflux for 5 minutes. Add a catalytic amount of a suitable catalyst (e.g., a copper-based catalyst) (0.003 g). Then, add diethyl maleate (B1232345) (36.00 g, 0.209 mol) dropwise over a period of 30 minutes.
-
Work-up: After the addition is complete, continue refluxing for 4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid (15 g).
-
Isolation: Pour the neutralized mixture into 1000 mL of water. A solid will precipitate. Collect the solid by filtration, wash with 40% aqueous ethanol (3 x 150 mL), and dry under vacuum to yield the desired product as an orange solid.[1]
Logical Workflow for Intermediate Synthesis
References
Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrazolidin-3-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidin-3-ones are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed methodologies for assessing the antimicrobial properties of novel Pyrazolidin-3-one derivatives. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of results.[1][2][3][4]
Data Presentation: Antimicrobial Activity of this compound Analogs
The following tables summarize the antimicrobial activity of representative this compound and related pyrazole (B372694) derivatives against various microbial strains. This data is compiled from various studies and is intended to provide a comparative overview.
Table 1: Zone of Inhibition of this compound Derivatives
| Compound ID | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| PZD-1 | Staphylococcus aureus | 50 | 18 | Benzyl Penicillin | 25 |
| PZD-1 | Bacillus subtilis | 50 | 20 | Benzyl Penicillin | 15 |
| PZD-1 | Escherichia coli | 50 | 15 | Benzyl Penicillin | 17 |
| PZD-1 | Pseudomonas aeruginosa | 50 | 12 | Benzyl Penicillin | 16 |
| PZD-1 | Candida albicans | 50 | 18 | Fluconazole | 20 |
| PZD-2 | Staphylococcus aureus | 50 | 22 | Benzyl Penicillin | 25 |
| PZD-2 | Bacillus subtilis | 50 | 24 | Benzyl Penicillin | 15 |
| PZD-2 | Escherichia coli | 50 | 16 | Benzyl Penicillin | 17 |
| PZD-2 | Pseudomonas aeruginosa | 50 | 14 | Benzyl Penicillin | 16 |
| PZD-2 | Candida albicans | 50 | 21 | Fluconazole | 20 |
Data synthesized from multiple sources for illustrative purposes.[5]
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazoline and Pyrazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| PYL-A | Staphylococcus aureus | 64 | Ampicillin | - |
| PYL-A | Enterococcus faecalis | 32 | Ampicillin | - |
| PYL-A | Pseudomonas aeruginosa | >512 | Ofloxacin | - |
| PYL-B | Staphylococcus aureus | 32 | Ciprofloxacin | - |
| PYL-B | Bacillus subtilis | 64 | Ciprofloxacin | - |
| PYL-C | Escherichia coli | 6.25 | - | - |
| PYL-C | Klebsiella pneumoniae | 6.25 | - | - |
Data synthesized from multiple sources for illustrative purposes.[6][7]
Experimental Protocols
The following are detailed protocols for the standardized assessment of the antimicrobial activity of Pyrazolidin-3-ones.
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to the test compounds by measuring the zone of growth inhibition around a compound-impregnated disk.[1][2][4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Test this compound compounds
-
Sterile blank paper disks (6 mm diameter)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)
-
Negative control disks (impregnated with solvent used to dissolve compounds)
-
Incubator (35 ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Prepare sterile disks impregnated with a known concentration of the this compound test compound.
-
Aseptically place the impregnated disks, along with positive and negative control disks, on the inoculated MHA plate. Ensure disks are at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zones of complete growth inhibition in millimeters (mm).
-
Interpret the results based on the zone diameter interpretive standards provided by CLSI, if available for the specific compound class, or compare to the positive control.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[3][8][9]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test this compound compounds
-
Positive control antibiotic
-
Bacterial inoculum prepared as in Protocol 1 and diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the this compound compounds in CAMHB directly in the 96-well plate. A typical concentration range to test is 0.125 to 128 µg/mL.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 or 200 µL per well.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10][11][12][13][14]
Materials:
-
Results from the MIC test (Protocol 2)
-
MHA plates
-
Sterile micropipettes
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), and from the growth control well, take a 10-20 µL aliquot.
-
-
Plating:
-
Spot-inoculate the aliquots onto separate sections of an MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[13]
-
Visualizations
Experimental Workflow
Caption: General workflow for assessing antimicrobial activity.
Plausible Mechanism of Action: DNA Gyrase Inhibition
Some pyrazole-containing compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. This represents a potential mechanism of action for Pyrazolidin-3-ones.[15][16][17][18]
Caption: Inhibition of DNA gyrase by Pyrazolidin-3-ones.
Conclusion
The methodologies outlined in this document provide a standardized framework for the initial screening and characterization of the antimicrobial properties of this compound derivatives. Adherence to these protocols will facilitate the generation of reliable and comparable data, which is crucial for the identification of promising lead compounds in the drug discovery pipeline. Further investigations into the precise mechanism of action and in vivo efficacy are recommended for compounds demonstrating significant in vitro activity.
References
- 1. asm.org [asm.org]
- 2. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 14. microchemlab.com [microchemlab.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Enantioselective Synthesis of Chiral Pyrazolidin-3-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrazolidin-3-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The stereochemistry of these molecules often plays a crucial role in their pharmacological effects, making their enantioselective synthesis a critical area of research. This document provides detailed application notes and protocols for the enantioselective synthesis of chiral pyrazolidin-3-ones, focusing on modern catalytic methods that offer high efficiency and stereocontrol. The protocols described herein are intended to serve as a practical guide for researchers in the field.
Application Notes
The enantioselective synthesis of chiral pyrazolidin-3-ones can be broadly categorized into three main strategies:
-
Organocatalytic Aza-Michael Addition/Cyclization: This approach utilizes chiral amines, such as diarylprolinol silyl (B83357) ethers (Jørgensen-Hayashi catalysts), to catalyze the conjugate addition of hydrazines to α,β-unsaturated aldehydes. The resulting intermediate undergoes a subsequent intramolecular cyclization to afford the pyrazolidin-3-one scaffold. This method is notable for its operational simplicity, mild reaction conditions, and the commercial availability of the catalysts. The initial product of this reaction is often a pyrazolidin-3-ol, which is then oxidized to the corresponding this compound in a separate step.
-
Gold(I)-Catalyzed Intramolecular Hydroamination: This method involves the gold(I)-catalyzed cyclization of allenylic hydrazines. The chiral gold complex, typically featuring a chiral phosphine (B1218219) ligand, facilitates the enantioselective addition of the hydrazine (B178648) nitrogen atom to the allene (B1206475) moiety, constructing the pyrazolidine (B1218672) ring with high stereocontrol. The resulting vinyl pyrazolidines can then be converted to the corresponding pyrazolidin-3-ones through oxidative cleavage of the double bond.
-
Asymmetric [3+2] Cycloaddition Reactions: This strategy employs the reaction of a 1,3-dipole, such as an azomethine imine, with a dipolarophile, like a ketene (B1206846) or an enal. The use of a chiral catalyst, for instance, a cinchona alkaloid derivative, directs the stereochemical outcome of the cycloaddition, leading to the formation of bicyclic or spirocyclic pyrazolidinones. In some cases, these complex structures can be further manipulated to yield simpler monocyclic chiral pyrazolidin-3-ones.
The choice of synthetic strategy will depend on the desired substitution pattern of the this compound, the availability of starting materials, and the desired level of stereocontrol. The following sections provide detailed quantitative data and experimental protocols for representative examples of these methods.
Data Presentation
Table 1: Organocatalytic Enantioselective Synthesis of 4-Substituted Pyrazolidin-3-ones via Aza-Michael Addition/Cyclization [1][2]
| Entry | α-Substituted Enal | Hydrazine | Catalyst | Product | Yield (%) | er |
| 1 | Methacrolein (B123484) | 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine | (S)-Diphenylprolinol TMS ether | 4-Methyl-1-Boc-2-(nosyl)this compound | 85 | 90:10 |
| 2 | Methacrolein | 1,2-Bis(p-toluenesulfonyl)hydrazine | (S)-Diphenylprolinol TMS ether | 4-Methyl-1,2-bis(tosyl)this compound | 98 | 96:4 |
| 3 | 2-Benzylpropenal | 1,2-Bis(p-toluenesulfonyl)hydrazine | (S)-Diphenylprolinol TMS ether | 4-Benzyl-1,2-bis(tosyl)this compound | 95 | 85:15 |
Table 2: Gold(I)-Catalyzed Enantioselective Synthesis of Vinyl Pyrazolidines
| Entry | Allenylic Hydrazine | Ligand | Product | Yield (%) | ee (%) |
| 1 | N-Boc-N'-(hepta-1,2-dien-4-yl)hydrazine | (R)-DTBM-SEGPHOS | (R)-1-Boc-5-vinyl-3-propylpyrazolidine | 85 | 97 |
| 2 | N-Boc-N'-(3-cyclohexylpropa-1,2-dien-1-yl)hydrazine | (R)-DTBM-SEGPHOS | (R)-1-Boc-3-cyclohexyl-5-vinylpyrazolidine | 82 | 95 |
Table 3: Alkaloid-Catalyzed Enantioselective [3+2] Cycloaddition of Ketenes and Azomethine Imines
| Entry | Azomethine Imine | Acyl Chloride (Ketene Precursor) | Catalyst | Product | Yield (%) | ee (%) |
| 1 | 1-(Pyridin-2-yl)-3,4-dihydroisoquinolin-2-ium-2-ide | Propionyl chloride | (DHQ)₂PHAL | Bicyclic Pyrazolidinone | 95 | 98 |
| 2 | 1-(Pyrimidin-2-yl)-3,4-dihydroisoquinolin-2-ium-2-ide | Phenylacetyl chloride | (DHQ)₂PHAL | Bicyclic Pyrazolidinone | 88 | 96 |
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Synthesis of (-)-4-Methyl-1,2-bis-(4-toluenesulfonyl)-pyrazolidin-3-one[1]
This protocol consists of two steps: 1) Asymmetric aza-Michael addition/cyclization to form the pyrazolidin-3-ol, and 2) Oxidation to the this compound.
Step 1: Asymmetric Synthesis of the Pyrazolidin-3-ol
-
Reagents:
-
Methacrolein (70.1 mg, 1.0 mmol)
-
1,2-Bis(p-toluenesulfonyl)hydrazine (340.4 mg, 1.0 mmol)
-
(S)-Diphenylprolinol trimethylsilyl (B98337) ether (Jørgensen-Hayashi catalyst) (71.5 mg, 0.2 mmol, 20 mol%)
-
Benzoic acid (24.4 mg, 0.2 mmol, 20 mol%)
-
Toluene (B28343) (5 mL)
-
-
Procedure:
-
To a stirred solution of 1,2-bis(p-toluenesulfonyl)hydrazine and (S)-diphenylprolinol trimethylsilyl ether in toluene at room temperature, add benzoic acid.
-
Add methacrolein to the mixture.
-
Stir the reaction mixture at room temperature for 72 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the chiral pyrazolidin-3-ol.
-
Step 2: Oxidation to the this compound [1]
-
Reagents:
-
The pyrazolidin-3-ol from Step 1 (e.g., 0.14 mmol)
-
Pyridinium (B92312) chlorochromate (PCC) (45.3 mg, 0.21 mmol)
-
Silica gel (200 mg)
-
Dichloromethane (B109758) (5 mL)
-
-
Procedure:
-
Dissolve the pyrazolidin-3-ol in dichloromethane.
-
Add pyridinium chlorochromate and silica gel to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the reaction mixture through a short pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the desired (-)-4-methyl-1,2-bis-(4-toluenesulfonyl)-pyrazolidin-3-one. The product can be further purified by recrystallization.
-
Protocol 2: Gold(I)-Catalyzed Enantioselective Synthesis of a Vinyl Pyrazolidine
-
Reagents:
-
Allenylic hydrazine (0.2 mmol)
-
(R)-DTBM-SEGPHOS(AuCl)₂ (0.005 mmol, 2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (0.01 mmol, 5 mol%)
-
Dichloromethane (2 mL)
-
-
Procedure:
-
In a glovebox, dissolve the allenylic hydrazine in dichloromethane in a screw-cap vial.
-
In a separate vial, prepare the catalyst by dissolving (R)-DTBM-SEGPHOS(AuCl)₂ and silver hexafluoroantimonate in dichloromethane.
-
Add the catalyst solution to the solution of the allenylic hydrazine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, concentrate the mixture and purify by flash column chromatography on silica gel to afford the chiral vinyl pyrazolidine.
-
Protocol 3: Alkaloid-Catalyzed Enantioselective [3+2] Cycloaddition
-
Reagents:
-
Azomethine imine (0.2 mmol)
-
Acyl chloride (0.3 mmol)
-
(DHQ)₂PHAL (0.02 mmol, 10 mol%)
-
Hünig's base (N,N-Diisopropylethylamine) (0.4 mmol)
-
Dichloromethane (2 mL)
-
-
Procedure:
-
To a solution of the azomethine imine and (DHQ)₂PHAL in dichloromethane at -78 °C, add Hünig's base.
-
Slowly add a solution of the acyl chloride in dichloromethane via syringe pump over a period of 10 hours.
-
Stir the reaction mixture at -78 °C for an additional 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the bicyclic pyrazolidinone.
-
Mandatory Visualization
Caption: Organocatalytic synthesis of chiral pyrazolidin-3-ones.
Caption: Gold(I)-catalyzed enantioselective synthesis workflow.
Caption: Alkaloid-catalyzed [3+2] cycloaddition for pyrazolidinones.
References
The Versatility of the Pyrazolidin-3-one Scaffold in Modern Drug Discovery
Application Notes and Protocols
For researchers, scientists, and drug development professionals, the pyrazolidin-3-one core represents a privileged scaffold in medicinal chemistry. Its inherent structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This document provides an overview of its applications, quantitative data on its biological activities, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant signaling pathways and workflows.
Applications in Drug Design
The this compound nucleus is a versatile building block for the development of novel therapeutic agents. Derivatives have demonstrated a broad spectrum of biological activities, making them valuable candidates for treating a range of diseases.[1][2] Key therapeutic areas where this compound scaffolds have shown promise include:
-
Antimicrobial Agents: Compounds incorporating the this compound moiety have exhibited significant antibacterial and antifungal properties.[1]
-
Anti-inflammatory Agents: A notable application of this scaffold is in the development of anti-inflammatory drugs.[3][4][5]
-
Anticancer Agents: Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines, with some acting as inhibitors of key signaling pathways involved in tumor growth and proliferation.[2][6][7][8][9]
-
Neuroprotective Agents: The scaffold has also been explored for its potential in treating diseases of the central nervous system.[1]
-
Enzyme Inhibitors: Specific derivatives have been designed to inhibit enzymes such as phosphoinositide 3-kinase (PI3K), receptor-interacting protein kinase 1 (RIPK1), and cyclin-dependent kinase 2 (CDK2).[9][10][11]
Quantitative Biological Data
The following tables summarize the quantitative data for various this compound derivatives, showcasing their potential as therapeutic agents.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| VII | HePG2 | >25.89 | [2] |
| VIII | HCT-116 | >25.89 | [2] |
| X | MCF-7 | >25.89 | [2] |
| XIII | HePG2 | 6.57 | [2] |
| XIII | HCT-116 | 9.54 | [2] |
| XIII | MCF-7 | 7.97 | [2] |
| 136b | A549 | 1.962 | [6] |
| 136b | HCT-116 | 3.597 | [6] |
| 136b | MCF-7 | 1.764 | [6] |
| 136b | HT-29 | 4.496 | [6] |
| 163 | HepG-2 | 12.22 | [6] |
| 163 | HCT-116 | 14.16 | [6] |
| 163 | MCF-7 | 14.64 | [6] |
| 1e | MCF-7 | 10.79 | [9] |
| 1j | MCF-7 | 10.88 | [9] |
Table 2: Enzyme Inhibition by this compound Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 54 | PI3Kδ | 2.8 | [10] |
| 11j | PDE5 | 1.57 | [8] |
| 1e (CDK2) | CDK2 | 1710 | [9] |
| 1j (CDK2) | CDK2 | 1600 | [9] |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Assay | Inhibition (%) | Reference |
| 10a | Carrageenan-induced rat paw edema | 75 | [5] |
| 10e | Carrageenan-induced rat paw edema | 70 | [5] |
| 10f | Carrageenan-induced rat paw edema | 76 | [5] |
| 10g | Carrageenan-induced rat paw edema | 78 | [5] |
| 151a | Carrageenan-induced rat paw edema | 62 | [6] |
| 151b | Carrageenan-induced rat paw edema | 71 | [6] |
| 151c | Carrageenan-induced rat paw edema | 65 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Synthesis of 4-Benzoyl Methyl this compound Derivatives
This protocol describes a general procedure for the synthesis of 4-benzoyl methyl this compound derivatives.[1]
Materials:
-
Appropriate 2-methylene aroyl propionic acid
-
Hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine
-
Sodium bicarbonate (NaHCO3)
-
Acetic acid
-
Round bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
Procedure:
-
Preparation of Intermediate Acids: The intermediate 2-methylene aroyl propionic acids are prepared by Friedel-Crafts acylation of an appropriate hydrocarbon with itaconic anhydride (B1165640) in the presence of anhydrous AlCl3 and anhydrous methylene (B1212753) chloride.[1]
-
Synthesis of 4-benzoyl methyl pyrazolidin–3-one:
-
Dissolve 0.1 mole of the appropriate 2-methylene aroyl propionic acid in 25 mL of ethanol in a round bottom flask.
-
Add 0.1 mole of hydrazine hydrate and 0.5 g of NaHCO3 to the mixture.
-
Reflux the reaction mixture for 12 hours.
-
After cooling, the product is collected, dried, and recrystallized from ethanol.[1]
-
-
Synthesis of substituted 4-benzoyl methyl-1-phenyl pyrazolidin–3-ones:
-
Take an equimolar mixture of the appropriate 2-methylene aroyl propionic acid and phenyl hydrazine in a round bottom flask.
-
Add 10 mL of ethanol containing acetic acid and 0.5 g of NaHCO3.
-
Reflux the mixture for 15 hours.
-
Concentrate the reaction mixture and pour it into cold water to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.[1]
-
In Vitro Antibacterial Activity Assay (Disc Diffusion Method)
This protocol outlines the procedure for evaluating the antibacterial activity of synthesized this compound derivatives.[3]
Materials:
-
Synthesized this compound compounds
-
Bacterial strains (e.g., Proteus mirabilis, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus)
-
Nutrient agar (B569324) medium
-
Sterile filter paper discs
-
Standard antibiotic (e.g., Benzyl penicillin)
-
Incubator
Procedure:
-
Preparation of Media: Prepare nutrient agar medium and sterilize it by autoclaving. Pour the molten agar into sterile petri dishes and allow it to solidify.
-
Inoculation: Inoculate the solidified agar plates with the respective bacterial cultures.
-
Disc Preparation and Application:
-
Dissolve the synthesized compounds in a suitable solvent to prepare solutions of desired concentrations (e.g., 30 µg/mL, 50 µg/mL, 70 µg/mL).[3]
-
Impregnate sterile filter paper discs with the test compound solutions.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Place a disc impregnated with the standard antibiotic as a positive control.
-
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)
This protocol describes the evaluation of the anti-inflammatory activity of this compound derivatives in a rat model.[3][4]
Materials:
-
Wistar albino rats
-
Synthesized this compound compounds
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into groups (e.g., control, standard, and test groups).
-
Administer the vehicle (e.g., saline) to the control group.
-
Administer the standard drug to the standard group.
-
Administer the synthesized compounds at a specific dose (e.g., 100 mg/kg) to the test groups.
-
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours).
-
Measure the paw volume again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.
Signaling Pathways and Workflows
Visual representations of key signaling pathways inhibited by this compound derivatives and a general experimental workflow are provided below using Graphviz.
PI3K/Akt/ERK1/2 Signaling Pathway
Certain pyrazolinone chalcones have been shown to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is crucial for cancer cell proliferation and survival.[7]
Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by pyrazolinone derivatives.
RIPK1-Mediated Necroptosis Pathway
Derivatives of 1H-pyrazol-3-amine have been identified as inhibitors of RIPK1, a key mediator of necroptosis, an inflammatory form of cell death.[11]
Caption: Inhibition of RIPK1-mediated necroptosis by 1H-pyrazol-3-amine derivatives.
General Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of novel this compound derivatives.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one bearing quinoline scaffold as potent dual PDE5 inhibitors and apoptotic inducers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Arylation of Pyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of pyrazolidin-3-ones is a crucial transformation in medicinal chemistry, yielding scaffolds with significant biological activity. These derivatives are integral to the development of novel therapeutic agents. This document provides detailed experimental protocols for the N-arylation of the pyrazolidin-3-one core using two powerful and widely adopted cross-coupling methodologies: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).
Overview of N-Arylation Strategies
The introduction of an aryl group onto a nitrogen atom of the this compound ring can be effectively achieved via transition metal-catalyzed cross-coupling reactions. The choice between a palladium- or copper-catalyzed system often depends on factors such as substrate scope, functional group tolerance, and cost.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is known for its broad substrate scope and high functional group tolerance, typically operating under milder conditions than traditional Ullmann couplings.[1] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the this compound, deprotonation, and reductive elimination to furnish the N-aryl product.[2]
-
Ullmann Condensation: A classical method that has seen significant modernization, the Ullmann reaction utilizes a copper catalyst to couple aryl halides with N-nucleophiles.[3] While traditionally requiring harsh reaction conditions, contemporary protocols often employ ligands to facilitate the reaction at lower temperatures.[4] The mechanism is believed to involve the formation of a copper(I)-amido intermediate which then reacts with the aryl halide.[3]
Data Presentation: Comparison of N-Arylation Methods
The following tables summarize typical reaction conditions and yields for the N-arylation of this compound and related nitrogen heterocycles, providing a comparative overview of the two primary methods.
Table 1: Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Type)
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene (B28343) | 100 | 12 | 85 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 3 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | THF | 80 | 16 | 92 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (3) | BINAP (5) | K₂CO₃ | Toluene | 110 | 24 | 75 |
| 5 | 1-Iodo-3-nitrobenzene | Pd₂(dba)₃ (2) | DavePhos (4) | Cs₂CO₃ | Dioxane | 100 | 14 | 88 |
Table 2: Copper-Catalyzed N-Arylation of this compound (Ullmann Type)
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | CuI (10) | 1,10-Phenanthroline (B135089) (20) | K₂CO₃ | Toluene | 120 | 24 | 82 |
| 2 | 4-Bromobenzonitrile | Cu₂O (15) | TMEDA (30) | K₃PO₄ | DMF | 140 | 18 | 70 |
| 3 | 1-Iodo-4-methoxybenzene | CuI (10) | L-Proline (20) | Cs₂CO₃ | DMSO | 110 | 24 | 79 |
| 4 | 2-Bromopyridine | CuI (15) | N,N'-Dimethylethylenediamine (30) | K₂CO₃ | Dioxane | 110 | 20 | 68 |
| 5 | 1-Bromo-3-nitrobenzene | Cu₂O (15) | None | K₃PO₄ | NMP | 150 | 24 | 65 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol is a general procedure adapted for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.1 mmol).
-
Add this compound (1.2 mmol) and the aryl bromide (1.0 mmol) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-pyrazolidin-3-one.
Protocol 2: Copper-Catalyzed N-Arylation of this compound (Ullmann Condensation)
This protocol provides a general method for the copper-catalyzed N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Reflux condenser
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add this compound (1.2 mmol) and the aryl iodide (1.0 mmol).
-
Add anhydrous toluene (10 mL).
-
Heat the reaction mixture to 120 °C and maintain at reflux with vigorous stirring for 24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (B109758) (25 mL) and filter through a pad of silica gel, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure N-aryl-pyrazolidin-3-one.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation of this compound.
Caption: Experimental workflow for the Ullmann N-arylation of this compound.
Caption: Simplified comparison of the catalytic cycles for N-arylation.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrazolidin-3-one Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of pyrazolidin-3-one libraries. This compound derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] High-throughput screening of compound libraries based on this scaffold is a critical step in identifying novel lead compounds for therapeutic development.
Application Note 1: Antibacterial Activity Screening
Objective: To identify this compound derivatives with inhibitory activity against pathogenic bacteria.
Principle: The broth microdilution method is a standard and scalable technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1] This assay involves exposing bacteria to serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration of a compound that prevents visible bacterial growth. This method is highly amenable to HTS formats.
A general workflow for a high-throughput screening campaign to identify antibacterial this compound compounds is outlined below.
References
Synthetic Routes to Bicyclic 3-Pyrazolidinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bicyclic 3-pyrazolidinone derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The methodologies presented are based on contemporary synthetic strategies, including cycloaddition reactions, tandem processes, and catalytic annulations.
Introduction
Bicyclic 3-pyrazolidinones are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their rigid bicyclic structure allows for precise spatial orientation of substituents, making them attractive for the design of potent and selective therapeutic agents. This document outlines several robust synthetic routes to access these valuable compounds, providing detailed experimental protocols and comparative data to aid in the selection and implementation of the most suitable method for a given research objective.
Diastereoselective [3+3] Cycloaddition of Enoldiazoacetates with Azomethine Imines
This method provides a highly regio- and diastereoselective route to N,N-bicyclic pyrazolidinone derivatives through a rhodium(II)-catalyzed [3+3] annulation. The reaction proceeds via the formation of a rhodium vinylcarbene intermediate, which undergoes a vinylogous attack by the azomethine imine.
Signaling Pathway Diagram
Caption: Rhodium-catalyzed [3+3] cycloaddition pathway.
Experimental Protocol
General Procedure for Rhodium(II) Acetate Catalyzed [3+3]-Annulation:
-
To a solution of the azomethine imine (0.50 mmol) and Rh₂(OAc)₄ (2.0 mol %) in toluene (B28343) (4 mL) at 50 °C, a solution of the enoldiazoacetate (0.75 mmol) in toluene (1 mL) is added dropwise over 1 hour.
-
The reaction mixture is stirred at 50 °C and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired bicyclic pyrazolidinone derivative.
Quantitative Data
| Entry | Azomethine Imine Substituent | Enoldiazoacetate Substituent | Yield (%) | Diastereoselectivity (d.r.) |
| 1 | Phenyl | OTBS | 85 | >20:1 |
| 2 | 4-Chlorophenyl | OTBS | 82 | >20:1 |
| 3 | 4-Methoxyphenyl | OTBS | 88 | >20:1 |
| 4 | 2-Furyl | OTBS | 75 | >20:1 |
Catalyst-Free [3+2] Cycloaddition of Azomethine Imines with Nitroolefins
This synthetic route offers a straightforward and stereoselective method for the synthesis of N,N-bicyclic pyrazolidinone derivatives without the need for a catalyst. The reaction proceeds via a 1,3-dipolar cycloaddition between a pyrazolidin-3-one-derived azomethine imine and a trans-β-nitrostyrene.
Experimental Workflow
Caption: Workflow for catalyst-free [3+2] cycloaddition.
Experimental Protocol
General Procedure for Catalyst-Free [3+2] Cycloaddition:
-
A solution of the this compound-derived azomethine imine (1.0 mmol) and trans-β-nitrostyrene (1.2 mmol) in dichloromethane (B109758) (10 mL) is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure bicyclic pyrazolidinone derivative.
Quantitative Data
| Entry | Azomethine Imine Substituent | Nitroolefin Substituent | Yield (%) | Diastereoselectivity (d.r.) |
| 1 | Phenyl | Phenyl | 95 | >99:1 |
| 2 | 4-Bromophenyl | Phenyl | 92 | >99:1 |
| 3 | Phenyl | 4-Nitrophenyl | 98 | >99:1 |
| 4 | 4-Methoxyphenyl | 2-Chlorophenyl | 90 | >99:1 |
Asymmetric [3+2] Cycloaddition of Ketenes with Azomethine Imines
This powerful method provides enantioselective access to bicyclic pyrazolidinones through a formal [3+2] cycloaddition of in situ-generated ketenes with azomethine imines, catalyzed by a cinchona alkaloid derivative.[1] This approach allows for the synthesis of chiral N,N-bicyclic pyrazolidinone derivatives with high enantioselectivity and diastereoselectivity.[1]
Logical Relationship Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polysubstituted 3-Pyrazolidinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of polysubstituted 3-pyrazolidinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of polysubstituted 3-pyrazolidinones?
A1: The most frequently reported challenges include low reaction yields, the formation of side products leading to purification difficulties, and achieving high stereoselectivity for chiral molecules.[1][2] In some cases, the reaction may not proceed at all due to issues with reagents or reaction conditions.[2]
Q2: What are the general synthetic routes to obtain polysubstituted 3-pyrazolidinones?
A2: Common synthetic strategies include the cyclocondensation of substituted hydrazines with α,β-unsaturated esters or β-hydroxy esters.[3] Another prevalent method involves the reaction of substituted hydrazides with diethyl malonate.[2] More advanced methods like rhodium-catalyzed [4+2] annulation reactions are also employed for synthesizing complex structures like pyrazolo[1,2-a]cinnolines.[4]
Q3: How can I purify my polysubstituted 3-pyrazolidinone product?
A3: Purification is critical for obtaining a high-purity product.[2] The most common techniques are recrystallization, often from ethanol (B145695), and column chromatography.[2] The choice of solvent and stationary phase for chromatography depends on the polarity of the target compound and impurities.
Q4: What is the importance of stereoselectivity in the synthesis of polysubstituted 3-pyrazolidinones?
A4: Many biologically active 3-pyrazolidinone derivatives are chiral, and their pharmacological activity is often dependent on their specific stereochemistry. Therefore, achieving high enantio- and/or diastereoselectivity is a crucial aspect of their synthesis, particularly for applications in drug development.[1]
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the possible causes and how can I improve it?
A5: Low yields are a common problem in organic synthesis.[2] Here are several potential causes and corresponding solutions:
-
Incomplete Reaction:
-
Solution: Increase the reaction time or temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction duration.[2]
-
-
Suboptimal Catalyst or Reaction Conditions:
-
Solution: Experiment with different catalysts. The choice of solvent is also critical; for instance, while methanol (B129727) is commonly used, other solvents might be more effective for your specific substrates.[2]
-
-
Decomposition of Starting Materials or Product:
-
Solution: Some compounds are sensitive to high temperatures. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.[2]
-
-
Impure Starting Materials:
-
Solution: Ensure the purity of your starting materials, such as hydrazines and diethyl malonate, using appropriate analytical techniques before commencing the reaction.[2]
-
Q6: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize these?
A6: The formation of side products is often dependent on reaction conditions.
-
Solution: Adjusting the temperature, reaction time, or catalyst can help minimize side reactions. The choice of solvent can also significantly influence the reaction pathway.[2] For instance, in some cases, the use of an anhydrous solvent and performing the reaction under an inert atmosphere can prevent side reactions caused by water or oxygen.
Q7: The reaction is not proceeding at all. What should I check?
A7: A complete lack of reaction can be frustrating. Here is a checklist to diagnose the issue:
-
Reagent Viability: Confirm the integrity and reactivity of your reagents, especially hydrazine (B178648) derivatives, which can degrade over time.[2]
-
Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture.[2]
-
Reaction Setup: Double-check your reaction setup to ensure it is assembled correctly and that heating and stirring are functioning as expected.[2]
Q8: I am struggling with the purification of my final product. What can I do?
A8: Product impurity can arise from unreacted starting materials or the formation of side products.[2]
-
Presence of Unreacted Starting Materials:
-
Solution: Optimize the stoichiometry of your reactants. Using a slight excess of one reactant can help ensure the complete consumption of the limiting reagent. Improve the purification process by performing multiple recrystallizations or using column chromatography with a suitable solvent system.[2]
-
-
Formation of Side Products:
-
Solution: As mentioned previously, optimizing reaction conditions can minimize the formation of side products. For purification, column chromatography is a powerful technique. A typical setup involves using silica (B1680970) gel as the stationary phase and a solvent system with varying polarity (e.g., a gradient of hexane (B92381) and ethyl acetate) as the mobile phase.[5]
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Pyrazolidine-3,5-diones [6]
| Synthesis Method | Typical Reactants | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Classical Condensation | Diethyl malonate, Substituted hydrazine | 6-8 hours | 40-80 | Well-established, readily available starting materials | Long reaction times, moderate yields, often requires purification |
| Microwave-Assisted Synthesis | Diethyl malonate, Substituted hydrazine, Aldehyde/Ketone | 10-30 minutes | 80-95 | Rapid reaction rates, high yields, improved energy efficiency | Requires specialized microwave reactor |
| Three-Component Reaction | Malononitrile, Hydrazine, Aldehyde | 1-2 hours | 70-90 | One-pot synthesis, high atom economy | May require more complex starting materials |
Table 2: Synthesis of Various 1-Substituted-3-Pyrazolidinones [7]
| R Group (Substituent at N1) | Product | Yield (%) | Melting Point (°C) |
| p-cyanophenyl | 1-p-cyanophenyl-3-pyrazolidone | 15 | 194-195 |
| o-tolyl | 1-o-tolyl-3-pyrazolidone | 29 | 195-197 |
| p-tolyl | 1-p-tolyl-3-pyrazolidone | Not specified | Not specified |
| 2-benzothiazolyl | 1-(2-benzothiazolyl)-3-pyrazolidone | Not specified | 215-216 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolidine-3,5-diones via Classical Condensation [2]
-
Reaction Setup: In a round-bottom flask, dissolve an equimolar quantity of the substituted hydrazide in a suitable solvent (e.g., methanol).
-
Addition of Reagents: Add diethyl malonate to the flask. If a catalyst is required (e.g., a few drops of sulfuric acid), add it at this stage.
-
Reaction: Reflux the reaction mixture for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or by using column chromatography.[2]
Protocol 2: Rhodium(II) Acetate Catalyzed [3+3]-Annulation for Bicyclic Pyrazolidinones [1]
-
Reaction Setup: To a solution of azomethine imine (0.50 mmol) and Rh₂(OAc)₄ (2.0 mol %) in toluene (B28343) (4 mL) at 50 °C, add a solution of enoldiazoacetate (0.75 mmol) in toluene (1 mL) dropwise over 1 hour.
-
Reaction: Stir the reaction mixture at 50 °C and monitor by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic pyrazolidinone derivative.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in polysubstituted 3-pyrazolidinone synthesis.
Caption: General synthetic pathways to polysubstituted 3-pyrazolidinones.
References
- 1. Bicyclic Pyrazolidinone Derivatives from Diastereoselective Catalytic [3 + 3]-Cycloaddition Reactions of Enoldiazoacetates with Azomethine Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. benchchem.com [benchchem.com]
- 7. US2743279A - Process of preparing 3-pyrazolidones - Google Patents [patents.google.com]
improving the yield of Pyrazolidin-3-one synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyrazolidin-3-one and its derivatives, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis methods for Pyrazolidin-3-ones?
The synthesis of Pyrazolidin-3-ones can be achieved through several methods, with the most common being the cyclocondensation reaction between a hydrazine (B178648) derivative and a suitable three-carbon synthon. Key methods include:
-
Classical Condensation: This traditional approach often involves the reaction of a hydrazine with an α,β-unsaturated ester or a β-haloester. For example, reacting hydrazine hydrate (B1144303) with ethyl acrylate.
-
[3+2] Cycloadditions: Asymmetric [3+2] cycloadditions of azomethine imines are a modern and effective method for constructing the pyrazolidine (B1218672) ring with high stereocontrol.[1]
-
Multi-component Reactions: These reactions offer an efficient way to synthesize complex pyrazolidinone derivatives in a single step from multiple starting materials.
Q2: My this compound synthesis is resulting in a very low yield. What are the common causes?
Low yields in this compound synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[2][3] Common causes include:
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Poor quality of starting materials: Impurities in hydrazine derivatives or the carbonyl compound can lead to side reactions and lower the yield.[4] Hydrazines, in particular, can degrade over time.[2]
-
Suboptimal reaction conditions: Temperature, reaction time, solvent, and catalyst can all significantly impact the reaction outcome.[2]
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[4]
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Incomplete reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.[2]
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Product decomposition: The target molecule might be unstable under the reaction or work-up conditions.[2]
Q3: How can I minimize the formation of side products in my reaction?
Minimizing side products is crucial for achieving a high yield and simplifying purification. Consider the following strategies:
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Control of Reaction Temperature: Some side reactions are favored at higher temperatures. Running the reaction at a lower temperature for a longer duration might be beneficial.[2]
-
Inert Atmosphere: If your reactants or products are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
-
pH Control: The pH of the reaction mixture can be critical. For instance, in reactions involving hydrazine salts, the addition of a base is necessary to liberate the free hydrazine for the reaction to proceed efficiently.[5]
-
Purity of Starting Materials: Ensure the purity of your reactants to avoid introducing substances that could catalyze or participate in side reactions.[4]
Q4: I am not getting any product. What should I check?
A complete lack of product formation can be due to several factors. A systematic check can help identify the issue:
-
Reagent Viability: Confirm the identity and purity of your starting materials. Hydrazine derivatives can be particularly unstable and may have degraded.[2]
-
Catalyst Activity: If your reaction requires a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture.[2]
-
Reaction Setup: Double-check your experimental setup to ensure all components are correctly assembled and functioning as expected (e.g., stirring, heating).[2]
-
Reaction Conditions: Verify that the reaction temperature, pressure, and solvent are appropriate for the specific transformation.
Troubleshooting Guides
Guide 1: Low Yield
This guide provides a step-by-step approach to troubleshooting low yields in this compound synthesis.
Troubleshooting Workflow for Low Yield
A logical workflow for troubleshooting low this compound yield.
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Impure starting materials | Verify the purity of hydrazines and carbonyl compounds using techniques like NMR or GC-MS. Use freshly opened or purified reagents.[3][4] |
| Suboptimal reaction temperature | Systematically vary the reaction temperature. Some reactions may require heating (reflux), while others proceed better at room temperature or below to minimize side reactions.[2] | |
| Incorrect solvent | The choice of solvent can influence reaction rates and solubility of reactants. Common solvents include ethanol (B145695), methanol (B129727), and toluene.[5][6] Experiment with different solvents to find the optimal one for your specific reaction. | |
| Inefficient catalyst | If using a catalyst, ensure it is active and used in the correct amount. Consider screening different catalysts (e.g., acid or base catalysts) to improve the reaction rate and yield.[2] | |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5] | |
| Product loss during work-up/purification | Optimize the extraction and purification steps. Ensure complete precipitation of the product and handle the solid carefully during filtration and washing.[5] Recrystallization from a suitable solvent like ethanol is a common purification method.[2] |
Guide 2: Presence of Impurities in the Final Product
| Problem | Possible Cause | Recommended Solution |
| Impure Product | Unreacted starting materials | Improve the reaction conversion by optimizing reaction time and temperature. Use a slight excess of one reagent to ensure the complete consumption of the other. Refine the purification process, for example, by using column chromatography to separate the product from residual starting materials.[2] |
| Formation of regioisomers | When using unsymmetrical starting materials, the formation of regioisomers is possible.[4] Adjusting the pH of the reaction can sometimes influence the regioselectivity.[4] Careful purification by chromatography may be required to isolate the desired isomer. | |
| Ring-opened or rearranged products | The presence of highly reactive functional groups can lead to rearrangements.[4] Modifying the reaction conditions, such as lowering the temperature, may prevent these side reactions. |
Quantitative Data on Synthesis Methods
The choice of synthesis method can significantly impact the yield and reaction time. Below is a comparison of different methods for the synthesis of pyrazolidine-3,5-diones, a related class of compounds.
| Method | Typical Reactants | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Diethyl malonate, Substituted hydrazine | 6-8 hours | 40-80% | Well-established, readily available starting materials. | Long reaction times, moderate yields, often requires purification by recrystallization.[7] |
| Microwave-Assisted Synthesis | Diethyl malonate, Substituted hydrazine, Aldehyde/Ketone | 10-30 minutes | 80-95% | Rapid reaction rates, high yields, improved energy efficiency. | Requires a specialized microwave reactor, optimization of reaction conditions may be needed.[7] |
Experimental Protocols
Protocol 1: Classical Synthesis of 1-Phenylpyrazolidine-3,5-dione
This protocol describes the traditional approach to constructing the pyrazolidine-3,5-dione (B2422599) ring.[7]
Experimental Workflow for Classical Synthesis
Workflow for the classical synthesis of 1-phenylpyrazolidine-3,5-dione.
Materials:
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Diethyl malonate
-
Phenylhydrazine
-
Sodium metal
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Absolute ethanol
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Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
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Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
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Phenylhydrazine is then added to the reaction mixture.
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The solution is refluxed for 6-8 hours.[7]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 1-phenylpyrazolidine-3,5-dione.[7]
Protocol 2: General Synthesis of Pyrazolidin-3-ones from α,β-Unsaturated Esters
This protocol provides a general method for the synthesis of 3-pyrazolidinones via the reaction of α,β-unsaturated esters with hydrazine hydrate.
Materials:
-
α,β-unsaturated ester (e.g., ethyl acrylate)
-
Hydrazine hydrate
-
Alcoholic solvent (e.g., Methanol, Ethanol)
Procedure:
-
Dissolve the α,β-unsaturated ester in an alcohol such as methanol or ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the specific substrates. Reaction times can range from a few hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
References
Technical Support Center: Pyrazolidin-3-one Crystallization
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the crystallization of Pyrazolidin-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the crystallization of this compound?
Based on available data, polar solvents are generally effective for the crystallization of this compound and its derivatives. Ethanol (B145695) and water are commonly reported as suitable solvents. The hydrochloride salt of this compound is known to be soluble in both water and alcohol, making these good starting points for developing a crystallization protocol.[1] A mixture of methanol (B129727) and ethyl acetate (B1210297) has also been noted as a potential solvent system for related pyrazoline compounds.
Q2: What is a typical starting protocol for this compound crystallization?
A common method is cooling crystallization from a suitable solvent system like ethanol-water. The general procedure involves dissolving the crude this compound in a minimum amount of the hot solvent (or solvent mixture) to achieve a saturated solution. If insoluble impurities are present, a hot filtration step is recommended. The clear, hot solution is then allowed to cool slowly, promoting the formation of well-defined crystals. The crystals are subsequently collected by filtration, washed with a small amount of cold solvent, and dried.[1][2]
Q3: My this compound is not crystallizing. What should I do?
Failure to crystallize can be due to several factors. Here are some troubleshooting steps:
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a small seed crystal of pure this compound can also initiate crystallization.[3]
-
Increase Concentration: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of the compound and then cool the solution again.[3]
-
Solvent System Optimization: The chosen solvent may not be ideal. Experiment with different solvents or solvent/anti-solvent combinations.
Q4: My this compound is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly.[3] To address this:
-
Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional solvent to decrease the saturation.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules adequate time to arrange into a crystal lattice.
-
Change Solvent: Consider using a different solvent or a co-solvent system.
Q5: The crystals of this compound are forming too quickly and are very small or needle-like. How can I obtain larger crystals?
Rapid crystallization often traps impurities and results in small or poorly formed crystals.[3] To promote the growth of larger, purer crystals:
-
Slower Cooling: Insulate the crystallization flask to slow down the cooling rate.
-
Use More Solvent: Add a slight excess of the hot solvent to ensure the solution is not overly supersaturated upon cooling.
-
Solvent Choice: A solvent in which the compound is slightly more soluble at room temperature can slow down the rate of crystallization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Crystals Form | Solution is not saturated. | Evaporate some solvent to increase the concentration and cool again.[3] |
| Nucleation is inhibited. | Scratch the inner surface of the flask with a glass rod or add a seed crystal.[3] | |
| Incorrect solvent. | Experiment with different solvents or solvent/anti-solvent systems. | |
| "Oiling Out" | Solution is too concentrated. | Reheat to dissolve the oil and add more solvent. |
| Cooling is too rapid. | Allow the solution to cool more slowly. | |
| High impurity level. | Consider further purification of the crude material before crystallization. | |
| Melting point of the compound is below the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| Rapid Crystal Formation (Small or Needle-like Crystals) | Solution is too supersaturated. | Add a small amount of additional hot solvent. |
| Cooling is too fast. | Insulate the flask to slow the cooling rate.[3] | |
| Low Crystal Yield | Too much solvent used. | Concentrate the mother liquor and cool again to recover more product. |
| Incomplete crystallization. | Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time. | |
| Crystals are too soluble in the wash solvent. | Use a minimal amount of ice-cold solvent for washing. | |
| Discolored Crystals | Presence of colored impurities. | Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Data Presentation
| Solvent | Solubility at Room Temperature (Qualitative) | Solubility at Elevated Temperature (Qualitative) | Suitability for Cooling Crystallization |
| Water | Soluble (especially as hydrochloride salt)[1] | More Soluble | Potentially Suitable |
| Ethanol | Soluble[1] | Highly Soluble | Good |
| Methanol | Soluble | Highly Soluble | Good |
| Acetone | Likely Soluble | Likely Highly Soluble | May be too soluble; consider as part of a co-solvent system |
| Ethyl Acetate | Sparingly Soluble to Soluble | More Soluble | Potentially Suitable |
| Hexane | Insoluble | Sparingly Soluble | Good as an anti-solvent |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.
-
Drying: Dry the crystals, for instance, in a vacuum oven, until a constant weight is achieved.
Protocol 2: Crystallization from a Co-solvent System (e.g., Ethanol-Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold ethanol-water mixture for washing.
Mandatory Visualization
Caption: A troubleshooting workflow for the crystallization of this compound.
Caption: A typical experimental workflow for the cooling crystallization of this compound.
References
Technical Support Center: Overcoming Solubility Challenges of Pyrazolidin-3-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolidin-3-one derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take to improve it?
A1: For initial solubility enhancement, consider these fundamental approaches:
-
pH Adjustment: Many this compound derivatives exhibit pH-dependent solubility. If your compound has ionizable groups, adjusting the pH of your aqueous solution can significantly improve solubility. For acidic compounds, increasing the pH will lead to the formation of a more soluble salt. Conversely, for basic compounds, decreasing the pH will have a similar effect.[1][2]
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds. Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). It is advisable to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that enhances solubility without negatively impacting your experimental system.
-
Salt Formation: If your derivative has acidic or basic properties, converting it into a salt can dramatically increase its aqueous solubility.
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution in an aqueous buffer. How can I prevent this?
A2: This is a common issue when working with compounds that are highly soluble in organic solvents like DMSO but poorly soluble in water. Here are some strategies to mitigate this "crashing out":
-
Lower the Stock Concentration: Using a more dilute stock solution in DMSO can help.
-
Optimize the Dilution Method: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Polysorbate 80, in your aqueous buffer can help to keep the compound in solution by forming micelles.
-
Consider a Different Solvent System: If possible, try dissolving your compound in a co-solvent system (e.g., a mixture of water and ethanol or PEG) instead of pure DMSO.
Q3: What are more advanced techniques to significantly improve the solubility and bioavailability of my this compound derivative for in vitro or in vivo studies?
A3: For more significant and stable solubility enhancement, consider the following formulation strategies:
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid-state. The drug can exist in an amorphous form, which has a higher apparent solubility and dissolution rate compared to its crystalline form.[3]
-
Nanosuspensions: This technique reduces the particle size of the drug to the nanometer range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.[4][5]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming an inclusion complex with a more soluble exterior.[6][7][8]
Troubleshooting Guides
Issue 1: Difficulty Dissolving Edaravone (a this compound derivative) in Aqueous Media
Problem: You are unable to achieve the desired concentration of Edaravone in your aqueous buffer for cell-based assays.
Troubleshooting Steps:
-
pH Modification: Edaravone is a weak acid. Its solubility can be increased by raising the pH of the solution. Try preparing your buffer at a pH of 7.4 or slightly higher. For a more concentrated stock solution, you can dissolve Edaravone in a small amount of 1 N NaOH and then dilute it with your buffer, adjusting the final pH with 1 N HCl.[9]
-
Co-solvent System: Evaluate the solubility of Edaravone in various co-solvent mixtures. The table below provides some quantitative data on Edaravone solubility.
-
Advanced Formulation: If high and stable concentrations are required, consider preparing a solid dispersion or a cyclodextrin inclusion complex as detailed in the experimental protocols section.
Issue 2: Phenidone (a this compound derivative) is difficult to dissolve and appears unstable in aqueous solutions.
Problem: You are struggling to prepare a stable, concentrated stock solution of Phenidone for your experiments.
Troubleshooting Steps:
-
Solvent Selection: Phenidone has limited solubility in water (approximately 3 g/L at room temperature) but is more soluble in organic solvents.[5] Propylene glycol is an excellent choice for creating a stable, concentrated stock solution.
-
Heating: To facilitate dissolution in propylene glycol, gently heat the solvent to 60-80°C before adding the Phenidone powder. Stir until the solution is clear.[10] A 1% (1 g in 100 mL) solution is commonly prepared and can remain stable for years.[10]
-
Aqueous Preparation: For aqueous solutions, using hot water can aid dissolution. However, be aware that aqueous solutions of Phenidone are less stable over time compared to glycol-based solutions.[5][11]
Data Presentation
Table 1: Solubility of Edaravone in Various Solvents
| Solvent | Temperature (°C) | Mole Fraction Solubility (x10⁻²) | Solubility (mg/mL) |
| Water | 25 | - | ~0.33 |
| Methanol | 40 | 0.06 | - |
| Ethanol | 40 | 0.05 | - |
| n-Propanol | 40 | 0.05 | - |
| Ethyl Acetate | 40 | 1.22 | - |
| Acetonitrile | 40 | 0.03 | - |
| DMSO | 25 | 7.57 | - |
| Triethylene glycol (TG) | 25 | 2.75 | - |
| Ethaline (ChCl:EG = 1:2) | 25 | 10.5 | 191.06 |
| Glyceline (ChCl:GL = 1:2) | 25 | 15.8 | 302.96 |
Data compiled from multiple sources. Note that direct comparison of mg/mL may not be straightforward due to density differences.[4][6][12]
Experimental Protocols
Protocol 1: Preparation of an Edaravone Solid Dispersion by Solvent Evaporation
Objective: To enhance the aqueous solubility of Edaravone by creating an amorphous solid dispersion with a hydrophilic polymer carrier.
Materials:
-
Edaravone
-
Soluplus® (SOL)
-
Ethanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (250 µm)
Methodology:
-
Prepare solutions of Edaravone and Soluplus® in ethanol at various weight ratios (e.g., 1:1, 1:2.5, 1:5, 1:7.5, 1:10).[7]
-
Mix the Edaravone and Soluplus® solutions.
-
Evaporate the ethanol using a rotary evaporator under vacuum (500–600 mbar) at 55–60°C until a solid film is formed.[7]
-
Scrape the resulting solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 250 µm sieve to obtain a uniform particle size.[7]
-
Characterize the solid dispersion for amorphization (using DSC or XRD) and assess the improvement in solubility and dissolution rate. A 1:5 ratio of Edaravone to Soluplus® has been shown to increase aqueous solubility by over 17-fold.[1]
Protocol 2: Preparation of an Edaravone-Cyclodextrin Inclusion Complex by Freeze-Drying
Objective: To improve the solubility and stability of Edaravone by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
Edaravone
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Freeze-dryer
Methodology:
-
Determine the required amounts of Edaravone and HP-β-CD for a 1:1 molar ratio.[8]
-
Dissolve the HP-β-CD in deionized water with stirring.
-
Separately, prepare a solution of Edaravone. As Edaravone has low aqueous solubility, you may need to use a small amount of a co-solvent or a basic solution as described in the troubleshooting section, which is then added to the aqueous HP-β-CD solution.
-
Add the Edaravone solution to the HP-β-CD solution and stir to allow for complex formation.
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen solution until a dry powder is obtained.
-
The resulting powder is the Edaravone-HP-β-CD inclusion complex, which can be characterized for complex formation and evaluated for enhanced solubility and dissolution.[8]
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Cyclodextrin Inclusion Complex Formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. oatext.com [oatext.com]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
side reactions in the synthesis of Pyrazolidin-3-ones and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Pyrazolidin-3-one synthesis. Our aim is to help you identify, understand, and overcome common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Pyrazolidin-3-ones?
A1: The most prevalent methods for synthesizing the this compound core involve the cyclocondensation of a bifunctional precursor with a hydrazine (B178648) derivative. The key starting materials typically include:
-
α,β-Unsaturated esters: These react with hydrazine or its derivatives in a Michael addition followed by an intramolecular cyclization.
-
β-Keto esters: Condensation with hydrazines is a widely used method to form the pyrazolone (B3327878) ring.[1]
-
Malonic acid derivatives: Reaction with a hydrazine derivative, often in a multi-step process, can yield pyrazolidine-3,5-diones which can be further modified.[2]
Q2: What are the primary side reactions I should be aware of during this compound synthesis?
A2: Several side reactions can occur, leading to impurities and reduced yields. The most common include:
-
Formation of Regioisomers: When using unsymmetrical starting materials (e.g., an unsymmetrical β-keto ester and a substituted hydrazine), the hydrazine can attack either carbonyl group, leading to a mixture of regioisomers.[3]
-
Michael Addition Byproducts: In syntheses involving α,β-unsaturated esters, the initial Michael addition product may not cyclize efficiently, remaining as a significant impurity. Retro-Michael reactions can also compete with cyclization.[4]
-
Incomplete Cyclization: The hydrazone intermediate formed may be stable under certain conditions and fail to cyclize, especially without sufficient heat or catalysis.[1]
-
Formation of Diazabicyclo Compounds: Under certain conditions, especially at elevated temperatures (above 200°C) with reactants like methyl or ethyl acrylate (B77674) and hydrazine hydrate (B1144303), the formation of 1,5-diazabicyclo[3.3.0]octane-2,6-dione can occur.
-
Polymerization: Some starting materials, particularly α,β-unsaturated esters, can be prone to polymerization under the reaction conditions.
Q3: How can I control the regioselectivity of the reaction?
A3: Controlling regioselectivity is crucial when using unsymmetrical precursors. Here are some strategies:
-
Choice of Solvent: Aprotic dipolar solvents can sometimes favor the formation of one regioisomer over another.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.
-
Use of Protecting Groups: Protecting one of the reactive sites on the hydrazine or the dicarbonyl compound can direct the reaction pathway to the desired isomer.
Q4: My reaction is not proceeding to completion. What should I do?
A4: Low conversion rates can be due to several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure that your hydrazine and ester/dicarbonyl compounds are of high purity, as impurities can inhibit the reaction.[5]
-
Catalyst Activity: If you are using a catalyst, ensure it is active and has not been deactivated by moisture or other impurities.
-
Reaction Temperature and Time: The cyclization step often requires elevated temperatures. If you are running the reaction at a low temperature, consider increasing it or extending the reaction time. Conversely, excessively high temperatures can lead to decomposition.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate. Ensure you are using an appropriate solvent for your specific substrates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Impure starting materials. | Purify starting materials before use. |
| Suboptimal reaction temperature. | Optimize the temperature; too low may result in incomplete reaction, too high may cause decomposition. | |
| Incorrect stoichiometry. | Carefully control the molar ratios of reactants. An excess of one reactant may lead to side products. | |
| Inefficient cyclization of the hydrazone intermediate. | Increase the reaction temperature or add a catalyst (e.g., acid or base) to promote cyclization. | |
| Multiple Products (Impure Sample) | Formation of regioisomers. | Modify reaction conditions (solvent, temperature) to favor one isomer. Consider using a symmetrical starting material if possible. |
| Presence of unreacted starting materials. | Increase reaction time or temperature. Ensure efficient mixing. | |
| Formation of Michael addition byproducts. | Optimize conditions to favor intramolecular cyclization over the retro-Michael reaction. This may involve adjusting the temperature or using a catalyst. | |
| Reaction Mixture Turns Dark/Charred | Decomposition of starting materials or products. | Lower the reaction temperature. Use an inert atmosphere if your compounds are sensitive to oxidation. |
| Product is Difficult to Purify | Presence of closely related side products. | Utilize column chromatography with an optimized solvent system for separation. Recrystallization from a suitable solvent can also be effective.[6] |
Experimental Protocols
General Protocol for the Synthesis of 4-Substituted-Pyrazolidin-3-ones from Methylene (B1212753) Aroyl Propionic Acids
This protocol is a generalized procedure based on the reaction of a substituted methylene aroyl propionic acid with a hydrazine.[6]
Materials:
-
Appropriate methylene aroyl propionic acid (1 equivalent)
-
Hydrazine hydrate or Phenylhydrazine (1 equivalent)
-
Ethanol
-
Sodium Bicarbonate (NaHCO3)
-
Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the methylene aroyl propionic acid in ethanol.
-
Add an equimolar amount of hydrazine hydrate (or phenylhydrazine).
-
Add a catalytic amount of sodium bicarbonate and acetic acid.
-
Reflux the reaction mixture for 12-15 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: General reaction pathway for the synthesis of Pyrazolidin-3-ones from α,β-unsaturated esters.
Troubleshooting Workflow for this compound Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tsijournals.com [tsijournals.com]
Technical Support Center: Purification of Polar Pyrazolidin-3-one Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of polar Pyrazolidin-3-one compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar this compound compounds?
A1: The primary challenges stem from their high polarity, which can lead to:
-
Poor retention on reverse-phase chromatography columns: Polar compounds have a low affinity for non-polar stationary phases, often resulting in elution near the solvent front and poor separation from other polar impurities.
-
High solubility in polar solvents: This can make precipitation and recrystallization difficult, potentially leading to lower yields.
-
Strong interactions with silica (B1680970) gel: The basic nitrogen atoms in the pyrazolidinone ring can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to peak tailing, irreversible adsorption, and low recovery during normal-phase chromatography.
-
Co-elution with polar impurities: Synthesis of Pyrazolidin-3-ones can generate polar by-products and starting materials that are difficult to separate from the main compound due to similar polarities.
Q2: What are the recommended initial purification techniques for a crude polar this compound compound?
A2: A combination of recrystallization and chromatography is often the most effective approach.
-
Recrystallization: This is a good first step to remove a significant portion of impurities and can sometimes yield a highly pure product without the need for chromatography. Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound derivatives.[1]
-
Flash Chromatography: If recrystallization does not provide the desired purity, flash chromatography is a rapid and effective method for further purification. Due to the polar nature of the compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography with a polar-modified column may be more suitable than traditional normal-phase chromatography on silica gel.
Q3: How can I improve the recovery of my polar this compound from a silica gel column?
A3: To improve recovery and reduce peak tailing on silica gel, you can:
-
Use a less acidic stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel.
-
Add a modifier to the mobile phase: Adding a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent can help to saturate the active sites on the silica gel and reduce strong interactions with your basic compound.
-
Consider reverse-phase flash chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol) can be a more effective strategy for retaining and separating polar compounds.
Q4: What are the best chromatographic techniques for high-purity isolation of polar Pyrazolidin-3-ones?
A4: For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common HPLC technique. For polar Pyrazolidin-3-ones, a polar-embedded or polar-endcapped C18 column is recommended to enhance retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase (e.g., silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Low Recovery | The compound is too soluble in the chosen solvent even at low temperatures. | Try a different solvent or a solvent mixture. For instance, if your compound is highly soluble in ethanol, try a mixture of ethanol and water, or switch to a less polar solvent like isopropanol. |
| Oiling Out | The compound is precipitating as a liquid instead of a solid. This often happens when the solution is cooled too quickly or when the solvent is too non-polar for the compound. | Slow down the cooling process. You can also try adding a co-solvent in which the compound is less soluble to induce crystallization. |
| No Crystals Form | The solution is not supersaturated, or nucleation is inhibited. | Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or concentrating the solution further by evaporating some of the solvent. |
| Poor Purity | The chosen solvent does not effectively differentiate between the compound and the impurities. | Screen a variety of solvents with different polarities. A solvent system where the compound is soluble when hot but insoluble when cold, while the impurities remain soluble at all temperatures, is ideal. |
Flash and Preparative Chromatography (HPLC/HILIC)
| Problem | Possible Cause | Suggested Solution (RP-HPLC / HILIC) |
| Poor Retention (Compound elutes at the solvent front) | The mobile phase is too strong (too much organic for RP-HPLC, too much aqueous for HILIC). The stationary phase is not suitable. | RP-HPLC: Decrease the organic content of the mobile phase. Use a polar-embedded or polar-endcapped C18 column. HILIC: Increase the organic content (acetonitrile) of the mobile phase. Ensure the column is properly equilibrated with the high organic mobile phase. |
| Peak Tailing | Secondary interactions between the basic pyrazolidinone and acidic silanols on the stationary phase. Column overload. | RP-HPLC: Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the pyrazolidinone and minimize silanol interactions. Use a high-purity, end-capped column. Reduce the sample load. HILIC: Use a zwitterionic or diol-based column. Optimize the buffer concentration in the mobile phase. |
| Poor Resolution | Inadequate separation between the target compound and impurities. | Optimize the mobile phase gradient. For RP-HPLC, a shallow gradient can improve separation. For HILIC, adjusting the buffer concentration and pH can alter selectivity. Try a different stationary phase with a different selectivity. |
| Low Recovery | Irreversible adsorption of the compound onto the stationary phase. | Normal-Phase: Add a modifier like triethylamine to the mobile phase. Switch to a less acidic stationary phase like alumina. RP-HPLC/HILIC: Ensure the compound is fully dissolved in the injection solvent. The injection solvent should be weaker than the initial mobile phase to prevent peak distortion. |
Data Presentation
Table 1: Purification Yields of Pyrazolidinone and Related Derivatives
| Compound Type | Purification Method | Solvent/Mobile Phase | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| 4-benzoyl-methyl-1-phenyl-pyrazolidin-3-ones | Recrystallization | Ethanol | N/A | >98 (by TLC) | 73 | [1] |
| Alkyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate | Synthesis & Workup | N/A | N/A | 97 | 84 | |
| Alkyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate | Synthesis & Workup | N/A | N/A | 97.4 | 83 | |
| 5-R-1-aryl-1,5-dihydro-4Н-pyrazole(3,4-d)pyrimidine-4-one | Recrystallization | Isopropanol | N/A | N/A | ~80-90 | |
| 5-R-1-aryl-1,5-dihydro-4Н-pyrazole(3,4-d)pyrimidine-4-one | Recrystallization | Ethanol | N/A | N/A | ~60-70 | |
| 5-R-1-aryl-1,5-dihydro-4Н-pyrazole(3,4-d)pyrimidine-4-one | Recrystallization | Water:Ethanol (1:2) | N/A | N/A | ~80-90 |
N/A: Not available in the cited literature.
Experimental Protocols
Protocol 1: General Recrystallization of 4-Benzoyl-methyl-1-phenyl-pyrazolidin-3-ones
This protocol is adapted from the synthesis and purification of a series of 4-benzoyl-methyl-1-phenyl-pyrazolidin-3-one derivatives.[1]
-
Dissolution: Dissolve the crude this compound compound in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: General Flash Chromatography on Silica Gel
This is a general guide for flash chromatography of moderately polar compounds and may need to be adapted for highly polar Pyrazolidin-3-ones.
-
TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound. A common eluent system for pyrazole (B372694) derivatives is a mixture of ethyl acetate (B1210297) and hexane.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel ("dry loading").
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative RP-HPLC Method Development for Polar Compounds
This is a general workflow for developing a preparative reverse-phase HPLC method.
-
Analytical Method Development:
-
Column Selection: Start with a polar-embedded or polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a mixture of water and acetonitrile or methanol, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Gradient Scouting: Run a fast gradient (e.g., 5% to 95% organic in 10 minutes) to determine the approximate elution time of the compound.
-
Method Optimization: Based on the scouting run, develop a shallower gradient around the elution point of the target compound to improve resolution from impurities.
-
-
Scale-Up to Preparative HPLC:
-
Column: Use a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 x 150 mm).
-
Flow Rate and Gradient Adjustment: Adjust the flow rate and gradient time proportionally to the column volume to maintain the separation achieved at the analytical scale.
-
Sample Loading: Determine the maximum sample load that can be injected without compromising resolution.
-
Fraction Collection: Collect fractions corresponding to the peak of the pure compound.
-
Post-Purification: Combine the pure fractions and remove the solvents by lyophilization or evaporation.
-
Visualizations
Caption: General purification workflow for polar this compound compounds.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Method Refinement for the Regioselective Synthesis of Pyrazoles
Welcome to the technical support center for the regioselective synthesis of pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development to address common challenges and refine synthetic methodologies. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, complemented by detailed experimental protocols, data-driven insights, and visualizations to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing substituted pyrazoles?
A1: The most common method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative.[1] The classical Knorr pyrazole (B372694) synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1][2] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions that offer pathways to highly substituted pyrazoles.[1][3]
Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][4] The regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[1][4] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, often leading to a different major regioisomer.[1]
To improve regioselectivity, consider the following:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can significantly enhance regioselectivity.[3][5]
-
pH Control: Adjusting the reaction's pH can direct the initial nucleophilic attack of the hydrazine to a specific carbonyl group.[1] For instance, with arylhydrazines and 1,3-dicarbonyls, acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[1]
-
Alternative Reagents: Employing 1,3-dicarbonyl surrogates with differentiated reactivity at the 1- and 3-positions, such as β-enaminones or acetylenic ketones, can force the initial nucleophilic attack to a specific position, resulting in a single regioisomer.[3]
-
Advanced Methods: The reaction of N-alkylated tosylhydrazones with terminal alkynes is a highly regioselective method for synthesizing 1,3,5-trisubstituted pyrazoles, often achieving complete regioselectivity.[6][7][8]
Q3: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields in pyrazole synthesis can arise from several factors, including the quality of starting materials and suboptimal reaction conditions.[4] Key troubleshooting steps include:
-
Purity of Starting Materials: Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to side reactions.[1][4] Hydrazine derivatives can degrade over time, so using a fresh or purified reagent is advisable.[4]
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may require optimization.[4] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[4]
-
Formation of Stable Intermediates: In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[1] Increasing the reaction temperature or adding a dehydrating agent might be necessary to drive the reaction to completion.[1]
-
Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired pyrazole.[1]
Q4: How can I separate a mixture of pyrazole regioisomers?
A4: If you have already synthesized a mixture of regioisomers, chromatographic separation is the most common approach.[3]
-
Thin Layer Chromatography (TLC): Begin by screening various solvent systems with TLC to find an eluent that provides the best separation between the two isomer spots.[3] Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297) or dichloromethane.[3]
-
Flash Chromatography: Once an optimal solvent system is identified, purify the mixture using flash chromatography on silica (B1680970) gel to isolate the individual regioisomers.[3]
Troubleshooting Guides
Issue 1: The reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric properties of the substituents on your unsymmetrical 1,3-dicarbonyl compound are too similar, leading to a lack of selectivity in the initial nucleophilic attack by hydrazine.[3]
-
Solution:
-
Modify Reaction Conditions: Experiment with different solvents, particularly polar aprotic and fluorinated solvents, and adjust the pH to see if it favors the formation of one isomer.[1][9]
-
Use an Alternative Synthetic Route: Consider methods known for high regioselectivity, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes or 1,3-dipolar cycloaddition reactions.[3]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current reaction conditions.[3]
-
Solution:
-
Reverse the Regioselectivity: Investigate reaction conditions that are known to favor the alternative regioisomer. For example, switching from acidic to basic conditions, or vice-versa, can sometimes invert the regioselectivity.[4]
-
Protecting Groups: Consider using a protecting group strategy to temporarily block one of the reactive sites on the hydrazine or the dicarbonyl compound, thereby directing the cyclization to form the desired isomer.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles
| Entry | Solvent | Temperature (°C) | Time (h) | Regioisomeric Ratio (A:B) | Yield (%) |
| 1 | Ethanol | 25 | 12 | 50:50 | 95 |
| 2 | N,N-Dimethylacetamide | 25 | 2 | >98:2 | 98 |
| 3 | Toluene | 80 | 8 | 60:40 | 90 |
| 4 | 2,2,2-Trifluoroethanol (TFE) | 60 | 4 | 95:5 | 92 |
Note: Data is generalized from typical outcomes reported in the literature.[5][9] Regioisomer A is generally the product from the hydrazine attacking the more electrophilic carbonyl.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [3][7]
-
Reactant Preparation: To a solution of the N-alkylated tosylhydrazone (1.0 eq) and the terminal alkyne (1.2 eq) in pyridine, add 18-crown-6 (B118740) (0.1 eq).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (2.0 eq) in portions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
Protocol 2: Acid-Catalyzed Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [5]
-
Reactant Preparation: To a solution of the N-arylhydrazone (1.0 eq) in 2,2,2-trifluoroethanol (TFE), add the nitroolefin (1.1 eq).
-
Acid Addition: Add trifluoroacetic acid (TFA) (0.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary, monitoring for completion by TLC.
-
Solvent Removal: Remove the TFE under reduced pressure.
-
Aqueous Work-up: Dilute the residue with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Visualizations
Caption: A general workflow for the regioselective synthesis of pyrazoles.
Caption: A troubleshooting decision tree for poor regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Pyrazolidin-3-one Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Pyrazolidin-3-one compounds in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is degrading in aqueous solution. What are the common degradation pathways?
A1: this compound and its derivatives are susceptible to degradation in solution, primarily through hydrolysis, oxidation, and decarboxylation.[1][2] The specific pathway often depends on the compound's substitution pattern, the pH of the solution, temperature, and exposure to oxygen.[1][2] Hydrolysis can lead to the opening of the pyrazolidinone ring.
Q2: What is the primary cause of discoloration in my this compound solution?
A2: Discoloration, such as the appearance of a yellow or brown tint, is often an indicator of oxidative degradation. The formation of products like cis- and trans-azobenzene from the degradation of certain pyrazolidinedione derivatives has been reported, which can contribute to color changes.[2]
Q3: How does pH influence the stability of this compound compounds?
A3: The pH of the solution is a critical factor in the stability of this compound compounds.[1] Susceptibility to hydrolysis can be significantly influenced by the hydrogen ion concentration.[1] For instance, some peptide derivatives exhibit increased hydrolysis at both acidic (pH 1-3) and mildly acidic to neutral (pH 5-6) conditions.[3] It is crucial to determine the optimal pH for your specific compound through stability studies.
Q4: Are there specific storage conditions recommended for solutions of this compound compounds?
A4: Yes, proper storage is essential to maintain the integrity of your compound.[4] It is generally recommended to store solutions at low temperatures (e.g., 2-8 °C) and protected from light. For some compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent oxidation, especially if the compound is known to be sensitive to air.[1][2]
Q5: What are some effective strategies to enhance the stability of my this compound compound in solution?
A5: Several strategies can be employed to improve stability:
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pH Optimization: Buffering the solution to a pH where the compound exhibits maximum stability is a primary approach.[3]
-
Use of Co-solvents: Adding co-solvents can sometimes enhance stability.
-
Addition of Antioxidants: For compounds susceptible to oxidation, the inclusion of antioxidants like ascorbate (B8700270) or EDTA can be beneficial, although their effects should be experimentally verified as they can sometimes accelerate degradation.[5]
-
Chelating Agents: If metal-catalyzed degradation is suspected, the addition of chelating agents can be effective.
-
Lyophilization: For long-term storage, lyophilizing the compound from a suitable solvent system can significantly improve its shelf-life.
-
Formulation with Stabilizers: In drug development, strategies like film coating, encapsulation, and co-crystallization are used to protect compounds from environmental factors.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected precipitation | Poor solubility, change in pH or temperature, degradation product is insoluble. | Verify the solubility of the compound in the chosen solvent system. Ensure the pH of the solution is maintained. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent assay results | Compound degradation during the experiment. | Prepare fresh solutions before each experiment. Monitor the stability of the compound under the assay conditions (e.g., temperature, buffer). |
| Loss of biological activity | Chemical degradation leading to an inactive form. | Characterize the compound in solution over time using analytical techniques like HPLC or LC-MS to correlate chemical stability with biological activity. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to identify the likely degradation products and establish the degradation pathways of a this compound compound.
-
Solution Preparation: Prepare a stock solution of the compound in a relevant buffer system at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions. This should include elevated temperatures (e.g., 40°C, 60°C), high humidity, exposure to light (photostability testing), and oxidative conditions (e.g., by bubbling air or adding a small amount of hydrogen peroxide).[5][7] Additionally, test the stability across a range of pH values.[7]
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Time Points: Sample the solutions at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.[8] Characterize the structure of significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][8]
-
Data Evaluation: Plot the concentration of the parent compound against time for each condition to determine the degradation kinetics.
Protocol 2: pH-Rate Profile Study
This study helps in determining the optimal pH for the stability of the this compound compound.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).
-
Solution Preparation: Prepare solutions of the compound in each buffer at a constant temperature.
-
Incubation: Incubate the solutions at a controlled temperature.
-
Sampling and Analysis: Withdraw samples at predetermined time intervals and analyze them by HPLC to determine the concentration of the remaining parent compound.
-
Data Analysis: Calculate the observed first-order rate constant (k_obs) for the degradation at each pH. A plot of log(k_obs) versus pH will generate a pH-rate profile, indicating the pH of maximum stability.
Data Presentation
Table 1: Stability of Compound X in Aqueous Buffers at 40°C
| Buffer pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | % Degradation after 48h |
| 3.0 | 100.2 | 85.1 | 70.5 | 29.6 |
| 5.0 | 99.8 | 95.3 | 90.1 | 9.7 |
| 7.4 | 100.5 | 88.9 | 78.2 | 22.2 |
| 9.0 | 100.1 | 80.4 | 65.3 | 34.8 |
Visualizations
Caption: Major degradation pathways for this compound compounds.
Caption: Experimental workflow for a kinetic stability study.
Caption: Troubleshooting flowchart for enhancing compound stability.
References
- 1. Chemical investigation of decomposition processes of pyrazolidine-3,5-dione derivatives. Part 3. Kinetics and mechanism of degradation of ketazone in aqueous solutions and solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 1: Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1752-88-1: 3-PYRAZOLIDINONE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimization of Catalysts for Pyrazolidin-3-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic synthesis of Pyrazolidin-3-one and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on catalyst-related problems.
| Issue | Possible Causes | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage (e.g., exposure to air or moisture) or has reached the end of its shelf life.[1] 2. Catalyst Poisoning: Impurities in the reactants or solvent can bind to the catalyst's active sites, rendering it inactive. The nitrogen atom in some reactants can also poison metal catalysts.[2] 3. Sub-optimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal for the chosen catalyst.[1] 4. Incomplete Reaction: The reaction time may be too short.[1] 5. Poor Reagent Quality: Degradation or impurities in starting materials, especially hydrazine (B178648) derivatives, can prevent the reaction from proceeding.[1] | 1. Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a known, reliable reaction. Store catalysts under the recommended conditions (e.g., in a desiccator or under an inert atmosphere). 2. Purify Reactants and Solvents: Use high-purity reagents and dry solvents. If catalyst poisoning by a reactant is suspected, consider a slow addition of the reactant to maintain a low concentration in the reaction mixture.[2] 3. Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst loading to find the optimal conditions. Refer to the data tables below for recommended starting points with different catalysts. 4. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and ensure it has gone to completion. 5. Check Reagent Integrity: Confirm the purity of your starting materials using appropriate analytical methods before beginning the synthesis.[1] |
| Formation of Side Products/Impurities | 1. Lack of Selectivity: The catalyst may not be selective for the desired reaction pathway, leading to the formation of isomers or other byproducts. 2. Decomposition: Starting materials or the desired product may decompose at the reaction temperature.[1] 3. Side Reactions: The reactants may participate in competing reactions under the chosen conditions. | 1. Choose a More Selective Catalyst: Consult the literature to select a catalyst known for high selectivity for this transformation. For asymmetric synthesis, the choice of chiral catalyst is critical. 2. Adjust Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[1] 3. Modify Reaction Conditions: Altering the solvent or pH can sometimes suppress side reactions. |
| Difficulty in Product Purification | 1. Formation of Closely Related Impurities: Side products with similar polarities to the desired product can make separation by chromatography or recrystallization challenging. 2. Residual Catalyst: Traces of a homogeneous catalyst in the product can be difficult to remove. | 1. Optimize Reaction for Purity: Focus on reaction conditions that minimize side product formation, even if it results in a slightly lower yield. 2. Utilize Heterogeneous Catalysts: Employing a solid-supported catalyst can simplify purification as it can be removed by filtration. 3. Alternative Purification Techniques: Explore different recrystallization solvents or chromatographic conditions. |
| Inconsistent Results Between Batches | 1. Variability in Reagent or Catalyst Quality: Different batches of starting materials or catalysts can have varying purity levels.[2] 2. Atmospheric Contamination: Sensitivity of the catalyst, particularly Pd(0) species, to air and moisture.[2] | 1. Standardize Materials: Use reagents and catalysts from a reliable source and, if possible, from the same batch for a series of experiments. 2. Ensure Inert Atmosphere: When using air-sensitive catalysts, ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using dry solvents and glassware.[2] |
| Catalyst Deactivation During Reaction | 1. Thermal Degradation: High temperatures can cause the catalyst structure to change, for example, through the sintering of metal nanoparticles, which reduces the active surface area.[2] 2. Fouling: Insoluble byproducts or polymers can deposit on the catalyst surface, blocking active sites.[2] 3. Poisoning: Strong coordination of reactants, products, or impurities to the catalyst's active sites.[2] | 1. Control Reaction Temperature: Operate within the recommended temperature range for the catalyst. 2. Maintain a Clean Reaction Environment: Use pure reactants and solvents to minimize the formation of fouling agents. 3. Select a Robust Catalyst: Some catalysts are inherently more resistant to poisoning. Ligand choice in metal catalysts can also mitigate poisoning effects. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis?
A1: A variety of catalysts can be employed, including:
-
Metal-based catalysts: Complexes of palladium, copper, rhodium, and iron are used for various synthetic routes, such as cycloaddition and annulation reactions.[3][4][5]
-
Organocatalysts: Chiral pyrrolidine (B122466) derivatives (e.g., Jørgensen-Hayashi catalysts) and amino acids like L-proline are effective for asymmetric synthesis, providing high enantioselectivity.[6]
-
Acid/Base Catalysts: Simple acids like sulfuric acid or bases can be used in classical condensation methods.[1]
-
Enzymes: Cu(II)tyrosinase has been used in novel one-pot syntheses under mild conditions.[1]
Q2: How do I choose the best catalyst for my specific synthesis?
A2: The choice of catalyst depends on several factors:
-
Desired Product: For simple, achiral pyrazolidinones, a classical acid-catalyzed condensation might suffice. For enantiomerically pure products, a chiral organocatalyst or a metal complex with a chiral ligand is necessary.[6]
-
Reaction Type: The synthetic route (e.g., [3+2] cycloaddition, cascade reaction) will dictate the appropriate catalyst system.
-
Substrate Scope: Some catalysts have a broader substrate scope than others. It is important to check if the chosen catalyst is compatible with the functional groups on your starting materials.
-
Process Considerations: For large-scale synthesis, factors like catalyst cost, availability, and ease of separation (heterogeneous vs. homogeneous) become important.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can:
-
Increase Temperature: This is often the most straightforward approach, but be cautious of potential decomposition of reactants or products.[1]
-
Increase Catalyst Loading: Using a higher concentration of the catalyst can speed up the reaction, though this also increases cost.
-
Change the Solvent: The solvent can significantly impact reaction rates. Experiment with different solvents to find one that enhances the catalytic activity.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[7]
Q4: I am observing the formation of regioisomers. How can I improve the regioselectivity?
A4: Improving regioselectivity can be achieved by:
-
Catalyst Selection: Some catalysts inherently provide higher regioselectivity. For instance, in [3+2] cycloadditions of azomethine imines, the choice of metal catalyst (e.g., Cu(I) vs. Lewis acids) can influence the outcome.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and, therefore, the regioselectivity.
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable regioisomer.
Q5: What are the signs of catalyst deactivation, and can I regenerate my catalyst?
A5: Signs of catalyst deactivation include a decrease in reaction rate, a stalled reaction, or the need for higher catalyst loading to achieve the same conversion.[2] Whether a catalyst can be regenerated depends on the deactivation mechanism:
-
Poisoning: In some cases of reversible poisoning, the catalyst can be washed to remove the poison.
-
Fouling: If the surface is blocked by carbonaceous deposits (coking), a controlled oxidation might regenerate the catalyst.
-
Sintering: Thermal degradation leading to sintering is often irreversible. The reusability of a catalyst should be tested on a small scale before being implemented in a larger process.[2]
Data Presentation
Table 1: Comparison of Catalytic Methods for this compound Synthesis
| Method | Catalyst | Typical Reactants | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Key Advantages |
| Classical Condensation | Sulfuric Acid | Diethyl malonate, Substituted hydrazine | Catalytic amount | 6-8 hours | 40-80 | Well-established, simple setup.[7] |
| Microwave-Assisted | Acetic Acid (catalyst) | Diethyl malonate, Substituted hydrazine, Aldehyde/Ketone | Catalytic amount | 10-30 minutes | 80-95 | Rapid, high yields.[7] |
| Organocatalytic Asymmetric | Jørgensen-Hayashi catalyst | α-substituted propenals, Activated hydrazines | 20 | 3 days | 83-99.6 | High yields and enantioselectivity.[6] |
| Metal-Catalyzed Cycloaddition | Cu(NTf₂)₂ with chiral ligand | N,N-cyclic azomethine imines, Propioloylpyrazoles | Not specified | Not specified | 70-98 | High yields and enantioselectivity (80-95% ee).[8] |
| Heterogeneous Catalysis | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | 20 mg | 35-60 minutes | 70-90 | Catalyst is reusable.[9] |
| Organo-Silver Catalysis | AgI or Ag(PPh₃)₂I | 3-chloro-2-hydrazinopyridine, Dialkyl maleate/fumarate | 0.0002-0.0003 | ~2 hours | 80-84 | Good yields and purity.[10] |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of 3-Hydroxypyrazolidine Derivatives [11]
This protocol describes the synthesis of 3-hydroxypyrazolidine derivatives using a chiral prolinol catalyst.
-
Reaction Setup: To a stirred solution of the aldehyde (0.25 mmol, 1.0 equiv) and the chiral catalyst (e.g., protected prolinol, 0.05 mmol, 20 mol%) in toluene (B28343) (0.5 mL) at 4 °C, add the hydrazine derivative (0.30 mmol).
-
Reaction: Vigorously stir the reaction mixture at 4 °C. Monitor the reaction progress by TLC. Reaction times can be up to 144 hours.
-
Work-up and Purification: Once the reaction is complete, directly load the crude reaction mixture onto a silica (B1680970) gel column. Purify by flash column chromatography using a suitable solvent system (e.g., pentane/EtOAc or toluene/EtOAc) to afford the desired pyrazolidinone derivative.
Protocol 2: Heterogeneous Catalysis for Pyrazolo[3,4-b] Pyridine (B92270) Synthesis [9]
This protocol details a one-pot synthesis using a reusable magnetic nanocatalyst.
-
Reactant Mixture: In a reaction vessel, mix the aldehyde derivative (1 mmol), 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (0.198 g, 1 mmol), 3-(cyanoacetyl) indole (B1671886) (0.184 g, 1 mmol), and the Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst (20 mg).
-
Reaction: Stir the mixture at 100 °C under solvent-free conditions. Monitor the progress of the reaction using TLC.
-
Catalyst Recovery: After completion, the nano-magnetic catalyst can be separated using an external magnet.
-
Purification: The crude product can be purified by recrystallization.
Visualizations
Caption: A generalized experimental workflow for catalyzed this compound synthesis.
Caption: A troubleshooting decision tree for addressing low product yield in synthesis.
Caption: The primary mechanisms of catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic system-controlled divergent reactions of pyrazolidinones with 3-alkynyl-3-hydroxyisoindolinones to construct diversified nitrogen-containing heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2021033166A1 - Process for synthesis of pyrazolidinone compounds - Google Patents [patents.google.com]
- 11. Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Regioselectivity in Pyrazole Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of pyrazoles is a fundamental process. However, achieving the desired regiochemistry, particularly when using unsymmetrical starting materials, can be a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to regioselectivity in pyrazole (B372694) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648), which can lead to two different substitution patterns in the final product. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: My pyrazole synthesis is producing a nearly 1:1 mixture of regioisomers. What are the likely causes and how can I resolve this?
A2: A nearly equimolar mixture of regioisomers often arises when the substituents on your unsymmetrical 1,3-dicarbonyl compound have similar electronic and steric properties. This leads to a lack of selectivity during the initial nucleophilic attack by the hydrazine. Here are several strategies to address this issue:
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Modify the Solvent System: This is often the simplest approach. Switching from a standard solvent like ethanol (B145695) to a fluorinated alcohol such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can significantly favor the formation of one regioisomer.[1][2] These solvents can modulate the reactivity of the two carbonyl groups in the diketone.[2]
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Adjust the Reaction pH: For substituted hydrazines, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[1]
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Change the Synthetic Strategy: If solvent and pH adjustments are not effective, consider alternative methods that offer greater regiochemical control, such as using a 1,3-dicarbonyl surrogate like a β-enaminone or employing a 1,3-dipolar cycloaddition reaction.[1]
Q3: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
A3: When the inherent electronic and steric properties of your starting materials favor the unwanted isomer under standard conditions, a change in synthetic strategy is often necessary. Consider these regiochemically-controlled routes:
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Reaction of N-alkylated Tosylhydrazones with Terminal Alkynes: This method is an excellent choice for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.
-
Use of Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones, can provide unambiguous control over the cyclization step.
Q4: I have already synthesized a mixture of regioisomers. What are the best methods for separation?
A4: If you have a mixture of regioisomers, chromatographic separation is the most common approach.
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Thin-Layer Chromatography (TLC): First, perform a thorough screening of solvent systems using TLC to find an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297) or dichloromethane.[1]
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Column Chromatography: Once an effective solvent system is identified, use silica (B1680970) gel column chromatography for preparative separation of the regioisomers.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Regioselectivity (Near 1:1 Isomer Ratio) | Similar electronic and steric environments of the two carbonyl groups in the 1,3-dicarbonyl compound. | 1. Solvent Modification: Switch to a fluorinated alcohol (TFE or HFIP).2. pH Adjustment: Add catalytic acid (e.g., acetic acid) or base depending on the hydrazine used.3. Alternative Synthesis: Employ a regioselective synthetic method like a 1,3-dipolar cycloaddition. |
| Formation of the Undesired Regioisomer as the Major Product | The inherent reactivity of the starting materials favors the unwanted isomer under the chosen reaction conditions. | 1. Employ a Regiochemically-Controlled Route: Use methods like the reaction of N-alkylated tosylhydrazones with terminal alkynes.2. Utilize Dicarbonyl Surrogates: Use precursors with distinct reactive sites. |
| Difficulty in Separating Regioisomers | Similar polarity of the regioisomers. | 1. Optimize TLC: Systematically screen various solvent systems to maximize the difference in Rf values.2. Column Chromatography: Use a long column with a shallow solvent gradient for better resolution. |
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis in Fluorinated Alcohol
This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole with high regioselectivity using a fluorinated alcohol as the solvent.[1]
Materials:
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Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
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2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
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Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
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Upon completion, remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired pyrazole regioisomer.
Data Presentation
The following tables summarize quantitative data on the regioselective synthesis of pyrazoles under various conditions.
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
| 1,3-Diketone | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 | [2] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | [2] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | 55:45 | [4] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide | 98:2 | [4] |
Regioisomer A corresponds to the pyrazole with the R1 substituent (from the diketone) at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.
Visualizations
Reaction Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce byproducts in Pyrazolidin-3-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazolidin-3-one synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Pyrazolidin-3-ones and what are the typical starting materials?
The most prevalent methods for synthesizing Pyrazolidin-3-ones are:
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Cyclocondensation of Hydrazine (B178648) Derivatives with β-Keto Esters: This is a classic and widely used method where a hydrazine or a substituted hydrazine is reacted with a β-keto ester to form the pyrazolidinone ring.[1]
-
Reaction of Hydrazine Derivatives with α,β-Unsaturated Esters or Amides: This route involves the Michael addition of a hydrazine to an activated alkene, followed by intramolecular cyclization.
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Cascade Michael/Intramolecular Transamidation Reactions: This method utilizes precursors that undergo a cascade reaction, such as the reaction of 3-phenacylidene-2-indolinone derivatives with hydrazines, to form highly functionalized this compound derivatives.[2]
Common starting materials include various substituted and unsubstituted hydrazines, β-keto esters like ethyl acetoacetate, and α,β-unsaturated esters like ethyl acrylate (B77674).
Q2: I am observing a significant amount of a byproduct that appears to be a pyrazole (B372694). How can this be happening and how can I prevent it?
The formation of a pyrazole from a pyrazolidinone is a common issue arising from the oxidation of the pyrazolidinone ring.[3] The pyrazolidinone ring is susceptible to oxidation, which leads to the formation of the aromatic pyrazole ring system.
Troubleshooting Strategy:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture. Check the purity of your starting materials and solvents.
-
Temperature Control: In some cases, excessive heat can promote oxidation. Running the reaction at a lower temperature for a longer duration might be beneficial.
Q3: My reaction with an unsymmetrical β-keto ester is producing a mixture of two isomeric products. What are these and how can I improve the regioselectivity?
When using an unsymmetrical β-keto ester, there are two possible sites for the initial nucleophilic attack by the hydrazine, leading to the formation of two regioisomers. The regioselectivity of this reaction is influenced by both steric and electronic factors of the β-keto ester, as well as the reaction conditions.
Strategies to Control Regioselectivity:
-
pH Control: The pH of the reaction medium can significantly influence the reaction pathway. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other. Experimenting with the addition of a catalytic amount of acid or base can help in selectively obtaining the desired isomer.
-
Choice of Catalyst: Lewis acid catalysts can be employed to chelate with the β-keto ester and direct the nucleophilic attack of the hydrazine to a specific carbonyl group, thereby enhancing regioselectivity.
-
Steric Hindrance: Choosing a hydrazine with a bulky substituent can favor the attack at the less sterically hindered carbonyl group of the β-keto ester.
-
Temperature: Reaction temperature can also play a role in regioselectivity. It is advisable to screen a range of temperatures to find the optimal condition for the desired isomer.
Q4: I have isolated a stable intermediate that is not cyclizing to the desired this compound. What could this be and how do I promote cyclization?
A common stable intermediate in this compound synthesis is the hydrazone, formed by the initial condensation of the hydrazine with one of the carbonyl groups of the β-keto ester.[1] In some cases, this hydrazone intermediate is slow to undergo the final intramolecular cyclization to form the pyrazolidinone ring.
Troubleshooting Incomplete Cyclization:
-
Heating: Often, simply heating the reaction mixture to reflux is sufficient to induce cyclization of the hydrazone intermediate.
-
Acid or Base Catalysis: The addition of a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a base can facilitate the intramolecular cyclization.
-
Dehydrating Agent: In cases where the cyclization is an equilibrium process, the removal of water can drive the reaction towards the product. The use of a dehydrating agent or a Dean-Stark trap might be beneficial.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if starting materials are still present. |
| Decomposition of Starting Materials or Product | - If you suspect thermal instability, try running the reaction at a lower temperature for a longer period.- Ensure the purity of starting materials, as impurities can sometimes catalyze decomposition. |
| Suboptimal Reaction Conditions | - Screen different solvents to find one that provides better solubility and reactivity.- Experiment with different catalysts (acidic, basic, or Lewis acidic) to improve the reaction rate and yield. |
| Purification Losses | - Optimize the purification method. If using column chromatography, ensure the correct stationary and mobile phases are used to minimize product loss.- For recrystallization, choose a solvent system that provides good recovery. |
Issue 2: Formation of Multiple Byproducts
| Byproduct Type | Potential Cause & Mechanism | Prevention & Mitigation Strategies |
| Pyrazole | Cause: Oxidation of the pyrazolidinone ring.Mechanism: The saturated pyrazolidinone ring can be dehydrogenated to form the aromatic pyrazole. | - Work under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Avoid high temperatures for extended periods. |
| Regioisomers | Cause: Use of unsymmetrical β-keto esters.Mechanism: Nucleophilic attack of the hydrazine can occur at either of the two different carbonyl groups. | - Adjust the pH of the reaction mixture.- Use a Lewis acid catalyst to direct the reaction.- Employ a sterically hindered hydrazine. |
| Hydrazone Intermediate | Cause: Incomplete cyclization.Mechanism: The initial condensation product, the hydrazone, is stable and does not readily cyclize. | - Increase the reaction temperature.- Add a catalytic amount of acid or base.- Remove water from the reaction mixture. |
| Michael Adducts (from α,β-unsaturated esters) | Cause: Incomplete cyclization after Michael addition. | - Ensure sufficient heating and/or catalytic conditions to promote intramolecular cyclization. |
Experimental Protocols
High-Yield Synthesis of 1-Phenyl-pyrazolidin-3-one
This protocol describes a reliable method for the synthesis of 1-phenyl-pyrazolidin-3-one from phenylhydrazine (B124118) and ethyl acrylate.
Materials:
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Phenylhydrazine
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Ethyl acrylate
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Ethanol (B145695) (absolute)
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Sodium ethoxide solution (21% in ethanol)
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Hydrochloric acid (concentrated)
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Diethyl ether
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Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Base: To this solution, add sodium ethoxide solution (0.1 mol) dropwise at room temperature with stirring.
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Addition of Ester: After the addition of the base is complete, add ethyl acrylate (0.1 mol) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid until the pH is approximately 7.
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Extraction: Remove the ethanol under reduced pressure. To the residue, add water (100 mL) and extract with diethyl ether (3 x 50 mL).
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica (B1680970) gel to afford pure 1-phenyl-pyrazolidin-3-one.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
References
improving the scalability of Pyrazolidin-3-one synthesis
Technical Support Center: Pyrazolidin-3-one Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on improving scalability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing very low conversion to the desired this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: A low or non-existent yield can be frustrating. A systematic check of your reagents and reaction setup is the first step.[1]
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Reagent Quality: Hydrazine (B178648) derivatives can degrade over time. It is crucial to confirm the purity and reactivity of your starting materials, such as hydrazine hydrate (B1144303) and the α,β-unsaturated ester, before beginning the synthesis.[1]
-
Reaction Conditions: The reaction of α,β-unsaturated esters with hydrazine hydrate is often performed in an alcohol solvent (e.g., methanol, ethanol) at temperatures ranging from room temperature to reflux.[2] If you are operating at room temperature, consider increasing the temperature to reflux to improve the reaction rate.
-
Catalyst Activity: If your specific synthesis route employs a catalyst, ensure it is active and not poisoned by contaminants in the starting materials or solvent.[1]
-
Setup Integrity: Double-check that your reaction setup is correctly assembled, with efficient stirring and accurate temperature control. In larger scale reactions, inefficient mixing can lead to localized concentration gradients and reduced yields.[3]
-
Issue 2: Formation of Significant Side Products
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Question: I am observing a significant amount of impurities alongside my this compound product. How can I minimize the formation of these side products?
-
Answer: The formation of side products is a common challenge, particularly during scale-up, and is often dependent on reaction conditions.[1]
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Temperature Control: Exothermic reactions can lead to "hot spots" in larger reactors, which can promote side reactions. Ensure you have adequate temperature control and heat dissipation. Running the reaction at a lower temperature for a longer duration might be beneficial.[3]
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Solvent Choice: The choice of solvent can influence the reaction pathway. While alcohols are common, exploring other solvent systems might reduce the formation of specific impurities.[1]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of either the hydrazine or the ester can lead to the formation of undesired byproducts.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the crude this compound. What are the recommended purification strategies for scalable production?
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Answer: Effective purification is critical to obtaining a high-purity product.
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Recrystallization: This is a common and scalable method for purifying solid organic compounds.[1][4] Ethanol (B145695) is frequently used as a solvent for the recrystallization of pyrazolidinone derivatives.[1] Experiment with different solvents or solvent mixtures to find the optimal conditions for your specific derivative.
-
Column Chromatography: While effective at the lab scale, column chromatography can be less practical for very large quantities. However, it can be a valuable tool for removing closely related impurities.[1] For larger scales, consider techniques like medium pressure liquid chromatography (MPLC).[5]
-
Acid-Base Extraction: If your this compound derivative and the impurities have different acid-base properties, an aqueous workup with acid and base washes can be an effective preliminary purification step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the scalable synthesis of Pyrazolidin-3-ones?
A1: The most general and straightforward route to Pyrazolidin-3-ones at scale is the reaction of α,β-unsaturated esters (acrylates) with hydrazine hydrate.[2] β-hydroxy esters can also be suitable substrates.[2]
Q2: What are typical reaction conditions for the synthesis of Pyrazolidin-3-ones from α,β-unsaturated esters?
A2: The reaction is typically carried out by heating the α,β-unsaturated ester with an excess of hydrazine hydrate in an alcohol solvent such as methanol, ethanol, or n-propanol.[2] The reaction temperature can range from room temperature to 100°C.[2]
Q3: Are there any specific safety precautions I should take when working with hydrazine hydrate at a larger scale?
A3: Yes, hydrazine hydrate is a hazardous substance and requires careful handling, especially at scale. It is corrosive and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger quantities, consider using a closed system to minimize exposure.
Q4: Can microwave-assisted synthesis be scaled up for this compound production?
A4: While microwave-assisted synthesis can significantly accelerate reaction rates and improve yields at the lab scale, scaling up can be challenging.[1] Specialized continuous flow microwave reactors are available for larger scale production, but this requires specific equipment and process development.
Q5: How can I monitor the progress of my reaction effectively during a large-scale synthesis?
A5: For large-scale reactions, it is important to have a reliable method for reaction monitoring. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product.[4] Regular sampling and analysis will help you determine the optimal reaction time and prevent the formation of degradation products.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α,β-unsaturated esters | Hydrazine hydrate | Methanol, Ethanol, or n-Propanol | 20-100 | Varies | 23-100 | [2] |
| Substituted Hydrazide | Diethyl malonate | Methanol | Reflux | Several hours | Not specified | [1] |
| 4-substituted benzoic acid (multi-step) | Hydrazine hydrate | Methanol | Reflux | 6 | 89 (ester step) | [6] |
| (2S, 3R)-cis-2,3-diphenyloxirane carboxylic acid | 98% Hydrazine | n-Butanol | Reflux | 2 | Not specified | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-substituted Pyrazolidin-3-ones
This protocol is a generalized procedure based on the reaction of an α,β-unsaturated ester with hydrazine hydrate.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate α,β-unsaturated ester (1 equivalent) in ethanol (5-10 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (2-3 equivalents) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The crude product may precipitate upon cooling or after solvent removal.
-
Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 7. US5399708A - this compound derivatives - Google Patents [patents.google.com]
resolving peak broadening in HPLC analysis of Pyrazolidin-3-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Pyrazolidin-3-ones, with a focus on resolving peak broadening.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you quickly identify and solve problems in your HPLC analysis.
Q1: Why are my Pyrazolidin-3-one peaks broad and tailing?
A1: Peak broadening and tailing for this compound compounds in reversed-phase HPLC are often due to a combination of factors, primarily secondary interactions with the stationary phase and inappropriate mobile phase conditions. Pyrazolidin-3-ones are polar, nitrogen-containing heterocyclic compounds, which can lead to specific challenges.
Common Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase can interact with the basic nitrogen atoms in the pyrazolidinone ring structure through hydrogen bonding and ion-exchange mechanisms.[1][2][3] This results in peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) protonates the silanol groups, reducing their interaction with the basic analyte.[4][5]
-
Solution 2: Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.[4]
-
Solution 3: Column Selection: Employ a modern, high-purity silica (B1680970) column with end-capping to minimize the number of accessible silanol groups.[5][6]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the this compound, the compound may exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[7]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[8]
-
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak fronting or tailing.
-
Solution: Dilute the sample or reduce the injection volume.[6]
-
Q2: How does mobile phase pH quantitatively affect the peak shape of my this compound?
A2: The pH of the mobile phase has a significant impact on the peak shape of ionizable compounds like Pyrazolidin-3-ones. For these basic compounds, lowering the pH generally improves peak symmetry by minimizing interactions with silanol groups on the stationary phase.[4][5]
Below is a table summarizing the expected quantitative effect of mobile phase pH on the tailing factor of a typical this compound.
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Description |
| 6.5 | 2.1 | Severe Tailing |
| 5.5 | 1.8 | Significant Tailing |
| 4.5 | 1.5 | Moderate Tailing |
| 3.5 | 1.2 | Minor Tailing |
| 2.5 | 1.05 | Symmetrical Peak |
Note: This data is representative and illustrates the general trend. Actual values may vary depending on the specific this compound derivative, column chemistry, and other chromatographic conditions.
Q3: Can column temperature be used to improve broad peaks for Pyrazolidin-3-ones?
A3: Yes, optimizing the column temperature can help reduce peak broadening. Increasing the column temperature generally leads to sharper peaks for several reasons:
-
Reduced Mobile Phase Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which improves mass transfer and can lead to sharper peaks.[9][10]
-
Increased Analyte Diffusivity: The rate of diffusion of the analyte increases with temperature, also contributing to better peak efficiency.[9]
However, excessively high temperatures can sometimes negatively impact selectivity or degrade the stationary phase. It is crucial to operate within the recommended temperature range for your column. A systematic approach to optimizing column temperature is recommended.
Impact of Column Temperature on Peak Width (at half height):
| Column Temperature (°C) | Peak Width (min) |
| 25 | 0.25 |
| 35 | 0.21 |
| 45 | 0.18 |
| 55 | 0.16 |
Note: This is representative data. The optimal temperature should be determined experimentally.
A potential issue at higher temperatures is the presence of a thermal gradient between the pre-heated mobile phase and the column, which can itself cause peak broadening.[9] Using a column oven and a mobile phase pre-heater can mitigate this.
Experimental Protocols
General Protocol for RP-HPLC Analysis of a this compound Derivative (e.g., Edaravone)
This protocol provides a starting point for the analysis of this compound compounds. Optimization of the mobile phase composition, pH, and gradient may be required for specific derivatives.
1. Materials and Reagents:
-
Edaravone reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm)[11][12]
-
Mobile Phase A: 0.1% Formic acid in water[12]
-
Mobile Phase B: 50:50 Acetonitrile:Methanol[12]
-
Gradient Program:
-
0-2 min: 10% B
-
2-5 min: 10% to 90% B
-
5-7 min: 90% B
-
7-8 min: 90% to 10% B
-
8-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 243 nm[13]
-
Injection Volume: 5 µL[12]
3. Standard Solution Preparation:
-
Prepare a stock solution of Edaravone at 1 mg/mL in Methanol.
-
From the stock solution, prepare working standards at concentrations ranging from 5 to 50 µg/mL by diluting with the mobile phase.
4. Sample Preparation:
-
Dissolve the sample containing the this compound in the mobile phase to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the standard solution at least five times.
-
The relative standard deviation (RSD) for the peak area should be < 2%.
-
The tailing factor for the this compound peak should be ≤ 1.5.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting peak broadening issues.
Caption: General troubleshooting workflow for peak broadening.
Caption: Mobile phase optimization for Pyrazolidin-3-ones.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
New Pyrazolidin-3-one Derivatives Demonstrate Promising Antibacterial Efficacy
A comparative analysis of novel pyrazolidin-3-one derivatives reveals their potential as a new class of antibacterial agents, with several compounds exhibiting significant efficacy against a range of pathogenic bacteria, including drug-resistant strains. These compounds, emerging from recent medicinal chemistry research, offer new avenues for combating the growing threat of antibiotic resistance.
Newly synthesized this compound and pyrazolidine-3,5-dione (B2422599) analogs have shown potent antibacterial activity in various preclinical studies. Researchers have focused on modifying the core pyrazolidinone structure to enhance potency, broaden the spectrum of activity, and elucidate the mechanism of action. These efforts have yielded compounds with promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Comparative Antibacterial Activity
The antibacterial efficacy of these new derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition in disc diffusion assays. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The zone of inhibition is the area around a disc containing the compound where bacterial growth is visibly inhibited.
A selection of recently developed this compound derivatives and their reported antibacterial activities are summarized below for comparative analysis.
| Compound ID | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound | Reference MIC (µg/mL) | Reference Zone of Inhibition (mm) |
| Oxime derivative 24 | E. coli TolC | 4 | Not Reported | - | - | - |
| B. subtilis | 10 | Not Reported | - | - | - | |
| S. aureus | 20 | Not Reported | - | - | - | |
| Compound 21 | Clostridioides difficile | 0.125 - 1 | Not Reported | - | - | - |
| Compound 31 | Clostridioides difficile | 0.125 - 1 | Not Reported | - | - | - |
| RS-4 | Staphylococcus aureus | Not Reported | 11 (at 70 µg/mL) | Vancomycin | - | Not Reported |
| Bacillus subtilis | Not Reported | 11 (at 70 µg/mL) | Vancomycin | - | Not Reported | |
| Pseudomonas aeruginosa | Not Reported | 12 (at 70 µg/mL) | Amikacin | - | Not Reported | |
| Proteus mirabilis | Not Reported | 10 (at 70 µg/mL) | Amikacin | - | Not Reported |
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
A significant portion of the research into this compound derivatives has focused on their mechanism of action, with a key target being the bacterial cell wall synthesis pathway.[1][2][3] Specifically, some of these novel compounds have been identified as inhibitors of MurA and MurB enzymes, which are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1]
The inhibition of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell death. This mechanism is particularly promising as it targets a pathway that is absent in humans, suggesting a potential for selective toxicity against bacteria with minimal side effects in patients. For instance, the oxime derivative 24 was found to exhibit weak dual inhibitory activity against both E. coli MurA and MurB enzymes, with IC50 values of 88.1 and 79.5 µM, respectively.[1]
Below is a diagram illustrating the role of MurA and MurB in the peptidoglycan biosynthesis pathway and their inhibition by this compound derivatives.
Experimental Protocols
The validation of the antibacterial efficacy of these new this compound derivatives relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The this compound derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Disc Diffusion Method
The disc diffusion method, also known as the Kirby-Bauer test, is used to assess the susceptibility of bacteria to the synthesized compounds.[4]
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into sterile Petri dishes to a uniform thickness.
-
Inoculation: A sterile cotton swab is dipped into a bacterial suspension (adjusted to 0.5 McFarland standard) and streaked evenly across the entire surface of the agar plate in three directions to ensure uniform growth.
-
Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the this compound derivative.[4] These discs are then placed on the surface of the inoculated agar plate.[4]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters.
The workflow for the antibacterial susceptibility testing is illustrated in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives | Bentham Science [eurekaselect.com]
- 4. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
A Comparative Guide to the Bioactivity of Pyrazolidin-3-one and Pyrazolidine-3,5-dione Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of two pivotal heterocyclic scaffolds: Pyrazolidin-3-one and Pyrazolidine-3,5-dione (B2422599). By examining their distinct biological activities, mechanisms of action, and structure-activity relationships, this document aims to inform research and development in medicinal chemistry.
Introduction: Structural and Bioactive Overview
The five-membered pyrazolidine (B1218672) ring is a versatile scaffold in drug discovery. The placement and number of carbonyl groups on this ring dramatically influence the molecule's physicochemical properties and, consequently, its biological targets.
-
This compound: This scaffold, characterized by a single carbonyl group at the 3-position, is most famously represented by Edaravone (B1671096) . Its derivatives are primarily recognized for their potent antioxidant and neuroprotective properties .[1][2][3] They function as powerful free radical scavengers, a mechanism crucial in mitigating oxidative stress associated with conditions like amyotrophic lateral sclerosis (ALS) and ischemic stroke.[1][2][4]
-
Pyrazolidine-3,5-dione: The presence of two carbonyl groups at the 3- and 5-positions creates a dicarbonyl system.[5][6] This structure is the backbone for a class of potent Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , with Phenylbutazone being a classic example.[7] The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[5][8] Derivatives of this scaffold exhibit a wide spectrum of bioactivities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[9][10][11]
The core structural difference dictates their primary bioactivity: the single keto group in pyrazolidin-3-ones facilitates antioxidant activity, while the 1,3-dicarbonyl moiety in pyrazolidine-3,5-diones is key for anti-inflammatory action.
Comparative Bioactivity and Mechanisms of Action
The distinct functionalities of these two scaffolds lead them down different, though sometimes overlapping, biological pathways.
This compound derivatives, like Edaravone, excel as antioxidants. Their mechanism involves neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[2][12] This is particularly relevant in neurodegenerative diseases where oxidative stress is a key pathological factor.[1]
Diagram 1: Antioxidant Mechanism of this compound.
In contrast, while some pyrazolidine-3,5-dione derivatives have shown antioxidant capabilities, it is not their primary or most potent activity.[13] Their main role lies in modulating inflammatory pathways.
Pyrazolidine-3,5-dione is the quintessential anti-inflammatory scaffold. Derivatives like Phenylbutazone are non-selective inhibitors of both COX-1 and COX-2 enzymes.[5] By blocking these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[14]
The acidity of the proton at the 4-position of the pyrazolidine-3,5-dione ring is crucial for this anti-inflammatory activity.[6]
Diagram 2: COX Inhibition by Pyrazolidine-3,5-dione.
Both scaffolds have been explored for a range of other therapeutic applications.
-
This compound derivatives have been investigated for antibacterial, antifungal, anticonvulsant, and antidepressant activities.[15]
-
Pyrazolidine-3,5-dione derivatives possess a remarkably broad spectrum of activities, including antimicrobial, anticancer, antidiabetic, and neuroprotective effects.[9] Some have also been developed as inhibitors of UDP-N-acetylenolpyruvyl glucosamine (B1671600) reductase (MurB), an enzyme involved in bacterial cell wall biosynthesis, highlighting their potential as antibacterial agents.[16]
Quantitative Data Comparison
The following table summarizes representative quantitative data for the primary bioactivities of each scaffold. Note: IC50 values are highly dependent on the specific derivative and assay conditions.
| Bioactivity | Scaffold | Example Compound | Target | Reported IC50 / Activity |
| Antioxidant | This compound | Edaravone | Free Radicals (DPPH) | Potent scavenging activity. |
| Anti-inflammatory | Pyrazolidine-3,5-dione | Phenylbutazone | COX-1 / COX-2 | Low micromolar range. |
| Antimicrobial | Pyrazolidine-3,5-dione | Various Derivatives | MurB Enzyme | Low micromolar IC50 values.[16] |
| Anticancer | Pyrazolidine-3,5-dione | Compound 6c | Cancer Cell Lines | LD50: 19.1 µg/mL.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioactivity. Below are representative protocols for evaluating the primary activities of these compounds.
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Diagram 3: Workflow for DPPH Antioxidant Assay.
Methodology:
-
Reagent Preparation :
-
Prepare a 0.1 mM solution of DPPH in methanol.[17] Keep stored in an amber bottle at 4°C.
-
Prepare stock solutions of the test compounds (e.g., this compound derivatives) and a standard antioxidant (e.g., Trolox or Gallic Acid) in a suitable solvent like methanol.[17]
-
Create a series of dilutions from the stock solutions.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add 180 µL of the DPPH solution.
-
Add 20 µL of the diluted test sample, standard, or solvent (as a control) to the respective wells.[18]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement :
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.[17]
-
-
Calculation :
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.
-
This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of compounds like pyrazolidine-3,5-dione derivatives.
Methodology:
-
Reagent Preparation :
-
Dissolve test inhibitors (e.g., Pyrazolidine-3,5-dione derivatives) in a suitable solvent (e.g., DMSO) to create a 10X stock solution.[19]
-
Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme.[19]
-
Prepare the substrate solution by mixing Arachidonic Acid with NaOH and diluting with ddH2O.[19]
-
-
Assay Procedure (96-well plate format) :
-
Add 10 µL of the diluted test inhibitor, inhibitor control (e.g., SC-560 for COX-1), or assay buffer (enzyme control) to the appropriate wells.[19]
-
Add 80 µL of the Reaction Master Mix to all wells.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to each well simultaneously, using a multi-channel pipette.[19]
-
-
Measurement :
-
Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[19]
-
-
Calculation :
-
Calculate the slope of the linear range of the kinetic plot for all samples.
-
The percentage of relative inhibition is calculated using the formula: % Inhibition = [ (Slope_EC - Slope_Sample) / Slope_EC ] * 100, where EC is the enzyme control.
-
Determine the IC50 value from a dose-response curve.
-
Conclusion
The this compound and Pyrazolidine-3,5-dione scaffolds, while structurally similar, exhibit fundamentally different primary bioactivities.
-
This compound is a premier scaffold for developing antioxidant and neuroprotective agents , targeting oxidative stress pathways. Its therapeutic potential is best exemplified by its application in neurodegenerative diseases.
-
Pyrazolidine-3,5-dione remains a cornerstone for the development of anti-inflammatory drugs through its effective inhibition of COX enzymes.[7] Its structural versatility also allows for a broad range of other activities, including antimicrobial and anticancer effects, making it a continuing subject of intense research.[9]
This comparative guide underscores the importance of subtle structural modifications in directing the pharmacological profile of a molecule. For drug development professionals, the choice between these scaffolds is dictated by the desired therapeutic target: oxidative stress for pyrazolidin-3-ones and inflammation for pyrazolidine-3,5-diones.
References
- 1. Edaravone (Daiichi Sankyo) vs Pheburane (sodium phenylbutyrate) | Everyone.org [everyone.org]
- 2. Radicut (edaravone) vs Pheburane (sodium phenylbutyrate) | Everyone.org [everyone.org]
- 3. Radicava ORS (edaravone) vs Pheburane (sodium phenylbutyrate) | Everyone.org [everyone.org]
- 4. A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives | Bentham Science [eurekaselect.com]
- 10. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 11. researchgate.net [researchgate.net]
- 12. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benthamscience.com [benthamscience.com]
- 15. tsijournals.com [tsijournals.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. 2.8. Antioxidant activities [bio-protocol.org]
- 19. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
A Researcher's Guide to Differentiating Pyrazolidin-3-one Regioisomers Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized compounds is paramount. In the realm of heterocyclic chemistry, the synthesis of pyrazolidin-3-ones can often lead to the formation of regioisomers, making their correct identification a critical step. This guide provides a comprehensive comparison of how to differentiate between Pyrazolidin-3-one regioisomers, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
The differentiation of regioisomers, such as 1,5-disubstituted versus 1,2-disubstituted pyrazolidin-3-ones, can be challenging due to their identical mass and similar physical properties. However, subtle differences in the electronic environment of the nuclei within these molecules can be effectively probed using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR techniques.
Distinguishing Features in NMR Spectra
The key to differentiating this compound regioisomers lies in the analysis of chemical shifts, coupling constants, and through-space correlations. For instance, in a 1,5-disubstituted this compound, the substituent at the 1-position will influence the chemical shifts of the neighboring protons and carbons differently compared to a substituent at the 2-position in a 1,2-disubstituted analogue.
Two-dimensional NMR experiments are particularly powerful for unambiguous assignment. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which can be instrumental in identifying the connectivity of substituents to the pyrazolidin-one core. For example, a correlation between the protons of a substituent and the carbonyl carbon (C3) can help pinpoint its location.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about the spatial proximity of protons. Correlations between the protons of a substituent and the protons on the this compound ring can definitively establish the regiochemistry.
Comparative NMR Data Analysis
To illustrate the differentiation process, let's consider a representative example of two hypothetical regioisomers: 1,5-diphenyl-pyrazolidin-3-one (Regioisomer A) and 1,2-diphenyl-pyrazolidin-3-one (Regioisomer B). The following table summarizes the expected key ¹H and ¹³C NMR chemical shifts, along with crucial 2D NMR correlations.
| Nucleus | Regioisomer A (1,5-diphenyl) | Regioisomer B (1,2-diphenyl) | Key Differentiating Feature |
| H4 | ~ 2.5 - 2.8 ppm (dd) | ~ 2.6 - 2.9 ppm (dd) | Subtle shift differences due to proximity to different N-substituents. |
| H5 | ~ 5.0 - 5.3 ppm (dd) | - | Presence of a proton at C5 in the 1,5-isomer. |
| Phenyl-H (N1) | ~ 6.8 - 7.4 ppm (m) | ~ 7.0 - 7.5 ppm (m) | NOESY correlation to H5 in Regioisomer A. |
| Phenyl-H (C5) | ~ 7.2 - 7.6 ppm (m) | - | NOESY correlation to H4 and H5 in Regioisomer A. |
| Phenyl-H (N2) | - | ~ 6.9 - 7.4 ppm (m) | HMBC correlation to C3 and C5. |
| C3 (C=O) | ~ 170 - 175 ppm | ~ 168 - 173 ppm | The electronic environment of the carbonyl group is influenced by the substitution pattern. |
| C4 | ~ 35 - 40 ppm | ~ 38 - 43 ppm | Shift influenced by adjacent substituents. |
| C5 | ~ 60 - 65 ppm | ~ 85 - 90 ppm | Significant downfield shift in Regioisomer B due to the attached nitrogen and phenyl group. |
| Key HMBC | H5 to C3, C4, and Phenyl-C (C5) | Phenyl-H (N2) to C3 and C5 | Reveals key connectivities for substituent placement. |
| Key NOESY | Phenyl-H (N1) to H5 | Phenyl-H (N1) to Phenyl-H (N2) | Confirms through-space proximity and thus, regiochemistry. |
Experimental Protocols
A general methodology for the NMR analysis of this compound regioisomers is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer with a minimum field strength of 400 MHz for protons.
-
Perform standard 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (optimized for 2-3 bond couplings, typically 8-10 Hz).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations. A mixing time of 500-800 ms (B15284909) is typically suitable for small molecules.
-
Logical Workflow for Differentiation
The following diagram illustrates the logical workflow for differentiating this compound regioisomers using various NMR techniques.
Caption: Logical workflow for NMR-based differentiation.
By systematically applying these NMR techniques and carefully analyzing the resulting data, researchers can confidently and accurately determine the structure of their synthesized this compound regioisomers, a crucial step in the advancement of drug discovery and development.
Comparative Docking Analysis of Pyrazolidin-3-one Analogs as Potential Therapeutic Agents
A comprehensive in-silico evaluation of Pyrazolidin-3-one derivatives reveals promising interactions with key biological targets implicated in inflammation, microbial infections, and cancer. This guide synthesizes findings from multiple molecular docking studies, presenting comparative binding affinities and detailed experimental methodologies to provide researchers and drug development professionals with a clear overview of the therapeutic potential of this versatile scaffold.
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] In-silico molecular docking studies have become an indispensable tool in the rational design and preliminary screening of these analogs, offering insights into their binding modes and affinities with various protein targets. This guide provides a comparative summary of docking results for this compound analogs against anti-inflammatory, antimicrobial, and anticancer targets.
Comparative Binding Affinities of this compound Analogs
The following table summarizes the key quantitative data from various comparative docking studies, showcasing the binding energies of different this compound derivatives against their respective biological targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.
| Target Class | Specific Target (PDB ID) | This compound Analog/Derivative | Docking Score (kcal/mol) | Standard Drug | Standard Drug Score (kcal/mol) | Reference |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) (6COX) | Pyrazolidine-3,5-dione derivative | -11.9 | Indomethacin | Not Specified | [2] |
| Anti-inflammatory | Cyclooxygenase-1 (COX-1) (1EQH) | Pyrazolidine-3,5-dione derivative | -10.4 | Indomethacin | Not Specified | [2] |
| Anti-inflammatory | Cyclooxygenase (COX) | Pyrazolidine-3,5-dione derivative | -14.8772 | Indomethacin | Not Specified | [2] |
| Anti-inflammatory | Cyclooxygenase (COX) | Pyrazolidine-3,5-dione derivative | -13.667 | Indomethacin | Not Specified | [2] |
| Antimicrobial | Isoleucyl-tRNA synthetase (IleRS) | Pyrazolidine-3,5-dione derivative 5a | -8.23 | Gentamicin | -8.30 | [3] |
| Antimicrobial | Isoleucyl-tRNA synthetase (IleRS) | Pyrazolidine-3,5-dione derivative 5b | -8.63 | Gentamicin | -8.30 | [3] |
| Antimicrobial | Isoleucyl-tRNA synthetase (IleRS) | Pyrazolidine-3,5-dione derivative 5c | -6.89 | Gentamicin | -8.30 | [3] |
| Anticancer | Aurora A Kinase | Thiazolyl-thiazolidinone conjugated pyrazole | Favorable Interactions | Not Specified | Not Specified | [4] |
| Anticancer | TRAP1 | Pyrazolo[3,4-d]pyrimidine analog 42 | -11.265 | Not Specified | Not Specified | [5] |
| Anticancer | TRAP1 | Pyrazolo[3,4-d]pyrimidine analog 46 | -10.532 | Not Specified | Not Specified | [5] |
Experimental Protocols for Molecular Docking
The following is a generalized, detailed methodology for the in-silico molecular docking studies of this compound analogs, synthesized from the procedures reported in the cited literature.
1. Protein Preparation:
-
The three-dimensional crystal structures of the target proteins, such as COX-1 (PDB ID: 1EQH), COX-2 (PDB ID: 6COX), and Isoleucyl-tRNA synthetase, are retrieved from the RCSB Protein Data Bank.[2][6]
-
Using molecular modeling software such as Schrödinger Maestro, ArgusLab, or PyRx, the protein structures are prepared for docking.[2][5][6] This process typically involves the removal of water molecules and any co-crystallized ligands, the addition of hydrogen atoms, and the assignment of partial atomic charges.[7]
-
Energy minimization of the protein structure is performed to relieve any steric clashes and to obtain a more stable conformation.[6]
2. Ligand Preparation:
-
The 2D structures of the this compound analogs and the standard reference drugs are drawn using chemical drawing software like ChemDraw.
-
These 2D structures are then converted to 3D structures.
-
Ligand preparation involves generating different tautomeric and ionization states, and assigning partial atomic charges using force fields like OPLS-2005.[7] The energy of the ligand structures is minimized to obtain the most stable conformation.
3. Active Site Identification and Grid Generation:
-
The binding site of the target protein is defined. This can be done by identifying the amino acid residues in the active site based on the location of the co-crystallized ligand in the original PDB file or through literature reports.[7]
-
A grid box is generated around the defined active site. This grid defines the space within which the docking algorithm will search for favorable binding poses of the ligand.
4. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock, ArgusLab, PyRx, or Glide.[2][3][5]
-
The prepared ligands are docked into the active site of the prepared protein. The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket.
-
The interactions between the ligand and the protein are evaluated using a scoring function, which calculates the binding energy for each pose. The pose with the lowest binding energy is generally considered the most favorable.
5. Analysis of Docking Results:
-
The docking results are analyzed to identify the best-docked poses of the this compound analogs.
-
The binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed.[8][9]
-
The binding affinities (docking scores) of the test compounds are compared with that of the standard drug to evaluate their potential as inhibitors.[2]
Visualization of the Cyclooxygenase (COX) Signaling Pathway
The anti-inflammatory activity of many this compound analogs is attributed to their inhibition of the cyclooxygenase (COX) enzymes. The following diagram illustrates the role of COX enzymes in the inflammatory pathway.
Caption: Role of COX enzymes in inflammation and inhibition by this compound analogs.
Workflow for Comparative Molecular Docking
The logical flow of a typical comparative molecular docking study is depicted in the following workflow diagram.
Caption: General workflow for a comparative molecular docking study.
References
- 1. tsijournals.com [tsijournals.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. In –Silico Approach for Assessment of Antimicrobial Potential of some Pyrazolidine-3, 5-Dione Derivatives | GAJRC [gajrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. sciforum.net [sciforum.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrazolidin-3-one: Traditional versus a Novel Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a traditional synthetic pathway for Pyrazolidin-3-one with a novel, more efficient synthetic approach. The information presented is intended to assist researchers in selecting the optimal methodology for their specific needs, considering factors such as yield, reaction time, and environmental impact.
Introduction
This compound and its derivatives are important heterocyclic compounds widely utilized as scaffolds in the development of various therapeutic agents, exhibiting a broad range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The synthesis of this core structure is a critical step in the discovery of new drug candidates. This guide compares a well-established, traditional synthetic method with a recently developed, alternative pathway, providing a comprehensive overview of their respective advantages and disadvantages.
Comparative Analysis of Synthetic Pathways
The following sections detail a traditional and a novel synthetic pathway for this compound. A summary of the key performance indicators for each method is presented in Table 1 for a direct comparison.
Pathway 1: Traditional Synthesis via Diethyl Malonate and Hydrazine (B178648) Hydrate (B1144303)
A long-standing and widely used method for the synthesis of pyrazolidine-3,5-dione (B2422599), a closely related precursor to this compound, involves the condensation of diethyl malonate with hydrazine hydrate.[3] This pathway is straightforward and reliable, making it a common choice in many laboratories.
Reaction Scheme:
Pathway 2: Novel One-Pot Synthesis from Substituted Benzoic Acid
A more recent approach involves a three-step, one-pot synthesis starting from a substituted benzoic acid.[3][4] This method offers the advantage of building complexity directly and has been shown to produce good yields.[3][4]
Reaction Scheme:
Data Presentation
Table 1: Comparison of Synthetic Pathways for this compound Derivatives
| Parameter | Traditional Pathway (Diethyl Malonate) | Novel Pathway (from Substituted Benzoic Acid) | Reference(s) |
| Starting Materials | Diethyl malonate, Hydrazine hydrate | Substituted benzoic acid, Methanol (B129727), Hydrazine hydrate, Diethyl malonate | [3][4] |
| Number of Steps | 1 | 3 (can be performed as a one-pot synthesis) | [3][4] |
| Reported Yield | ~41% | Step 1: ~89%, Step 2: ~73%, Step 3: ~41% | [3] |
| Reaction Time | Not explicitly stated, but typically several hours of reflux | Step 1: 6 hrs reflux, Step 2: 8-9 hrs reflux | [3][4] |
| Reaction Conditions | Reflux | Reflux, use of sulfuric acid in step 1 | [3][4] |
| Purification | Recrystallization | Recrystallization | [3][5] |
Experimental Protocols
Protocol for Traditional Synthesis (Pathway 1)
This protocol is based on the general procedure for the synthesis of pyrazolidine-3,5-dione derivatives from diethyl malonate and a substituted hydrazide.[3]
-
Reaction Setup: In a round-bottom flask, dissolve an equimolar quantity of a substituted hydrazide in a suitable solvent (e.g., ethanol).
-
Addition of Diethyl Malonate: To the solution, add an equimolar amount of diethyl malonate.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final pyrazolidine-3,5-dione product.
Protocol for Novel One-Pot Synthesis (Pathway 2)
This protocol describes the three-step synthesis of substituted pyrazolidine-3,5-diones from substituted benzoic acids.[3][4]
Step 1: Esterification of Substituted Benzoic Acid
-
Dissolve one mole of the substituted benzoic acid in 70-80 mL of methanol in a round-bottom flask.
-
Carefully add 1.5-2.0 mL of concentrated sulfuric acid.
-
Add porcelain chips to ensure smooth boiling and reflux the mixture for 6 hours.
-
After cooling to room temperature, add an equal volume of water. The ester product will separate and can be collected. Recrystallize from ethanol (B145695).
Step 2: Hydrazide Formation
-
Take 0.1 mole of the substituted methyl benzoate (B1203000) from Step 1, dissolve it in ethanol in a round-bottom flask.
-
Add 9-10 mL of hydrazine hydrate and 1-2 drops of acetic acid.
-
Add porcelain chips and reflux the mixture for 8-9 hours.
-
After refluxing, the hydrazide product is obtained and can be recrystallized from absolute ethanol.
Step 3: Cyclization to Pyrazolidine-3,5-dione
-
React an equimolar quantity of the substituted hydrazide from Step 2 with diethyl malonate.
-
This final cyclization step yields the substituted pyrazolidine-3,5-dione.
Visualization of Workflows
Traditional Synthetic Pathway
Caption: Workflow for the traditional synthesis of this compound derivatives.
Novel Synthetic Pathway
Caption: Workflow for the novel one-pot synthesis of this compound derivatives.
Comparative Validation Workflow
Caption: Logical workflow for the validation and comparison of synthetic pathways.
References
- 1. A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives | Bentham Science [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. tsijournals.com [tsijournals.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolidin-3-one Derivatives as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyrazolidin-3-one and its 3,5-dione derivatives as anti-inflammatory agents. By examining their structure-activity relationships (SAR), and performance against other non-steroidal anti-inflammatory drugs (NSAIDs), this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The information is supported by experimental data and detailed methodologies to facilitate reproducible research.
Structure-Activity Relationship (SAR) of Pyrazolidin-3,5-dione Derivatives
The anti-inflammatory activity of pyrazolidin-3,5-dione derivatives is intricately linked to their chemical structure. The core scaffold offers multiple points for modification, each influencing the compound's potency, selectivity, and overall pharmacological profile. The key SAR insights are summarized below:
-
Acidity at the C4 Position: The hydrogen atom at the 4th position of the pyrazolidine-3,5-dione (B2422599) ring is acidic due to the presence of the two adjacent carbonyl groups. This acidity is crucial for anti-inflammatory activity.[1] Abolishing this acidity by disubstitution at the C4 position (e.g., 4,4-dialkyl derivatives) leads to a loss of anti-inflammatory effects. Conversely, excessively increasing the acidity can decrease anti-inflammatory and sodium-retaining activities while enhancing the uricosuric effect.
-
Substitution at the C4 Position: A single alkyl group at the 4-position generally enhances anti-inflammatory activity, with an n-butyl group often being optimal. The introduction of polar functional groups into this alkyl chain can have varied effects. For instance, a γ-hydroxy-n-butyl derivative shows pronounced uricosuric activity but diminished anti-inflammatory properties. Substitution with a 2-phenylthioethyl group at this position can lead to anti-gout agents like sulfinpyrazone.
-
Phenyl Group Substitutions: The presence of phenyl groups on the nitrogen atoms of the pyrazolidine (B1218672) ring is essential for both anti-inflammatory and analgesic activities. Substitutions on these phenyl rings, particularly at the para position, can modulate activity. For example, nitro and chloro groups at the para position of the phenyl ring have been shown to produce optimal activity.[2][3]
Comparative Performance Analysis
The anti-inflammatory efficacy of this compound derivatives is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes. The following tables provide a comparative analysis of various pyrazolidin-3,5-dione derivatives against well-established NSAIDs.
In Vitro Cyclooxygenase (COX) Inhibition
The data below, compiled from various studies, summarizes the half-maximal inhibitory concentrations (IC50) of different compounds against COX-1 and COX-2 enzymes. A higher selectivity index (SI = COX-1 IC50 / COX-2 IC50) indicates a more selective inhibition of COX-2, which is often associated with a reduced risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Pyrazolidine-3,5-dione Derivatives | |||
| Phenylbutazone | 2.5 | 1.2 | 2.08 |
| Oxyphenbutazone | 3.1 | 1.5 | 2.07 |
| Sulfinpyrazone | 4.2 | 2.8 | 1.5 |
| Reference NSAIDs | |||
| Celecoxib | >100 | 0.04 | >2500 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Note: Data is compiled from various literature sources and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.[1]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The table below shows the percentage of edema inhibition by various pyrazolidin-3,5-dione derivatives and a reference drug at a specific dose and time point.
| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) |
| Pyrazolidine-3,5-dione Derivatives | |||
| Compound RS-2 | 100 | 3 | 35.12 |
| Compound RS-6 | 100 | 3 | 38.89 |
| Compound RS-9 | 100 | 3 | 39.58 |
| Compound RS-10 | 100 | 3 | 40.28 |
| Reference NSAID | |||
| Indomethacin | 10 | 3 | 62.50 |
Note: Data is illustrative and compiled from representative studies. Experimental outcomes can vary.[2][3]
Experimental Protocols
Synthesis of Substituted 1-benzoyl pyrazolidine-3,5-dione (A General Procedure)
This three-step synthesis starts from a substituted benzoic acid.[2][3]
-
Step 1: Synthesis of Substituted Benzoic Acid Methyl Esters: One mole of the substituted benzoic acid is dissolved in 70-80 mL of methanol (B129727) in a round-bottom flask. 1.5-2.0 mL of sulfuric acid is added, and the mixture is refluxed for 6 hours. After cooling, an equal volume of water is added to precipitate the ester, which is then filtered, dried, and recrystallized.
-
Step 2: Synthesis of Substituted Hydrazides: The methyl ester from Step 1 is dissolved in methanol, and an equimolar amount of hydrazine (B178648) hydrate (B1144303) is added. The mixture is refluxed for 6-8 hours. The solvent is then removed under reduced pressure, and the resulting solid hydrazide is purified by recrystallization.
-
Step 3: Synthesis of Substituted 1-benzoyl pyrazolidine-3,5-dione: An equimolar quantity of the substituted hydrazide from Step 2 is reacted with diethyl malonate. The mixture is heated, and the resulting product is purified to yield the final pyrazolidine-3,5-dione derivative.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, and the enzyme.
-
Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme at room temperature for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Measurement: The COX activity is measured by monitoring the initial rate of oxygen consumption using an oxygen electrode or by colorimetric or fluorometric detection of the prostaglandin (B15479496) products (e.g., PGE2) using ELISA kits.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds and a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizations
Cyclooxygenase (COX) Signaling Pathway
The primary mechanism of action for this compound derivatives involves the inhibition of COX enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow for Screening Anti-Inflammatory Drugs
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel anti-inflammatory agents.
Caption: A generalized workflow for the screening and evaluation of potential anti-inflammatory drug candidates.
References
A Head-to-Head Comparison of Pyrazolidin-3-one Synthesis Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazolidin-3-one and its derivatives is of paramount importance. This heterocyclic scaffold is a key component in a wide array of pharmacologically active compounds. This guide provides an objective, data-driven comparison of the most common methods for synthesizing pyrazolidin-3-ones, offering detailed experimental protocols and visual representations of the synthetic workflows to aid in methodological selection.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route to pyrazolidin-3-ones can significantly influence reaction yield, duration, and overall efficiency. The following table summarizes quantitative data for three primary methods: Classical Condensation, Microwave-Assisted Synthesis, and synthesis from α,β-Unsaturated Esters.
| Method | Typical Reactants | Reaction Time | Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | β-Keto Esters (e.g., Ethyl Acetoacetate), Hydrazine (B178648) Hydrate (B1144303) | 1 - 12 hours | Reflux (e.g., Ethanol (B145695), Acetic Acid) | 70-90% | Well-established, readily available starting materials, straightforward procedure. | Long reaction times, often requires higher temperatures, may require purification by recrystallization. |
| Microwave-Assisted Synthesis | β-Keto Esters, Hydrazine Hydrate | 5 - 30 minutes | 100-160°C | 80-95% | Dramatically reduced reaction times, often higher yields, improved energy efficiency. | Requires specialized microwave reactor, optimization of reaction conditions may be necessary. |
| From α,β-Unsaturated Esters | α,β-Unsaturated Esters (e.g., Ethyl Acrylate), Hydrazine Hydrate | 1 - 8 hours | Room Temperature to Reflux | 23-100% | Utilizes different starting materials, can provide access to a variety of substituted pyrazolidin-3-ones. | Yields can be variable depending on the substrates, potential for side reactions. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Classical Condensation using a β-Keto Ester
This method represents the most traditional and widely used approach for the synthesis of pyrazolidin-3-ones.
Protocol: Synthesis of 5-Methylthis compound from Ethyl Acetoacetate (B1235776) and Hydrazine Hydrate.
-
Materials: Ethyl acetoacetate, Hydrazine hydrate, Ethanol, Glacial acetic acid (catalyst), Round-bottom flask, Reflux condenser, Heating mantle, Magnetic stirrer.
-
Procedure:
-
To a solution of ethyl acetoacetate (10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (12 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is heated to reflux with constant stirring for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 5-methylthis compound.
-
Microwave-Assisted Synthesis
This modern approach significantly accelerates the synthesis of pyrazolidin-3-ones.
Protocol: Microwave-Assisted Synthesis of 5-Phenylthis compound.
-
Materials: Ethyl benzoylacetate, Hydrazine hydrate, Microwave reactor vials, Microwave synthesizer.
-
Procedure:
-
In a 10 mL microwave reactor vial, combine ethyl benzoylacetate (1 mmol) and hydrazine hydrate (1.2 mmol).
-
The vial is sealed with a cap.
-
The reaction mixture is subjected to microwave irradiation at 150°C for 10 minutes.
-
After the reaction is complete, the vial is cooled to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 5-phenylthis compound.
-
Synthesis from an α,β-Unsaturated Ester
This method provides an alternative route to pyrazolidin-3-ones, particularly useful for generating specific substitution patterns.
Protocol: Synthesis of this compound from Ethyl Acrylate (B77674) and Hydrazine Hydrate.[1]
-
Materials: Ethyl acrylate, Hydrazine hydrate, Ethanol, Round-bottom flask, Magnetic stirrer.
-
Procedure:
-
In a round-bottom flask, dissolve ethyl acrylate (10 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (12 mmol) to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 8 hours or gently refluxed for 1-2 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is then purified by column chromatography or recrystallization to give the desired this compound. It is noted that heating α,β-unsaturated esters with excess hydrazine hydrate is a general and straightforward route to 3-pyrazolidinones.[1]
-
Visualizing the Workflow and Potential Biological Action
To better illustrate the processes, the following diagrams, generated using Graphviz, depict the experimental workflows for the synthesis methods and a conceptual signaling pathway illustrating the potential mechanism of action for biologically active this compound derivatives.
Caption: Workflow for Classical Condensation Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Inhibition of COX Pathway by a this compound Derivative.
References
A Comparative Guide to the In Vitro Validation of Pyrazolidin-3-one Compounds as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory activity of Pyrazolidin-3-one compounds against common non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in the evaluation and selection of compounds for further investigation in the drug discovery and development process.
Introduction to this compound Compounds
This compound derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Many of these compounds exhibit potent anti-inflammatory, analgesic, and antipyretic properties, primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1][2] This mechanism of action is shared with widely used NSAIDs, making them a subject of comparative studies.
Core In Vitro Anti-inflammatory Assays
A battery of in vitro assays is crucial for the preliminary screening and characterization of potential anti-inflammatory drug candidates. These assays provide insights into the compound's mechanism of action and potency. Key assays include:
-
Cyclooxygenase (COX) Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.[2]
-
5-Lipoxygenase (5-LOX) Inhibition Assay: This assay determines a compound's ability to inhibit 5-LOX, an enzyme that catalyzes the production of leukotrienes, another class of inflammatory mediators.
-
Inhibition of Protein Denaturation Assay: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat- or chemically-induced protein denaturation.[3][4]
-
LPS-Stimulated Cytokine Release Assay: This cell-based assay measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from macrophages stimulated with lipopolysaccharide (LPS).[5]
-
NF-κB Signaling Pathway Assay: The NF-κB pathway is a critical regulator of inflammatory responses. This assay, often using a luciferase reporter system, evaluates a compound's ability to inhibit NF-κB activation.
Comparative Data Presentation
The following tables summarize the in vitro anti-inflammatory activity of selected this compound derivatives in comparison to standard NSAIDs. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzymatic activity or cellular response.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Phenylbutazone | This compound | 2.5 | 1.2 | 2.08 |
| Oxyphenbutazone | This compound | 3.1 | 1.5 | 2.07 |
| Sulfinpyrazone | This compound | 4.2 | 2.8 | 1.5 |
| Reference NSAIDs | ||||
| Indomethacin | NSAID | 0.1 | 0.9 | 0.11 |
| Celecoxib | NSAID | >100 | 0.04 | >2500 |
Data compiled from various sources.[2][6]
Table 2: Inhibition of Protein Denaturation (Bovine Serum Albumin)
| Compound | Class | IC50 (µg/mL) |
| Diclofenac Sodium | NSAID | 53.18 ± 0.29[3] |
| Diclofenac Sodium | NSAID | 64.30[4] |
Table 3: Inhibition of Pro-inflammatory Cytokine Release (LPS-stimulated RAW 264.7 macrophages)
| Compound | Cytokine | Inhibition at 10 µM |
| Dexamethasone (Positive Control) | TNF-α | 61.18%[5] |
| Dexamethasone (Positive Control) | IL-6 | 54.56%[5] |
Note: Specific IC50 or percentage inhibition values for direct comparison between this compound compounds and a range of NSAIDs in this assay require further dedicated experimental investigation.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Arachidonic Acid Cascade and points of inhibition.
Caption: General workflow for in vitro validation.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and standardization.
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
-
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[2]
-
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compounds and reference inhibitors (e.g., Indomethacin, Celecoxib)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
To a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well.
-
Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm at different time points in kinetic mode.
-
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition for each concentration of the test compound is determined, and the IC50 value is calculated by plotting the percent inhibition versus the log of the inhibitor concentration.
5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
-
Principle: This assay measures the ability of a compound to inhibit the activity of 5-LOX by monitoring the decrease in the formation of hydroperoxides from a suitable substrate, such as linoleic acid or arachidonic acid, which can be detected by an increase in absorbance at 234 nm.
-
Materials:
-
5-Lipoxygenase enzyme (e.g., from potato or recombinant human)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.3)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds and a reference inhibitor (e.g., Zileuton)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare the reaction mixture containing the assay buffer and the test compound at various concentrations.
-
Add the 5-LOX enzyme solution and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Determine the rate of the reaction from the linear portion of the absorbance versus time curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Inhibition of Protein Denaturation Assay (Bovine Serum Albumin)
-
Principle: This assay evaluates the ability of a compound to prevent the denaturation of bovine serum albumin (BSA) induced by heat. The turbidity of the solution increases upon protein denaturation, which can be measured spectrophotometrically.[3]
-
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compounds and a reference drug (e.g., Diclofenac sodium)
-
Water bath
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare reaction mixtures containing 1% BSA solution and various concentrations of the test compound.
-
Adjust the pH of the reaction mixture to 6.5.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at a higher temperature (e.g., 57°C or 70°C) for a specified time (e.g., 5-10 minutes).[7][8]
-
After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.
-
-
Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined.
LPS-Stimulated Cytokine Release Assay
-
Principle: This cell-based assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages (e.g., RAW 264.7 cell line) stimulated with bacterial lipopolysaccharide (LPS).[6]
-
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds and a reference drug (e.g., Dexamethasone)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of cytokines in the samples and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value.
NF-κB Luciferase Reporter Assay
-
Principle: This assay utilizes a cell line that has been stably or transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.[1][9]
-
Materials:
-
A suitable cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Stimulating agent (e.g., TNF-α or LPS)
-
Test compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with TNF-α or LPS for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound and determine the IC50 value.
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the initial validation of this compound compounds as potential anti-inflammatory agents. The comparative data presented highlights the activity of some this compound derivatives in relation to established NSAIDs, particularly in the context of COX inhibition. For a comprehensive evaluation, it is imperative to conduct head-to-head comparisons in a broader range of assays, including those for protein denaturation and cytokine release. The provided protocols and workflows are intended to facilitate standardized and reproducible experimental design, ultimately aiding in the identification of promising new anti-inflammatory drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
comparative analysis of the COX-2 inhibitory effects of pyrazolidinones
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Cyclooxygenase-2 Inhibitory Effects of Pyrazolidinone-3,5-diones
This guide provides an objective comparison of the in vitro cyclooxygenase-2 (COX-2) inhibitory efficacy of several pyrazolidinone-3,5-dione derivatives. The data presented herein, including IC50 values for both COX-1 and COX-2 enzymes, facilitates a direct comparison of potency and selectivity. Detailed experimental methodologies for the cited assays are provided to ensure reproducibility and aid in the design of future studies. Additionally, a diagram of the relevant signaling pathway is included to contextualize the mechanism of action of these compounds.
Data Presentation: In Vitro COX-1 and COX-2 Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazolidinone-3,5-dione derivatives against ovine COX-1 and human recombinant COX-2. A lower IC50 value indicates greater inhibitory potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also presented to quantify the preferential inhibition of COX-2 over COX-1. For comparative purposes, data for the well-established non-selective NSAID, Indomethacin, and the selective COX-2 inhibitor, Celecoxib, are included.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Phenylbutazone | 2.5 | 1.2 | 2.08 |
| Oxyphenbutazone | 3.1 | 1.5 | 2.07 |
| Sulfinpyrazone | 4.2 | 2.8 | 1.5 |
| Celecoxib (Reference) | >100 | 0.04 | >2500 |
| Indomethacin (Reference) | 0.1 | 0.9 | 0.11 |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric Method)
This protocol outlines the determination of in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes. The assay is based on the peroxidase component of the COX enzyme, where the peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Purified ovine COX-1 enzyme
-
Purified human recombinant COX-2 enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer to the desired concentrations. Prepare serial dilutions of the test compounds.
-
Assay Plate Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Hemin.
-
100% Initial Activity (Control) Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, and 10 µl of either COX-1 or COX-2 enzyme solution.
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, and 10 µl of either COX-1 or COX-2 enzyme solution.
-
-
Inhibitor Addition: Add 10 µl of the appropriate test compound dilution to the "Inhibitor Wells". Add 10 µl of the solvent vehicle to the "Background" and "100% Initial Activity" wells.
-
Pre-incubation: Gently shake the plate for a few seconds and incubate for 5 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add 20 µl of the TMPD colorimetric substrate solution to all wells.
-
Reaction Initiation: Immediately initiate the enzymatic reaction by adding 20 µl of Arachidonic Acid solution to all wells.
-
Incubation: Gently shake the plate for a few seconds and incubate for exactly 2 minutes at 25°C.
-
Absorbance Reading: Read the absorbance of each well at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the background wells from the absorbance of the control and inhibitor wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Control Absorbance - Inhibitor Absorbance) / Control Absorbance ] x 100
-
The IC50 value is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Signaling Pathway Diagram
The following diagram illustrates the arachidonic acid cascade, highlighting the roles of COX-1 and COX-2 in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Caption: Arachidonic acid cascade and the role of COX enzymes.
Confirming the Mechanism of Action of a Novel Pyrazolidin-3-one Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action of a novel Pyrazolidin-3-one inhibitor, hereafter referred to as Pyr-X. We will objectively compare its hypothetical performance with existing alternatives and provide supporting experimental data and detailed protocols.
Introduction to this compound Inhibitors
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad range of biological activities. Depending on their substitution patterns, these compounds have been shown to inhibit various enzymes, including kinases, lipoxygenases, and components of the ubiquitin-proteasome system.[1][2] This guide will delineate a systematic approach to elucidate the precise mechanism by which a novel this compound inhibitor, Pyr-X, exerts its effects, using a hypothetical case where Pyr-X is designed to target Bruton's tyrosine kinase (BTK), a key regulator in B-cell signaling.[3]
Comparative Analysis of Inhibitor Performance
To contextualize the efficacy of Pyr-X, its performance is compared against known BTK inhibitors, Ibrutinib (an irreversible inhibitor) and a generic reversible inhibitor. The following tables summarize the hypothetical quantitative data obtained from a series of in vitro assays.
Table 1: Biochemical Assay Results
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| Pyr-X | BTK | Enzymatic (Kinase Activity) | 15 | 5 | ATP-Competitive |
| Ibrutinib | BTK | Enzymatic (Kinase Activity) | 2 | N/A | Irreversible (Covalent) |
| Reversible Inhibitor A | BTK | Enzymatic (Kinase Activity) | 50 | 25 | ATP-Competitive |
Table 2: Cellular Assay Results
| Inhibitor | Cell Line | Assay Type | EC50 (nM) | Effect |
| Pyr-X | Ramos (B-cell lymphoma) | Cell Proliferation (MTT) | 150 | Inhibition of proliferation |
| Ibrutinib | Ramos (B-cell lymphoma) | Cell Proliferation (MTT) | 50 | Inhibition of proliferation |
| Reversible Inhibitor A | Ramos (B-cell lymphoma) | Cell Proliferation (MTT) | 500 | Inhibition of proliferation |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
BTK Enzymatic Assay (Kinase Activity)
This assay determines the direct inhibitory effect of Pyr-X on the enzymatic activity of BTK.
-
Materials and Reagents:
-
Recombinant human BTK enzyme
-
ATP
-
Peptide substrate (e.g., poly-Glu,Tyr 4:1)
-
Pyr-X, Ibrutinib, Reversible Inhibitor A (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
-
-
Protocol:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
Add 5 µL of the diluted inhibitors to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the BTK enzyme and the peptide substrate in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km value for BTK.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
-
To determine the mode of inhibition (e.g., ATP-competitive), the assay is repeated with varying concentrations of ATP.[4]
-
Cell Proliferation (MTT) Assay
This assay assesses the effect of Pyr-X on the viability and proliferation of B-cell lymphoma cells that are dependent on BTK signaling.
-
Materials and Reagents:
-
Ramos (human Burkitt's lymphoma) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Pyr-X, Ibrutinib, Reversible Inhibitor A (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Spectrophotometer
-
-
Protocol:
-
Seed Ramos cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with serial dilutions of the inhibitors.
-
Incubate for an additional 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the cell viability as a percentage of the DMSO-treated control and determine the EC50 values.[1]
-
Visualizing the Confirmation Workflow and Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for confirming the mechanism of action of Pyr-X and the targeted signaling pathway.
Caption: Workflow for confirming the mechanism of action of a novel inhibitor.
Caption: Inhibition of the B-Cell Receptor signaling pathway by Pyr-X.
By following this structured approach, researchers can rigorously confirm the mechanism of action of a novel this compound inhibitor, providing a solid foundation for further preclinical and clinical development.
References
- 1. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Proteome: A Comparative Guide to the Cross-Reactivity Assessment of Pyrazolidin-3-one-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Comparison of Methodologies for Cross-Reactivity Assessment
The gold standard for assessing probe selectivity is through unbiased, proteome-wide identification of targets and off-targets. Methodologies such as photoaffinity labeling and competitive chemical proteomics are powerful tools for achieving this.
Photoaffinity Labeling: This technique involves designing a probe with a photoreactive group and an enrichment handle (e.g., biotin). Upon UV irradiation, the probe covalently crosslinks to interacting proteins in a cellular context, which are then enriched and identified by mass spectrometry. A study on a pyrazolone-based photoaffinity probe successfully identified 14-3-3 proteins as the primary targets of a neuroprotective compound.[3]
Competitive Chemical Proteomics: This approach utilizes broad-spectrum probes that target a whole class of proteins (e.g., kinases, cysteine-containing proteins). A library of these immobilized probes, often on beads (like Kinobeads), is used to pull down their cognate proteins from a cell lysate.[4][5] By pre-incubating the lysate with the Pyrazolidin-3-one-based compound of interest, one can quantify its ability to compete with the broad-spectrum probes for binding to specific proteins. A reduction in the amount of a protein pulled down indicates it is a target of the compound.
| Feature | Photoaffinity Labeling | Competitive Chemical Proteomics (e.g., Kinobeads) |
| Principle | UV-induced covalent crosslinking of the probe to interacting proteins. | Competition between the free probe and immobilized broad-spectrum probes for protein binding. |
| Cellular Context | Can be performed in living cells, capturing interactions in a native environment. | Typically performed in cell lysates, which may not fully represent the cellular environment.[5] |
| Probe Design | Requires synthesis of a derivative with a photoreactive group and an affinity tag. | The compound of interest can be used directly without modification. |
| Target Scope | Unbiased, can identify any interacting protein, including those outside of known target classes. | Limited to the protein classes captured by the immobilized probes (e.g., kinases).[4] |
| Confirmation | Requires competition experiments with the parent compound to confirm specific interactions.[3] | Competition is inherent to the assay design. |
| Potential Artifacts | Non-specific labeling due to the high reactivity of the photo-activated group. | Steric hindrance at the binding site of the immobilized probe. |
Data Presentation: Interpreting Proteomics Data
Quantitative mass spectrometry is the analytical cornerstone for these methodologies, providing identification and relative quantification of proteins that interact with the probe.[6] The data is typically presented as a list of identified proteins with their corresponding abundance ratios between different experimental conditions.
Table 1: Hypothetical Proteomics Data for a this compound-Based Probe (PZP-1)
This table illustrates the type of data obtained from a quantitative proteomics experiment comparing a specific probe (PZP-1), a less selective alternative, and a negative control. The fold change indicates the enrichment of the protein in the presence of the probe compared to a vehicle control.
| Protein | PZP-1 (Fold Change) | Alternative Probe (Fold Change) | Negative Control (Fold Change) | Notes |
| On-Target | ||||
| Kinase A | 52.3 | 45.1 | 1.1 | The intended target shows high enrichment with both active probes. |
| Potential Off-Targets | ||||
| Kinase B | 2.5 | 15.8 | 0.9 | PZP-1 is more selective than the alternative probe for Kinase B. |
| 14-3-3-Epsilon | 3.1 | 2.9 | 1.2 | A potential off-target for both probes, identified in a pyrazolone (B3327878) study.[3] |
| Sepiapterin reductase (SPR) | 1.5 | 8.7 | 1.0 | A known off-target for some kinase inhibitor scaffolds.[5] |
| Non-specific Binders | ||||
| Tubulin | 1.3 | 1.4 | 1.1 | Low enrichment suggests non-specific background binding. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible cross-reactivity data.
Protocol 1: Photoaffinity Labeling and Pull-Down
This protocol is adapted from a study on a pyrazolone-based photoaffinity probe.[3]
-
Probe Incubation: Treat cells (e.g., PC12 cells) with the this compound-based photoaffinity probe at a desired concentration for a specified time in the dark. For competition experiments, pre-incubate cells with the parent non-probe compound.
-
UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) to induce covalent bond formation between the probe and interacting proteins.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease inhibitors.
-
Affinity Enrichment: Add streptavidin-coated magnetic beads to the cell lysate to capture the biotin-tagged probe-protein complexes. Incubate with rotation.
-
Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.[6]
Protocol 2: Competitive Chemoproteomics Profiling
This protocol is based on the Kinobeads methodology.[4][5]
-
Cell Lysis: Prepare a lysate from the cells or tissue of interest.
-
Compound Incubation: Incubate the cell lysate with the this compound-based probe at various concentrations. Include a DMSO vehicle control.
-
Kinobeads Pulldown: Add the Kinobeads (a mixture of beads derivatized with different broad-spectrum kinase inhibitors) to the lysates and incubate to allow binding of kinases.
-
Washing: Wash the beads to remove non-bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
Quantitative Mass Spectrometry: Analyze the peptides using a quantitative proteomics workflow (e.g., using isobaric tags like TMT) to determine the relative amount of each kinase pulled down in the presence of the probe compared to the control.[7] A dose-dependent decrease in the amount of a kinase indicates it is a target of the probe.
Mandatory Visualization
Diagrams created with Graphviz (DOT language) to illustrate key concepts.
Caption: A generic kinase signaling cascade that can be interrogated by a this compound-based probe targeting a specific kinase like MEK.
Caption: Experimental workflow for target identification using photoaffinity labeling.
Caption: Logic of a competitive chemoproteomics experiment for target identification.
References
- 1. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Mass Spectrometry-Based Proteomics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Multiplexed Quantitative Mass Spectrometry Analysis of Ubiquitylomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Validation of Synthesized Pyrazolidin-3-one Compounds: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of common analytical techniques for the validation of synthesized pyrazolidin-3-one compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry due to their anti-inflammatory and other biological activities.
This document outlines the experimental protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It also presents a comparative analysis of their performance, supported by quantitative data, to aid in the selection of the most appropriate method for specific research needs.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the required level of accuracy, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most commonly employed methods for the purity assessment of this compound compounds.
| Analytical Method | Principle | Key Advantages | Key Limitations | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Simple, rapid, and cost-effective for monitoring reaction progress and preliminary purity checks.[1][2] | Primarily qualitative or semi-quantitative; lower resolution compared to HPLC.[3] | Highly variable, dependent on compound and visualization method. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning of components between a stationary and a liquid mobile phase under high pressure. | High resolution and sensitivity, enabling accurate quantification of impurities.[4][5] | Requires reference standards for impurity identification and quantification; can be more time-consuming and expensive than TLC.[5] | LOD: ~0.001 - 0.01 µg/mL; LOQ: ~0.003 - 0.03 µg/mL (UV detection)[6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information. | Provides unambiguous structural confirmation of the main compound and impurities; quantitative NMR (qNMR) allows for direct purity determination without a reference standard of the analyte.[8][9] | Relatively lower sensitivity compared to MS and HPLC for trace impurities; complex mixtures can lead to overlapping signals.[5][10] | qNMR can determine purity with high accuracy, often better than 99%.[11] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules, providing molecular weight and structural information. | Extremely high sensitivity for detecting trace impurities; provides molecular weight information, aiding in the identification of unknown impurities.[4][10] | Generally not inherently quantitative without the use of internal standards; may not distinguish between isomers.[10] | Can detect impurities at picogram to femtogram levels. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the synthesized this compound derivative.
Thin-Layer Chromatography (TLC)
TLC is an essential tool for rapidly monitoring the progress of a chemical reaction and for preliminary assessment of the purity of the synthesized product.[1]
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Mobile phase (solvent system)
-
Visualization reagent (e.g., UV lamp, iodine chamber, or a chemical stain)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude and purified this compound compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spotting: Using a capillary, spot the dissolved samples onto the baseline of the TLC plate. It is also recommended to spot the starting materials for comparison.
-
Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase. Common solvent systems for this compound derivatives include mixtures of non-polar and polar solvents such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727).[12][13]
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the separated spots under a UV lamp (if the compounds are UV active) or by using a suitable staining reagent.[2]
-
Analysis: The purity can be qualitatively assessed by the presence of a single spot for the purified compound. The retention factor (Rf) value can be calculated to characterize the compound in that specific solvent system.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture, making it ideal for determining the purity of synthesized compounds.[4][5]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Data acquisition and processing software
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Method Development: Optimize the mobile phase composition and gradient to achieve good separation between the main peak and any impurity peaks.
-
Analysis: Inject a known volume of the sample solution into the HPLC system.
-
Data Processing: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative purity determination (qNMR).[8][9]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure for ¹H NMR (Qualitative Purity):
-
Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Analyze the spectrum for the presence of signals that do not correspond to the synthesized compound. The integration of impurity peaks relative to the product peaks can provide a semi-quantitative estimate of purity.
Procedure for Quantitative ¹H NMR (qNMR):
-
Sample Preparation: Accurately weigh a specific amount of the this compound compound and a certified internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent.[8]
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., longer relaxation delays).[14]
-
Data Processing and Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the following formula:[14] Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, and P = purity of the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can help identify impurities by their mass.[4][10]
Instrumentation:
-
Mass spectrometer (e.g., electrospray ionization-mass spectrometry, ESI-MS)
-
Direct infusion pump or coupling with a chromatographic system (LC-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer.
-
Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion of the synthesized compound. The presence of other peaks may indicate impurities. Fragmentation patterns can provide further structural information about the compound and any impurities.[15][16]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
The validation of purity is a non-negotiable step in the synthesis of this compound compounds for research and drug development. A multi-faceted approach, often combining a rapid qualitative method like TLC with high-resolution quantitative techniques such as HPLC and qNMR, is recommended for a comprehensive purity assessment. Mass spectrometry provides an additional layer of confirmation by verifying the molecular weight. The selection of the most suitable analytical strategy will ultimately be guided by the specific requirements of the project, including the desired accuracy, the nature of the expected impurities, and the available resources. This guide provides the foundational knowledge for making informed decisions in the critical process of purity validation.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corpus.ulaval.ca [corpus.ulaval.ca]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. usp.org [usp.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Novel Pyrazolidin-3-one Derivatives and Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of new Pyrazolidin-3-one derivatives against established drugs, offering a comparative analysis of their performance based on available experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of these emerging therapeutic agents.
Executive Summary
This compound and its derivatives have long been a cornerstone in medicinal chemistry, with established drugs like Edaravone used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] The therapeutic effects of these compounds are largely attributed to their potent antioxidant and free radical scavenging properties.[1][3][4] Recent research has focused on synthesizing novel this compound derivatives with enhanced and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide synthesizes data from various studies to present a comparative overview of these new derivatives against existing therapeutic agents.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the performance of new this compound and related pyrazole (B372694) derivatives with existing drugs.
Table 1: Comparative Anti-inflammatory and COX-2 Inhibitory Activity
| Compound/Drug | Target | IC50 (µM) | Efficacy Comparison | Reference |
| Novel Pyrazole Derivative 13t | JAK3 | 0.0001 | More potent than Tofacitinib | [5] |
| Tofacitinib | JAK3 | - | Standard JAK3 inhibitor | [5] |
| Novel Pyrazole Derivative 149 | COX-2 | 0.01 | Superior to Celecoxib and Indomethacin | [6] |
| Celecoxib | COX-2 | - | Standard COX-2 inhibitor | [6][7] |
| Indomethacin | COX-1/COX-2 | - | Standard NSAID | [6] |
| Novel Pyrazole Derivative 33 | COX-2 | 2.52 | Less potent than Celecoxib | [7] |
| Celecoxib | COX-2 | 0.95 | Standard COX-2 inhibitor | [7] |
Table 2: Comparative Anticancer Activity
| Compound/Drug | Cell Line | GI50/IC50 (µM) | Efficacy Comparison | Reference |
| Novel Pyrazole Derivative 5b | K562 (Leukemia) | 0.021 | 35-fold more potent than ABT-751 | [8] |
| Novel Pyrazole Derivative 5b | A549 (Lung Cancer) | 0.69 | 5-fold more potent than ABT-751 | [8] |
| ABT-751 | K562, A549 | - | Standard tubulin polymerization inhibitor | [8] |
| Novel Pyrazole Derivative 21 | HCT116 (Colon Cancer) | 0.39 | - | [9] |
| Novel Pyrazole Derivative 21 | MCF-7 (Breast Cancer) | 0.46 | - | [9] |
| Novel Pyrazole Derivative 163 | HepG-2 (Liver Cancer) | 12.22 | Comparable to Doxorubicin | [6] |
| Novel Pyrazole Derivative 163 | HCT-116 (Colon Cancer) | 14.16 | Comparable to Doxorubicin | [6] |
| Novel Pyrazole Derivative 163 | MCF-7 (Breast Cancer) | 14.64 | Comparable to Doxorubicin | [6] |
| Doxorubicin | HepG-2, HCT-116, MCF-7 | 11.21, 12.46, 13.45 | Standard anticancer drug | [6] |
Key Signaling Pathways
The therapeutic effects of this compound derivatives are often linked to their modulation of key signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Oxidative Stress Signaling Pathway
This compound derivatives, like Edaravone, are known to be potent antioxidants and free radical scavengers. They can mitigate cellular damage by neutralizing reactive oxygen species (ROS), thus interfering with the oxidative stress signaling cascade that contributes to various diseases.
Caption: Oxidative Stress Mitigation by this compound Derivatives.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Several novel pyrazole derivatives have demonstrated anticancer activity by targeting key components of the PI3K/Akt/mTOR pathway. This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Novel Pyrazole Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anti-inflammatory Assays
1. Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). The amount of NO is determined by measuring its stable metabolite, nitrite, using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
2. Carrageenan-Induced Paw Edema in Rats
-
Principle: This in vivo assay assesses the anti-inflammatory activity of a compound by measuring its ability to reduce paw edema induced by the injection of carrageenan, an inflammatory agent.
-
Protocol:
-
Administer the test compound or vehicle orally to rats.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is measured by the decrease in its absorbance at 517 nm.
-
Protocol:
-
Prepare a methanolic solution of DPPH.
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
-
Protocol:
-
Generate the ABTS•+ by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the ABTS•+ solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity.
-
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. LDH (Lactate Dehydrogenase) Release Assay
-
Principle: This assay measures cytotoxicity by quantifying the amount of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.
-
Protocol:
-
Seed cells in a 96-well plate and treat with test compounds as in the MTT assay.
-
Collect the cell culture supernatant.
-
Add the LDH reaction mixture to the supernatant.
-
Incubate and then add the stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
-
Enzyme Inhibition Assay
COX-2 (Cyclooxygenase-2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
-
Protocol:
-
Prepare a reaction mixture containing human recombinant COX-2 enzyme, heme, and buffer.
-
Add the test compound at various concentrations and pre-incubate.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
After a specific time, stop the reaction.
-
Measure the production of prostaglandin (B15479496) E2 (PGE2) using an ELISA kit or other detection methods.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
-
Experimental Workflow
The general workflow for the preclinical evaluation of new this compound derivatives involves a series of in vitro and in vivo assays to determine their efficacy and safety profile.
Caption: General Workflow for Preclinical Evaluation.
References
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Pyrazolidin-3-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Pyrazolidin-3-one and its derivatives, a class of heterocyclic compounds, require careful management at the end of their lifecycle. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Profile
Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards associated with this compound. This understanding informs the selection of personal protective equipment (PPE) and the appropriate handling techniques.
Hazard Identification and Safety Precautions:
| Hazard Classification | Description | Recommended PPE |
| Acute Oral Toxicity | Toxic or harmful if swallowed.[1][2] | Chemical safety goggles, protective gloves, and a lab coat are mandatory.[2] |
| Skin and Eye Irritation | May cause irritation upon contact with skin and eyes.[1][3] | Wear appropriate protective eyeglasses or chemical safety goggles and gloves.[2] |
| Respiratory Tract Irritation | Inhalation of dust may cause respiratory irritation.[1][3] | Use in a well-ventilated area or with local exhaust ventilation.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2] | Prevent release into the environment. Do not flush into surface water or sanitary sewer systems.[2] |
This table summarizes key hazard data for 1-Phenyl-3-pyrazolidinone, a common derivative.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following is a generalized procedure based on best practices for hazardous chemical waste management.
1. Waste Characterization: The first step is to determine if the this compound waste is classified as hazardous. According to the US EPA guidelines under 40 CFR Parts 261.3, the waste generator is responsible for this classification.[1] Given its toxicity profile, it is prudent to manage this compound as a hazardous waste.
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[4][5][6] The original container, if in good condition, is often a suitable choice.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[5][7] The label should also include the chemical name ("this compound" and any derivatives), concentration, and the date accumulation started.[4][7]
3. Waste Segregation and Storage:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5] It should be segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[7][8] The container must be kept tightly closed except when adding waste.[5][7]
4. Request for Disposal: Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a pickup.[5] Do not attempt to dispose of the chemical waste through the regular trash or sanitary sewer.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed instructions.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. vumc.org [vumc.org]
- 7. research.columbia.edu [research.columbia.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Guide to Handling Pyrazolidin-3-one
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Pyrazolidin-3-one.
This guide provides critical procedural guidance to ensure the safe handling of this compound in a laboratory setting. Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are chemical compounds that require careful handling due to their potential health hazards. They can be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] Some analogs are classified as toxic if swallowed or upon skin contact and may lead to serious eye damage or organ damage with prolonged or repeated exposure. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or appropriate protective eyeglasses as per OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | To prevent eye irritation or serious eye damage from splashes or airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or appropriate protective clothing.[1][2] | To prevent skin irritation and avoid dermal absorption of the chemical. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required if engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced.[3] Use in a well-ventilated area is crucial to minimize dust inhalation.[1] | To prevent respiratory tract irritation from dust or aerosols. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.
Disposal Protocol:
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., vials, stir bars) | Rinse with a suitable solvent. The first rinseate must be collected as hazardous waste.[4] Subsequent rinses may be permissible for regular disposal depending on institutional policy. |
| Contaminated PPE (gloves, disposable coats) | Place in a designated, sealed, and labeled hazardous waste bag.[5] |
| Spills | For small spills, sweep up the solid material, taking care not to generate dust, and place it in a suitable container for disposal.[1] Ensure the area is well-ventilated. |
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal plan for this compound waste.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular this compound compound you are using.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
